Sodium zirconium lactate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
10377-98-7 |
|---|---|
Molecular Formula |
C12H16Na4O12Zr |
Molecular Weight |
535.43 g/mol |
IUPAC Name |
tetrasodium;2-oxidopropanoate;zirconium(4+) |
InChI |
InChI=1S/4C3H5O3.4Na.Zr/c4*1-2(4)3(5)6;;;;;/h4*2H,1H3,(H,5,6);;;;;/q4*-1;4*+1;+4/p-4 |
InChI Key |
WHYLHKYYLCEERH-UHFFFAOYSA-J |
SMILES |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Zr+4] |
Canonical SMILES |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Zr+4] |
Other CAS No. |
10377-98-7 15529-67-6 |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Sodium Zirconium Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium zirconium lactate is a versatile coordination complex with significant applications across various industries, notably as a cross-linking agent in hydraulic fracturing fluids and as a component in personal care products. Its efficacy is intrinsically linked to its molecular structure and purity, necessitating well-defined synthesis and comprehensive characterization. This technical guide provides an in-depth overview of the synthesis of this compound, detailing various experimental protocols. Furthermore, it outlines the key analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD). This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and application of zirconium-based compounds.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a zirconium salt with lactic acid in the presence of a sodium base. The choice of the zirconium precursor can influence the properties of the final product. Several methods have been documented, primarily in patent literature, which are summarized below.
General Synthesis Workflow
The synthesis process can be generalized into a few key steps, as illustrated in the workflow diagram below. The process begins with the preparation of a sodium lactate solution, which is then reacted with a solution containing the zirconium precursor.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocols
The following table summarizes various documented protocols for the synthesis of this compound, highlighting the differences in precursors and reaction conditions.
| Zirconium Precursor | Lactic Acid (88%) | Sodium Hydroxide (50%) | Zirconium Precursor Solution | Final Product Properties | Lactate:Zr Molar Ratio | Reference |
| Zirconium Acetate | 103.3 g | 80.7 g | 230 g (22.0% ZrO₂) | pH 6.2, 12.2% ZrO₂ | 2.5:1 | [1] |
| Zirconium Hydroxynitrate | 410 g | 396.9 g | 500 g (20.0% ZrO₂) | pH 10.4, 7.0% ZrO₂ | 5.0:1 | [1][2] |
| Zirconium Hydroxychloride | 189 g | 122 g | 510 g (15.2% ZrO₂) | pH 5.8, 9.5% ZrO₂ | 3.0:1 | [1] |
Note: The stability of the resulting this compound solution is a key outcome, with many protocols noting stability against changes in pH, dilution, and temperature.[1][2]
Characterization of this compound
A thorough characterization is essential to confirm the structure, purity, and properties of the synthesized this compound. The following sections detail the primary analytical techniques employed.
Characterization Workflow
The logical flow of characterization often starts with confirming the coordination and functional groups, followed by thermal stability analysis and determination of the crystalline nature of the solid product.
Caption: Key techniques for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR are employed to confirm the coordination of the lactate ligand to the zirconium center.
-
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
-
Expected Observations:
-
The coordination of both the carboxylate and the alcohol groups of the lactate to the zirconium ion is confirmed by shifts in the respective proton and carbon signals compared to free lactic acid.[3]
-
The presence of both broad and narrow signals in the NMR spectrum can indicate a mixture of large polynuclear zirconium hydroxy ions and smaller complex molecules in solution.[3]
-
NMR can also be used to study the lability of the lactate complexes, which is observed to increase with decreasing pH.[3]
-
Experimental Protocol (General):
-
Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and signal broadening to deduce structural information.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the complex and to confirm the coordination of the lactate ligand.
-
Principle: FT-IR measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The absorption bands correspond to specific functional groups.
-
Expected Observations:
-
Shifts in the characteristic vibrational frequencies of the carboxylate (-COO⁻) and hydroxyl (-OH) groups of the lactate ligand upon complexation with zirconium provide evidence of coordination.
-
Experimental Protocol (General):
-
Prepare the sample, either as a thin film on a suitable substrate (e.g., KBr pellet) for a solid sample or in a suitable cell for a liquid sample.
-
Record the FT-IR spectrum over a typical range (e.g., 4000-400 cm⁻¹).
-
Identify and assign the characteristic absorption bands.
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability of this compound and to study its decomposition profile.
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Expected Observations:
-
The TGA curve will show distinct mass loss steps corresponding to the loss of water of hydration, the decomposition of the lactate ligands, and the eventual formation of a stable zirconium oxide residue.[4]
-
The onset temperature of decomposition is a key parameter for determining the thermal stability of the complex.[4]
-
Experimental Protocol (General):
-
Place a known amount of the sample in a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature.
X-ray Diffraction (XRD)
XRD is a fundamental technique for determining the crystalline nature of solid this compound.
-
Principle: XRD analyzes the diffraction pattern of X-rays scattered by the crystalline lattice of a material. Each crystalline solid has a unique diffraction pattern.
-
Expected Observations:
Experimental Protocol (General):
-
Prepare a powdered sample of the solid this compound.
-
Mount the sample in the diffractometer.
-
Scan the sample with monochromatic X-rays over a defined range of 2θ angles.
-
Analyze the resulting diffractogram to identify crystalline peaks.
Summary of Physicochemical Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow clear or slightly turbid liquid | [5] |
| Molecular Formula | C₁₅H₂₅NaO₁₅Zr (representative) | [5] |
| Molecular Weight | 559.56 g/mol (representative) | [5] |
| pH Stability Range | Stable over a broad pH range, approximately 3 to 10 | [3] |
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The synthesis can be achieved through various aqueous-based routes, with the final product's properties being dependent on the chosen zirconium precursor and reaction conditions. A multi-technique approach to characterization, employing NMR, FT-IR, TGA, and XRD, is crucial for a complete understanding of the material's structure, stability, and purity. The detailed protocols and expected outcomes presented herein are intended to aid researchers and professionals in the successful synthesis and analysis of this important industrial chemical.
References
- 1. This compound | C15H25NaO15Zr | CID 167293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 4. This compound | 10377-98-7 | Benchchem [benchchem.com]
- 5. This compound CAS 15529-67-6 For Sale - Kerton Chemical [kerton-industry.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Hydrolysis and Speciation of Zirconium(IV) in Lactate Solutions
This technical guide provides a comprehensive overview of the complex hydrolytic behavior of zirconium(IV) ions in aqueous lactate solutions. Understanding the speciation, stability, and kinetics of zirconium-lactate complexes is critical for a range of applications, from the development of novel drug delivery systems and biomedical materials to the optimization of industrial processes such as the use of zirconium lactate as a crosslinking agent in hydraulic fracturing fluids.[1][2]
Zirconium's aqueous chemistry is dominated by its strong tendency to hydrolyze and form polynuclear species, a behavior that is significantly modulated by the presence of chelating ligands like lactate.[1][3] This guide summarizes key quantitative data, details common experimental protocols for characterization, and provides visual representations of the core chemical processes.
Core Principles: Zirconium(IV) Hydrolysis and Polymerization
In aqueous solutions, the tetravalent zirconium ion (Zr⁴⁺) is highly susceptible to hydrolysis, even in strongly acidic media.[3] This process involves the formation of a series of monomeric and polynuclear hydroxo complexes. The specific species present are highly dependent on factors such as pH, zirconium concentration, temperature, and ionic strength.[1][3]
At very low pH, mononuclear species may form, but as the pH increases, these rapidly polymerize into larger structures.[3] The general trend is an evolution from monomers to cyclic tetramers and then to larger polymers.[4] This inherent complexity is a crucial backdrop for understanding how lactate ligands alter zirconium's behavior.
Table 1: Common Hydrolytic Species of Zirconium(IV) in Aqueous Solution
| Species Type | Chemical Formula | Conditions of Formation | Reference |
|---|---|---|---|
| Monomeric | Zr(OH)³⁺, Zr(OH)₂²⁺, Zr(OH)₃⁺, Zr(OH)₄(aq) | Acidic solutions (pH 0-2) | [3] |
| Polymeric | Zr₃(OH)₄⁸⁺, Zr₃(OH)₅⁷⁺, Zr₄(OH)₈⁸⁺ | Less acidic to neutral solutions | [3] |
| Tetrameric | [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | Dominant species in aqueous solutions above pH 0 without other ligands |[5] |
The Role of Lactate: Complexation and Speciation
The introduction of lactic acid significantly alters the hydrolysis and polymerization pathways of zirconium(IV). Lactic acid acts as a bidentate ligand, coordinating to the zirconium center through both its carboxylate and alcohol groups.[1][6] This complexation competes with hydrolysis and hinders the extensive polymerization typically seen with zirconium in purely aqueous systems.[4]
The speciation of zirconium in lactate solutions is a dynamic process influenced by both pH and zirconium concentration.[4][7]
-
Coordination : The average number of lactate ligands per zirconium ion is approximately two and remains relatively constant across a pH range of 4 to 9.[1][6]
-
pH Influence : The lability of the zirconium-lactate complexes increases as the pH decreases.[1][6] This suggests that lower pH conditions promote the dissociation of lactate ligands, making the zirconium center more reactive.[6]
-
Concentration Influence : At high zirconium concentrations, dimeric species such as Zr₂(La)₆ are observed. As the concentration decreases, these dimers can associate to form tetramers (Zr₄(La)ₓ) and subsequently larger polymers.[4][7]
This concentration-dependent growth from dimers to tetramers and larger polymers is a key feature of the zirconium-lactate system.[7]
Caption: Speciation pathway of zirconium in lactate solution.
Quantitative Data on Zirconium Complexation
One study investigated the kinetics of the reaction between a "zirconium-lactate" complex and 2-thenoyltrifluoroacetone (HT), providing constants for a multi-step ligand exchange mechanism.[1]
Table 2: Kinetic and Equilibrium Constants for a Zirconium-Lactate Ligand Exchange Reaction
| Parameter | Description | Value | Reference |
|---|---|---|---|
| k₁KₐKₑ | Combined rate constant for the forward reaction sequence | 2.62 x 10⁻⁶ mol⁻²dm⁶s⁻¹ | [1] |
| k₋₁ | Rate constant for the reverse reaction of the rate-determining step | 4.9 x 10⁻³ s⁻¹ | [1] |
| K | Overall equilibrium constant for the reaction with HT | 3.2 |[1] |
The reaction involves (a) reversible aquation of the Zr-La complex, (b) rapid hydrolysis, and (c) rate-determining entry of the HT ligand.[1]
Experimental Protocols for Characterization
A multi-technique approach is required to fully characterize the complex nature of zirconium hydrolysis and lactate complexation. The combination of potentiometry, spectroscopy, and X-ray methods provides a comprehensive picture of the species in solution.
Caption: Workflow for analyzing Zr-Lactate systems.
Potentiometric Titration
Potentiometry is used to study the formation of complexes and the stoichiometry of ligand binding.
-
Objective : To determine the average number of lactate ligands per zirconium ion and to evaluate stability constants of the formed complexes.[1][9]
-
General Protocol :
-
Prepare a series of solutions containing known concentrations of a zirconium salt (e.g., zirconium oxychloride) and lactic acid.[9]
-
Maintain a constant ionic strength using a background electrolyte (e.g., NaCl or NaClO₄).[3][10]
-
Calibrate a pH electrode system suitable for the pH range of interest.
-
Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.[9]
-
The resulting titration curve is analyzed to calculate protonation constants of the ligand and the stability constants of the metal-ligand complexes.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (¹H, ¹³C, and ¹⁷O) is a powerful tool for probing the coordination environment and dynamics of the lactate ligands.
-
Objective : To confirm the bidentate coordination of lactate and to distinguish between different complex sizes in solution.[1]
-
General Protocol :
-
Prepare solutions of zirconium-lactate in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H and ¹³C NMR spectra to observe shifts in the lactate signals upon coordination to zirconium.
-
The presence of both broad and narrow NMR signals can indicate a mixture of large, slowly tumbling polynuclear complexes (broad signals) and smaller, faster-tumbling species (narrow signals).[1][11]
-
¹⁷O NMR can provide direct information about the oxygen environment around the zirconium ion.[1]
-
Spectroscopic Methods (FT-IR, UV-Vis)
Infrared and UV-Visible spectroscopy provide complementary information about ligand binding and complex formation.
-
Objective : FT-IR is used to confirm the coordination mode of the lactate ligand.[1] UV-Vis can be used to monitor the kinetics of ligand substitution reactions or to determine stability constants via competition methods.[1][8]
-
General Protocol (FT-IR) :
-
Acquire an IR spectrum of free lactic acid.
-
Acquire an IR spectrum of the synthesized zirconium-lactate complex (either precipitated from solution or as a concentrated solution).[1]
-
Compare the spectra, paying close attention to the vibrational frequencies of the carboxylate (COO⁻) and hydroxyl (O-H) groups to confirm their involvement in bonding to zirconium.[12]
-
X-ray Absorption Spectroscopy (XAS)
XAS, including Extended X-ray Absorption Fine Structure (EXAFS), is ideal for determining the local coordination geometry and size of zirconium species, even in non-crystalline samples and at low concentrations.[7]
-
Objective : To determine the coordination geometry of zirconium (e.g., dodecahedral) and to identify the size of the dominant species (dimers, tetramers).[4][7]
-
General Protocol :
-
Prepare a series of zirconium-lactate solutions at various concentrations.
-
Measure the X-ray absorption spectrum at the Zr K-edge using a synchrotron radiation source.[7]
-
Analyze the X-ray Absorption Near Edge Structure (XANES) region to determine the coordination geometry.[7]
-
Analyze the EXAFS region to determine the number and distance of neighboring atoms, which allows for the differentiation between dimeric, tetrameric, and larger polymeric structures.[4][7]
-
Conclusion
The chemistry of zirconium ions in lactate solutions is characterized by a complex interplay between hydrolysis, polymerization, and ligand complexation. The lactate ligand effectively modulates zirconium's strong tendency to form large hydrolytic polymers, leading to a concentration- and pH-dependent equilibrium of smaller species, primarily dimers and tetramers.[4][7] A comprehensive understanding of this system, achieved through a combination of potentiometric, spectroscopic, and X-ray techniques, is essential for professionals seeking to control and utilize the unique properties of zirconium-lactate complexes in advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Zirconium lactate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the hydrated, hydrolysed and solvated zirconium(IV) and hafnium(IV) ions in water and aprotic oxygen donor solvents. A crystallographic, EXAFS spectroscopic and large angle X-ray scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zirconium lactate | 60676-90-6 | Benchchem [benchchem.com]
- 7. Zirconium speciation in lactate solutions and polyacrylate gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Re-Evaluations of Zr-DFO Complex Coordination Chemistry for the Estimation of Radiochemical Yields and Chelator-to-Antibody Ratios of 89Zr Immune-PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistryjournal.net [chemistryjournal.net]
"zirconium lactate complex formation mechanism"
An In-depth Technical Guide on the Zirconium Lactate Complex Formation Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zirconium lactate complexes are of significant interest across various industrial and biomedical applications, including as crosslinking agents in the petroleum industry, in the formulation of antiperspirants, and in drug delivery systems. The formation and stability of these complexes are governed by a complex interplay of coordination chemistry, hydrolysis, and polymerization of the zirconium(IV) ion in aqueous solutions. This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of zirconium lactate complexes, supported by available data, detailed experimental methodologies, and visual representations of the key processes.
Core Mechanism of Zirconium Lactate Complex Formation
The formation of zirconium lactate complexes is a multifaceted process primarily dictated by the coordination of the lactate ligand to the zirconium(IV) metal center and the inherent tendency of Zr(IV) to undergo extensive hydrolysis and polymerization in aqueous environments.
Zirconium(IV) in Aqueous Solution: A Complex Landscape of Hydrolysis and Polymerization
In aqueous solutions, the Zr(IV) ion does not exist as a simple hydrated ion but undergoes significant hydrolysis, even at very low pH. This hydrolysis leads to the formation of various mononuclear and polynuclear species. The general hydrolysis reaction can be represented as:
pZr⁴⁺ + qH₂O ⇌ Zrₚ(OH)q⁽⁴ᵖ⁻q⁾⁺ + qH⁺
The specific species formed are highly dependent on factors such as pH, zirconium concentration, and temperature.[1] At low pH, polynuclear species like the tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, are predominant.[2] As the pH increases, further hydrolysis and polymerization occur, leading to the formation of larger oligomers and eventually precipitation of zirconium hydroxide, Zr(OH)₄.[2]
This complex hydrolytic behavior is a critical factor in the formation of zirconium lactate complexes, as the lactate ligand competes with hydroxide ions for coordination sites on the zirconium center.
Coordination of the Lactate Ligand
Lactic acid (CH₃CH(OH)COOH) is an α-hydroxy carboxylic acid that acts as a bidentate ligand, coordinating to the zirconium center through both the carboxylate and the α-hydroxyl groups.[3] This chelation forms a stable five-membered ring structure. The coordination of lactate to zirconium is influenced by the pH of the solution, which dictates the deprotonation of both the carboxylic acid and the hydroxyl group of lactic acid.
Formation of Zirconium Lactate Species
The interaction between the various hydrolyzed zirconium species and lactate ligands results in a heterogeneous mixture of zirconium lactate complexes in solution. The general approximate formula for these complexes is often given as Zr(OH)₄₋ₙ(O₂CCHOHCH₃)ₙ(H₂O)ₓ, where 1 < n < 3.[4][5]
In concentrated solutions, stable dimeric complexes with the formula ((Zr)₂(lactate)₆) have been identified.[6] As the concentration of zirconium lactate decreases, these dimers can condense to form cyclic tetramers (Zr₄(lactate)ₓ) and subsequently larger oligomers through the association of these tetramers.[6][7]
The average number of lactate ligands per zirconium ion is approximately two and remains relatively constant over a pH range of 4 to 9.[3][8] However, the lability of these lactate complexes increases as the pH decreases, indicating a pH-dependent stability and reactivity.[3][8]
The following diagram illustrates the general pathway of zirconium lactate complex formation, taking into account the hydrolysis and polymerization of the zirconium ion.
Quantitative Data
Due to the complex nature of zirconium chemistry in aqueous solution, with extensive hydrolysis and polymerization, the determination of precise stability constants and thermodynamic parameters for simple zirconium lactate complexes is challenging and not widely reported in the literature. The available data often pertains to more complex systems or related ligands.
Hydrolysis Constants of Zirconium(IV)
Understanding the hydrolysis of Zr(IV) is fundamental to understanding its complexation with lactate. The following table summarizes some of the key hydrolysis constants for mononuclear and polynuclear zirconium species. It is important to note that there can be significant variation in these values across the literature due to different experimental conditions.[9]
| Equilibrium | log β | Temperature (°C) | Ionic Strength (M) | Reference |
| Zr⁴⁺ + H₂O ⇌ Zr(OH)³⁺ + H⁺ | -0.3 | 25 | 1.0 (HClO₄) | [2] |
| Zr⁴⁺ + 2H₂O ⇌ Zr(OH)₂²⁺ + 2H⁺ | -1.1 | 25 | 1.0 (HClO₄) | [2] |
| Zr⁴⁺ + 3H₂O ⇌ Zr(OH)₃⁺ + 3H⁺ | -2.7 | 25 | 1.0 (HClO₄) | [2] |
| Zr⁴⁺ + 4H₂O ⇌ Zr(OH)₄(aq) + 4H⁺ | -5.9 | 25 | 1.0 (HClO₄) | [2] |
| 4Zr⁴⁺ + 8H₂O ⇌ Zr₄(OH)₈⁸⁺ + 8H⁺ | -6.9 | 25 | 1.0 (HClO₄) | [2] |
Stability Constants of Related Zirconium(IV) Complexes
| Ligand | Complex | log β | Temperature (°C) | Ionic Strength (M) | Reference |
| Asparagine | [Zr(Asp)]³⁺ | 8.80 | 25 | 0.1 (NaClO₄) | [10] |
| [Zr(Asp)₂]²⁺ | 15.05 | 25 | 0.1 (NaClO₄) | [10] | |
| Glutamine | [Zr(Glu)]³⁺ | 8.75 | 25 | 0.1 (NaClO₄) | [10] |
| [Zr(Glu)₂]²⁺ | 14.85 | 25 | 0.1 (NaClO₄) | [10] | |
| Hydroxamate Ligand (H₃L1) | [ZrL1]⁺ | 34.8 | 25 | 0.15 (NaCl) | [11][12] |
| Tetrahydroxamate Ligand (H₄L2) | [ZrHL2]⁺ | 45.9 | 25 | 0.15 (NaCl) | [11][12] |
Experimental Protocols
The characterization of zirconium lactate complex formation involves a combination of synthetic and analytical techniques. The following sections provide generalized methodologies for key experiments.
Synthesis of Zirconium Lactate Solution
A stable aqueous solution of zirconium lactate can be prepared by reacting a zirconium salt with lactic acid or a lactate salt under controlled pH conditions.
Materials:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Lactic acid (88%)
-
Sodium hydroxide (50% solution)
-
Deionized water
Procedure:
-
Prepare a sodium lactate solution by reacting lactic acid with sodium hydroxide solution. For example, 103.3 g of 88% lactic acid can be reacted with 80.7 g of 50% sodium hydroxide solution.[13]
-
Slowly add the prepared sodium lactate solution to a solution of zirconium oxychloride while mixing.[13]
-
Adjust the pH of the resulting solution to the desired range (e.g., 6.2) to obtain a stable solution of sodium zirconium lactate.[13] The lactate to zirconium molar ratio can be varied, for example, from 2.5:1 to 5.0:1.[13]
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a powerful technique to determine the stability constants of metal complexes by monitoring the change in pH upon addition of a titrant.
Workflow:
Detailed Methodology:
-
Solution Preparation: Prepare stock solutions of zirconium(IV) (e.g., from ZrOCl₂·8H₂O), lactic acid, and a standardized strong base (e.g., NaOH, carbonate-free). All solutions should be prepared in a background electrolyte of constant ionic strength (e.g., 0.1 M NaClO₄) to maintain constant activity coefficients.
-
Calibration: Calibrate the pH electrode system using standard buffer solutions.
-
Titration: Titrate a solution containing a known concentration of zirconium(IV) and lactic acid with the standardized NaOH solution at a constant temperature. The titration should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent interference from atmospheric CO₂.
-
Data Analysis: The collected data (pH vs. volume of titrant) is analyzed using specialized software. The software refines the stability constants by minimizing the difference between the experimental and calculated pH values based on a proposed model of the species in solution.[14]
NMR Spectroscopy for Structural Characterization
¹H and ¹³C NMR spectroscopy are used to probe the coordination of the lactate ligand to the zirconium center and to characterize the different complex species in solution.
Workflow:
Detailed Methodology:
-
Sample Preparation: Prepare a series of solutions of zirconium lactate with varying metal-to-ligand ratios and at different pH values in a suitable solvent (e.g., D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis:
-
¹H NMR: Monitor the chemical shifts of the methine (-CH) and methyl (-CH₃) protons of the lactate ligand. Coordination to zirconium typically results in a downfield shift of these signals.
-
¹³C NMR: Observe the chemical shifts of the carboxyl (-COO), methine (-CHOH), and methyl (-CH₃) carbons. Coordination will cause shifts in these signals, providing information about the binding mode.
-
Line Broadening: The presence of large, slowly tumbling polynuclear species in solution can lead to significant broadening of the NMR signals.[3][8] The observation of both sharp and broad signals can indicate the coexistence of small and large complex molecules.[3][8]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during the binding interaction between a metal ion and a ligand, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
Workflow:
Detailed Methodology:
-
Sample Preparation: Prepare precisely concentrated solutions of the zirconium salt and lactic acid in the same, well-defined buffer. The buffer should be chosen carefully to minimize heats of protonation/deprotonation upon complex formation. All solutions must be thoroughly degassed.
-
Experiment Setup: The calorimeter consists of a reference cell (containing buffer) and a sample cell (containing the zirconium solution). The lactate solution is loaded into a syringe for injection into the sample cell.
-
Titration: A series of small, precisely measured aliquots of the lactate solution are injected into the zirconium solution. The heat change associated with each injection is measured.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This data is then plotted against the molar ratio of lactate to zirconium and fitted to a suitable binding model to extract the thermodynamic parameters.[10][15]
Applications and Underlying Mechanisms
Crosslinking Agent in Hydraulic Fracturing Fluids
Zirconium lactate is widely used as a crosslinking agent for polysaccharide-based fracturing fluids, such as those containing guar gum.[11] The mechanism is believed to involve the formation of zirconium dioxide (ZrO₂) nanoparticles at higher pH values (>7).[11] These nanoparticles then interact with the cis-hydroxyl groups of the guar polymer chains, forming a three-dimensional network that significantly increases the viscosity of the fluid.[11]
Active Ingredient in Antiperspirants
In antiperspirant formulations, zirconium lactate, often in combination with aluminum salts, functions by forming a plug in the sweat ducts, thereby physically blocking the release of sweat.[16][17] When applied to the skin, the zirconium complexes hydrolyze in the presence of sweat (which has a higher pH than the formulation) to form polymeric zirconium-hydroxy species. These polymers, along with proteins and other components of sweat, aggregate to form an amorphous plug within the sweat duct.[18][19]
Conclusion
The formation of zirconium lactate complexes is a chemically intricate process dominated by the strong tendency of zirconium(IV) to hydrolyze and polymerize in aqueous solutions. The lactate ligand coordinates in a bidentate fashion, leading to a variety of monomeric, dimeric, and polymeric species. While a complete quantitative description of the thermodynamics and stability of simple zirconium lactate complexes remains an area for further research, the existing knowledge provides a solid foundation for understanding its behavior and for optimizing its applications in diverse fields. The methodologies outlined in this guide offer a framework for the further investigation and characterization of this complex and important chemical system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Zirconium lactate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Zirconium speciation in lactate solutions and polyacrylate gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oecd-nea.org [oecd-nea.org]
- 10. Potentiometric determination of stepwise stability constants of zirconium, thorium and uranium chelates of asparagine and glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Khan Academy [khanacademy.org]
- 16. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Decomposition of Sodium Zirconium Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium zirconium lactate, a complex coordination compound, plays a significant role in various industrial and pharmaceutical applications. Understanding its thermal stability and decomposition pathway is critical for its effective utilization and for the development of novel materials. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, drawing upon available data for zirconium-based coordination complexes and metal lactates. It outlines the synthesis of the precursor, details the experimental protocols for thermal analysis, presents a plausible multi-stage decomposition mechanism, and characterizes the potential final residue. This document aims to serve as a foundational resource for professionals working with or developing applications for this compound.
Introduction
Zirconium-based compounds are of considerable interest due to their diverse applications, ranging from catalysis and ceramics to pharmaceuticals. This compound, a water-soluble complex, is noted for its use as a cross-linking agent and in the formation of zirconium-containing materials. The thermal behavior of this compound dictates its processing parameters and the properties of the final products. Thermal decomposition is a process where a substance breaks down into simpler, smaller molecules upon heating. For this compound, this process is expected to be a multi-step phenomenon involving dehydration, ligand decomposition, and the formation of a stable inorganic residue. While specific, detailed quantitative data for the thermal decomposition of pure this compound is not extensively available in public literature, a general understanding can be constructed based on the analysis of similar zirconium complexes and metal lactates.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a zirconium salt with lactic acid or a lactate salt in an aqueous solution, followed by pH adjustment with a sodium-containing base.
Experimental Protocol: Synthesis
A common method for the preparation of a stable aqueous solution of this compound is as follows:
-
Preparation of Sodium Lactate Solution: Lactic acid (e.g., 88% solution) is reacted with a stoichiometric amount of sodium hydroxide (e.g., 50% solution). The reaction is typically exothermic and may require cooling to control the temperature.
-
Reaction with Zirconium Salt: The prepared sodium lactate solution is then added to an aqueous solution of a zirconium salt, such as zirconium oxychloride (ZrOCl₂) or zirconium acetate, under constant stirring.
-
pH Adjustment and Stabilization: The pH of the resulting solution is adjusted, typically to a neutral or slightly alkaline range (pH 7-8), to ensure the stability of the complex.
-
Characterization: The final solution is characterized for its zirconium content, lactate to zirconium molar ratio, and pH.
Thermal Analysis of this compound
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to study the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
Experimental Protocol: Thermogravimetric Analysis (TGA)
A general procedure for the TGA of this compound is as follows:
-
Instrument: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: A small amount of the dried this compound powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition stages and the percentage mass loss at each stage. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Proposed Thermal Decomposition Pathway
Based on the thermal behavior of analogous zirconium compounds and metal lactates, a multi-stage thermal decomposition pathway for this compound is proposed. This process is expected to involve at least two to three distinct mass loss steps.
Stage 1: Dehydration
The initial mass loss, typically occurring at temperatures below 200 °C, is attributed to the removal of physically adsorbed and coordinated water molecules from the complex.
Stage 2: Decomposition of Lactate Ligands
Following dehydration, the lactate ligands coordinated to the zirconium ion begin to decompose. This is a more complex stage and may involve several overlapping reactions. The decomposition of the organic lactate moiety is expected to be the major mass loss event, with a reported onset temperature for a zirconium lactate-containing formulation being around 241.2°C[1]. The decomposition products are likely to be volatile organic compounds, carbon dioxide, and water.
Stage 3: Formation of Final Residue
At higher temperatures, the intermediate products further decompose and rearrange to form a stable inorganic residue. In the presence of sodium, the final product is likely to be a mixed metal oxide, such as sodium zirconate (Na₂ZrO₃), or a mixture of zirconium dioxide (ZrO₂) and sodium carbonate (Na₂CO₃) or sodium oxide (Na₂O), depending on the atmosphere and final temperature.
The following diagram illustrates the proposed logical flow of the thermal decomposition process.
References
A Technical Guide to the Solubility of Sodium Zirconium Lactate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium zirconium lactate is a complex salt with diverse industrial applications, including as a crosslinking agent in the production of adhesives, coatings, and films, and as a catalyst in polymer synthesis.[1] Its solubility characteristics are critical for its formulation and application in various media. While extensively studied in aqueous systems, its behavior in organic solvents is less documented. This guide provides a comprehensive overview of the known solubility properties of this compound, outlines detailed experimental protocols for its solubility determination, and discusses the key factors influencing its dissolution in non-aqueous media.
Physicochemical Properties of this compound
This compound is a coordination complex whose precise structure can vary.[2] It is generally described as a white, water-soluble material.[3][4] The lactate ligands coordinate to the zirconium ion, and the sodium acts as a counter-ion. The nature of the zirconium-lactate complexes in solution is highly dependent on factors such as pH and concentration, with the potential for the formation of various monomeric, dimeric, and oligomeric species.[5]
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility | Reference(s) |
| Polar Protic | Water | Soluble, Completely Miscible | [3][4] |
| Methanol, Ethanol | Likely sparingly soluble to insoluble | General | |
| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Potentially sparingly soluble | General |
| N,N-Dimethylformamide (DMF) | Potentially sparingly soluble | General | |
| Nonpolar Aprotic | Hexane, Toluene | Insoluble | [6] |
| Diethyl ether | Insoluble | [6] |
Note: "General" indicates an expectation based on the general principles of solubility for ionic compounds.
Factors Influencing Solubility in Organic Solvents
The solubility of this compound in organic solvents is governed by several factors:
-
Solvent Polarity: As an ionic compound, this compound's solubility is expected to be highest in polar solvents that can effectively solvate the sodium and zirconium lactate ions.
-
Lattice Energy: The strength of the ionic bonds in the solid-state crystal lattice of this compound must be overcome by the energy of solvation for dissolution to occur.
-
Complexation and Speciation: In solution, the nature of the zirconium-lactate complexes can change depending on the solvent, which in turn affects solubility.[2]
-
Temperature: For most solid solutes, solubility increases with temperature.
-
Presence of Co-solvents or Additives: The addition of other substances can significantly alter the solubility.
Experimental Protocol for Solubility Determination
A robust and reliable method for determining the solubility of this compound in organic solvents is crucial for its application. The isothermal shake-flask method is a widely accepted technique for this purpose.[7][8]
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrumentation for quantification (e.g., ICP-MS for zirconium, HPLC for lactate)
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. For finer particles, centrifugation may be necessary to achieve a clear supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemically resistant filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the aliquot with a suitable solvent and analyze the concentration of zirconium (e.g., by Inductively Coupled Plasma - Mass Spectrometry, ICP-MS) or lactate (e.g., by High-Performance Liquid Chromatography, HPLC).
-
Calculation: From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature.
Potential Signaling Pathways and Biological Relevance
While this compound is not typically used in applications involving specific biological signaling pathways, its constituent components, zirconium and lactate, have biological relevance.
Zirconium in Biological Systems
Zirconium compounds have been investigated for various biomedical applications, though their direct role in signaling pathways is not well-defined. The interaction of zirconium ions with biological molecules is an area of ongoing research.
Lactate as a Signaling Molecule
Lactate, traditionally viewed as a metabolic byproduct, is now recognized as an important signaling molecule (lactormone) involved in various physiological processes.
The following diagram illustrates a simplified overview of lactate's role in cellular signaling.
Caption: Simplified lactate signaling pathway.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its formulation and application in non-aqueous systems. While quantitative data is sparse, a systematic experimental approach using the isothermal shake-flask method can provide reliable solubility values. Understanding the interplay of solvent properties, temperature, and the complex nature of the solute is essential for predicting and controlling its solubility. Further research into the solubility of this compound in a broader range of organic solvents would be highly beneficial for its application in diverse fields, including materials science and potentially, in specialized pharmaceutical formulations.
References
- 1. Cas 113184-20-6,Zirconium, hydroxylactate sodium complexes | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Zirconium lactate | 60676-90-6 | Benchchem [benchchem.com]
- 4. WC®217 Zirconate Lactate Complex - 安徽维诚新材料科技有限公司 [weichengchem.com.cn]
- 5. This compound | 10377-98-7 | Benchchem [benchchem.com]
- 6. cir-safety.org [cir-safety.org]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the Coordination Chemistry of Zirconium Lactate Complexes
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of the coordination chemistry of zirconium lactate complexes, covering their synthesis, structure, stability, and characterization. It aims to serve as a comprehensive resource for professionals interested in the material science, catalytic, and biomedical applications of these versatile compounds.
Introduction to Zirconium Lactate Coordination Chemistry
Zirconium, a Group 4 transition metal, exhibits a strong tendency to form complexes with oxygen-donating ligands.[1][2] Zirconium lactate is a prime example of this, representing a class of complexes formed between zirconium(IV) ions and lactic acid.[3][4] These compounds are not simple salts but rather complex structures of variable composition, often represented by the general formula Zr(OH)₄₋ₙ(O₂CCHOHCH₃)ₙ(H₂O)ₓ, where 1 < n < 3.[1][3] The lactate ligand typically acts as a bidentate chelator, coordinating to the zirconium center through both its carboxylate and hydroxyl groups.[1][5] This coordination behavior is fundamental to its applications, which range from polymer crosslinking in industrial processes to potential uses in biomedical coatings and drug delivery systems due to its low toxicity and high stability.[6][][8]
Structure and Speciation
The structure of zirconium lactate in solution is highly dependent on factors such as pH, concentration, and the presence of other ions.[1] This leads to a complex speciation, involving the formation of various oligomeric and polymeric structures.[1][5]
-
Coordination Geometry: X-ray Absorption Spectroscopy (XAS) studies have shown that zirconium in lactate solutions typically adopts a dodecahedral coordination geometry, meaning it is coordinated to eight oxygen atoms.[1][6][9][10]
-
Ligand Binding: Lactic acid coordinates to the zirconium center in a bidentate fashion through the oxygen atoms of the carboxylate and α-hydroxyl groups.[5]
-
Oligomerization: The chemistry of zirconium in aqueous solutions is dominated by hydrolysis and polymerization.[5] In concentrated zirconium lactate solutions, stable dimeric species with the formula [Zr₂(lactate)₆] have been identified.[1][6] As the concentration decreases, these dimers can associate to form tetramers ([Zr₄(lactate)ₓ]) and larger polymeric structures.[6][9] NMR data also support the presence of both large, polynuclear complexes that tumble slowly in solution and smaller, more rapidly tumbling complexes.[5]
The speciation of zirconium lactate in aqueous solution is a dynamic equilibrium, as illustrated in the diagram below.
Caption: Speciation of zirconium lactate complexes as a function of concentration.
Quantitative Data Summary
The quantitative understanding of zirconium lactate complexes is crucial for controlling their properties and applications. The following tables summarize key data extracted from the literature.
Table 1: General and Structural Properties
| Property | Value / Description | Source(s) |
|---|---|---|
| Approximate Formula | Zr(OH)₄₋ₙ(O₂CCHOHCH₃)ₙ(H₂O)ₓ (1 < n < 3) | [1][3][4] |
| Molar Mass | 447.504 g/mol (for C₁₂H₂₀O₁₂Zr) | [3][] |
| Physical Appearance | Colorless solid or light yellow aqueous solution | [3][11] |
| Coordination Number | Typically 8 | [1][6][9][10] |
| Coordination Geometry | Dodecahedral | [1][6][9][10] |
| Ligand Coordination | Bidentate (via carboxylate and hydroxyl groups) |[1][5] |
Table 2: Speciation and Stability Data
| Parameter | Value / Description | Source(s) |
|---|---|---|
| Identified Species | Dimers ([Zr₂(lactate)₆]), Tetramers, and larger polymers | [1][6][9] |
| Ligand-to-Zr Ratio (in solution) | Average of ~2 lactate ligands per Zr ion (stable over pH 4-9) | [1][5] |
| Ligand-to-Zr Ratio (synthesis) | Molar ratios of 2:1 to 4:1 are commonly used | [1] |
| pH-Dependent Stability | Lability of lactate ligands increases as pH decreases | [1][5] |
| Stability Constants | Specific stability constants (log β) for Zr(IV)-lactate are not widely published. For context, log β₁₀₁ for Zr(IV)-EDTA is 27.9. |[12][13][14] |
Synthesis and Experimental Protocols
The synthesis of zirconium lactate complexes can be achieved through several routes, each yielding products with potentially different characteristics.[5]
-
Direct Reaction: Involves the reaction of zirconium oxide (ZrO₂) with lactic acid, often under heating.[1][4]
-
Salt Reaction: A common industrial method where a zirconium salt, such as zirconium oxychloride (ZrOCl₂) or basic zirconium sulfate (ZBS), is reacted with lactic acid or a lactate salt (e.g., sodium lactate).[1][15]
-
Sol-Gel Techniques: Involve the hydrolysis of zirconium precursors followed by chelation with lactic acid.[1]
The general workflow for synthesis involves the preparation of a lactate salt followed by its reaction with a zirconium source.
Caption: Generalized workflow for the synthesis of zirconium lactate complexes.
Protocol 1: Preparation of Sodium Zirconium Lactate from Zirconium Acetate [15]
-
Prepare Sodium Lactate Solution: Add 80.7 g of 50% sodium hydroxide solution to 103.3 g of 88% lactic acid.
-
Reaction: Slowly add the prepared sodium lactate solution to 230 g of zirconium acetate solution (containing 22.0% ZrO₂) with continuous mixing.
-
Product: A stable solution of this compound is obtained. The final product has a pH of 6.2, a ZrO₂ content of 12.2%, and a lactate-to-zirconium molar ratio of 2.5:1. The product is reported to be stable upon dilution, boiling, aging, and pH alteration.[15]
Protocol 2: Preparation of Ammonium Zirconium Lactate from Zirconium Hydroxynitrate [16]
-
Prepare Ammonium Lactate Solution: Add 506.9 g of 28% ammonium hydroxide solution to 409.5 g of 88% lactic acid.
-
Reaction: Add the prepared ammonium lactate solution to 500 g of zirconium hydroxynitrate solution (containing 20.0% ZrO₂).
-
Product: A clear and stable solution of ammonium zirconium lactate is obtained. The final solution has a pH of 5.3, a ZrO₂ content of 7.0%, and a lactate-to-zirconium molar ratio of 5.0:1.[16]
Characterization Methods
A multi-technique approach is necessary to fully characterize the complex nature of zirconium lactate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁷O NMR are used to probe the coordination of the lactate ligand.[5] Broad NMR signals can indicate the presence of large, slowly tumbling polynuclear complexes, while sharp signals suggest smaller species.[5] ⁹¹Zr solid-state NMR can provide direct information about the local zirconium coordination environment.[17]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the bidentate coordination of lactate by observing shifts in the carboxylate and hydroxyl vibrational bands upon complexation.[5]
-
Mass Spectrometry (MS): Helps in identifying oligomeric species in solution by analyzing their mass-to-charge ratios.[1]
-
X-ray Absorption Spectroscopy (XAS): A powerful tool for determining the local structure around the zirconium atom. X-ray Absorption Near Edge Structure (XANES) reveals the coordination geometry (e.g., dodecahedral), while Extended X-ray Absorption Fine Structure (EXAFS) provides information on bond distances and coordination numbers.[1][6][9]
-
Potentiometry: Used to study the complex equilibria in solution and determine the average number of ligands per metal ion as a function of pH.[5]
Caption: Relationship between zirconium lactate properties and analytical techniques.
Applications in Research and Drug Development
While not a therapeutic agent itself, the unique properties of zirconium lactate make it relevant to drug development professionals, particularly in the areas of formulation and advanced materials.[2][18]
-
Crosslinking Agent: This is a primary application. Zirconium lactate is highly effective at crosslinking polymers containing hydroxyl or carboxyl groups, such as guar gum, cellulose, and polyacrylates.[1][8][11] This is used to form high-viscosity hydrogels for applications like hydraulic fracturing and, in a biomedical context, for creating scaffolds for tissue engineering or controlled-release drug delivery systems.[5][6]
-
Adhesion Promoter: It can be used to treat surfaces like glass and metal to improve the adhesion of coatings and inks.[8] This property is valuable for developing stable coatings on biomedical implants.[]
-
Catalysis: Zirconium complexes, including lactate derivatives, are investigated as catalysts for the ring-opening polymerization of lactides to produce biodegradable polylactic acid (PLA), a key material in medical implants and drug delivery devices.[1]
-
Formulation Additive: In personal care products, it is used as an antiperspirant and skin conditioning agent.[][19] Its biocompatibility and ability to form gels suggest potential as an excipient in topical or transdermal drug formulations.
The mechanism of polymer crosslinking involves the zirconium complex acting as a bridge between polymer chains.
Caption: Schematic of zirconium lactate as a crosslinking agent for polymers.
Conclusion
The coordination chemistry of zirconium lactate is characterized by its complexity and versatility. The bidentate nature of the lactate ligand, combined with the high coordination number of zirconium(IV), leads to the formation of a diverse range of oligomeric and polymeric species in solution. The structure and reactivity of these complexes are highly sensitive to pH and concentration, which is a critical consideration for their application. While detailed thermodynamic stability constants remain elusive, a robust qualitative and semi-quantitative understanding exists. For drug development professionals, zirconium lactate offers significant potential not as a direct therapeutic, but as a highly effective and biocompatible component for creating advanced materials for drug delivery, biomedical coatings, and specialized formulations.
References
- 1. Zirconium lactate | 60676-90-6 | Benchchem [benchchem.com]
- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 3. Zirconium lactate - Wikipedia [en.wikipedia.org]
- 4. Lactate de zirconium — Wikipédia [fr.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Zirconium speciation in lactate solutions and polyacrylate gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempoint.com [chempoint.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Zirconium Lactate | VALIREX Zr 503 Aqua [csm.umicore.com]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 16. US5182408A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 17. Local order, disorder, and everything in between: using 91Zr solid-state NMR spectroscopy to probe zirconium-based metal–organic frameworks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cas 113184-20-6,Zirconium, hydroxylactate sodium complexes | lookchem [lookchem.com]
"polynuclear zirconium hydroxy ion complexation with lactate"
An In-depth Technical Guide on the Complexation of Polynuclear Zirconium Hydroxy Ions with Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium's aqueous chemistry is characterized by a strong tendency to hydrolyze and form polynuclear hydroxy-bridged species. The complexation of these polynuclear zirconium hydroxy ions with organic ligands, such as lactate, is of significant interest in various fields, including the development of cross-linking agents for industrial applications and the formulation of pharmaceuticals. This guide provides a comprehensive overview of the core principles governing the formation and characterization of polynuclear zirconium hydroxy ion complexes with lactate, summarizing the available data and outlining the key experimental methodologies employed in their study. Zirconium carboxylates, including lactate complexes, typically form intricate structures with a general approximate formula of Zr(OH)₄₋ₙ(O₂CCHOHCH₃)ₙ(H₂O)ₓ, where 'n' ranges between 1 and 3[1].
Formation of Polynuclear Zirconium Hydroxy Species
In aqueous solutions, the Zr(IV) ion undergoes extensive hydrolysis, even in acidic conditions, leading to the formation of various polynuclear species. The extent of polymerization is highly dependent on factors such as pH, zirconium concentration, temperature, and ionic strength[2]. At zirconium concentrations above 10⁻⁴ M, polynuclear species begin to dominate. Among these, the tetrameric species, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, is a particularly stable and commonly identified core structure. As the pH increases, further hydrolysis and polymerization can occur, leading to the formation of larger aggregates and eventually precipitation of zirconium hydroxide.
Complexation with Lactate
Lactic acid forms complexes with polynuclear zirconium hydroxy ions, acting as a bidentate ligand. The coordination occurs through the carboxylate and the alcohol groups of the lactate molecule[2]. Studies have shown that, on average, there are approximately two lactate ligands per zirconium ion in a pH range of 4 to 9[2].
The nature of the resulting zirconium lactate complexes in solution is heterogeneous and depends on the degree of zirconium hydrolysis[2]. Two main types of complexes are observed[2]:
-
Large Polynuclear Complexes: These consist of lactate coordinated to highly polymerized zirconium hydroxy ions. Due to their large molecular size, their tumbling in solution is hindered, which results in the broadening of their Nuclear Magnetic Resonance (NMR) signals[2].
-
Smaller Complexes: These involve lactate coordinated to less polymerized hydroxylated zirconium species. Their smaller size allows for more rapid rotational motion in solution, leading to narrower NMR signals[2].
The lability of the lactate ligands in these complexes is pH-dependent, increasing as the pH decreases[2].
Quantitative Data
A thorough review of the scientific literature reveals a notable scarcity of specific quantitative thermodynamic and stability data for the complexation of polynuclear zirconium hydroxy ions with lactate. This is largely due to the challenging nature of zirconium's aqueous chemistry, where extensive hydrolysis and polymerization complicate equilibrium studies[3]. Direct measurement of stability constants for Zr(IV) complexes is often hindered by these factors[4]. Consequently, a detailed table of stability constants, formation constants, and thermodynamic parameters (ΔH, ΔS, ΔG) for this specific system cannot be provided at this time.
However, based on existing research, the following table summarizes the known species and their qualitative characteristics.
| Species/Complex Type | Key Characteristics | Analytical Evidence |
| Polynuclear Zirconium Hydroxy Ions | e.g., [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. Formed through hydrolysis of Zr(IV) in aqueous solution. Acts as the core for lactate complexation. | X-ray Scattering, Potentiometry |
| Large Zirconium-Lactate Complexes | Lactate coordinated to highly polymerized zirconium hydroxy cores. Slow tumbling in solution. | Broad signals in ¹H and ¹³C NMR spectroscopy[2]. |
| Small Zirconium-Lactate Complexes | Lactate coordinated to smaller, less polymerized zirconium hydroxy species. Faster tumbling in solution. | Narrow signals in ¹H and ¹³C NMR spectroscopy[2]. |
| Dimeric Zirconium Lactate | Species such as Zr₂(La)₆ have been identified in concentrated solutions. | X-ray Absorption Spectroscopy (XAS)[5]. |
| Tetrameric & Polymeric Zr-Lactate | Larger aggregates (Zr₄(La)ₓ and higher) form as zirconium concentration decreases. | X-ray Absorption Spectroscopy (XAS)[5]. |
Experimental Protocols
The characterization of the polynuclear zirconium hydroxy lactate system requires a combination of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.
Potentiometric Titration for Stability Constant Determination
Objective: To determine the stoichiometry and stability constants of the formed complexes by monitoring the change in hydrogen ion concentration upon addition of a titrant.
Methodology:
-
Reagents and Solutions:
-
Prepare a stock solution of zirconium oxychloride (ZrOCl₂·8H₂O) in dilute perchloric acid to suppress initial hydrolysis. The exact concentration of both zirconium and acid should be determined accurately.
-
Prepare a stock solution of lactic acid.
-
Prepare a standardized, carbonate-free sodium hydroxide (NaOH) solution for use as a titrant.
-
An inert electrolyte, such as NaClO₄, should be used to maintain a constant ionic strength throughout the titration.
-
-
Instrumentation:
-
A high-precision automated titrator equipped with a glass pH electrode and a reference electrode (e.g., Ag/AgCl).
-
A thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).
-
A system for bubbling an inert gas (e.g., argon or nitrogen) through the solution to exclude atmospheric CO₂.
-
-
Procedure:
-
A known volume of a solution containing known concentrations of zirconium salt, lactic acid, and the inert electrolyte is placed in the titration vessel.
-
The solution is allowed to reach thermal equilibrium under a blanket of inert gas.
-
The standardized NaOH solution is added incrementally using the automated titrator.
-
The potential (or pH) is recorded after each addition, ensuring equilibrium is reached before the next increment.
-
Titrations should be performed at various metal-to-ligand ratios to fully characterize the system.
-
-
Data Analysis:
-
The titration data (volume of titrant vs. pH) is processed using specialized computer programs (e.g., HYPERQUAD, BEST).
-
These programs refine the stability constants (β) for a proposed set of equilibria (e.g., Zr⁴⁺ + qH₂O + rL⁻ ⇌ [Zr(OH)qLr]⁴⁻q⁻r + qH⁺) by minimizing the difference between the experimental and calculated pH values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy provides valuable insights into the structure and dynamics of the zirconium lactate complexes in solution.
Objective: To probe the coordination environment of the lactate ligands and to differentiate between different complex species.
Methodology:
-
Sample Preparation:
-
Zirconium lactate solutions are prepared at various pH values and metal-to-ligand ratios in a suitable solvent, typically D₂O.
-
The pH (or pD) of the solutions should be carefully measured and adjusted.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C detection.
-
-
¹H NMR Spectroscopy:
-
Acquire ¹H NMR spectra for the prepared solutions.
-
The chemical shifts and line widths of the lactate proton signals (methine and methyl groups) provide information about the coordination to zirconium.
-
As noted in the literature, the formation of large, slowly tumbling polynuclear complexes leads to significant broadening of the proton signals[2]. Conversely, smaller, more mobile complexes will exhibit sharper signals[2].
-
-
¹³C NMR Spectroscopy:
-
Acquire ¹³C NMR spectra. These can provide more detailed information about the coordination environment of the carboxylate and alcohol groups of lactate.
-
Changes in the chemical shifts of the lactate carbons upon complexation can confirm the bidentate coordination mode.
-
-
Data Interpretation:
-
Comparison of the spectra of free lactate with those of the zirconium-lactate solutions allows for the identification of coordinated vs. uncoordinated lactate.
-
The presence of multiple sets of signals or broad humps can indicate the coexistence of several complex species in equilibrium.
-
X-ray Absorption Spectroscopy (XAS) for Speciation Analysis
XAS is a powerful technique for determining the local atomic structure around the zirconium center, providing information on coordination numbers, bond distances, and the degree of polymerization.
Objective: To characterize the speciation of zirconium in lactate solutions, including the identification of dimeric, tetrameric, and larger polymeric complexes.
Methodology:
-
Sample Preparation:
-
A series of zirconium lactate solutions with varying zirconium concentrations (e.g., from tens of ppm to several thousand ppm) and pH values are prepared.
-
-
Instrumentation:
-
XAS measurements are typically performed at a synchrotron radiation facility (e.g., on a beamline equipped for X-ray fluorescence detection to allow for measurements at low concentrations).
-
The experiment involves scanning the X-ray energy across the Zr K-edge (around 18 keV).
-
-
Data Acquisition:
-
The X-ray absorption spectrum is recorded for each sample. The spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
-
-
Data Analysis:
-
XANES Analysis: The features in the XANES region are sensitive to the coordination geometry and oxidation state of the zirconium atoms. Analysis can reveal information about the local symmetry of the Zr environment (e.g., dodecahedral)[4][5].
-
EXAFS Analysis: The EXAFS region contains information about the atoms neighboring the central zirconium atom. The raw data is processed to extract the EXAFS function, which is then Fourier transformed to provide a radial distribution function.
-
By fitting the EXAFS data, key structural parameters can be determined, such as the Zr-O and Zr-Zr bond distances and coordination numbers. This allows for the differentiation between monomeric, dimeric, and larger polynuclear species. For example, studies have used EXAFS to show that Zr species grow from dimers to tetramers and larger polymers as the zirconium concentration decreases[4][5].
-
Visualizations
Logical Pathway of Complexation
References
Navigating the Complexities of Sodium Zirconium Lactate: A Technical Guide to Molecular Weight Determination
For Immediate Release
[City, State] – [Date] – This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methods and challenges associated with determining the molecular weight of sodium zirconium lactate. This complex coordination compound, utilized in various industrial applications, including as a cross-linking agent in the petroleum industry, presents unique analytical challenges due to its potential for forming various structural and oligomeric species in solution.[1] This guide outlines both theoretical calculations and advanced experimental protocols for the accurate characterization of its molecular weight.
The Enigma of a Definitive Molecular Formula
A critical challenge in defining the molecular weight of this compound lies in the absence of a single, universally accepted chemical formula. A review of chemical databases and supplier information reveals several reported formulas, each with a corresponding theoretical molecular weight. This variability likely stems from different synthesis methods and the complex's ability to exist in various coordination and oligomeric forms.
This guide will consider the following plausible molecular formulas, which represent different potential structures of the complex:
-
C₁₅H₂₅NaO₁₅Zr : Representing sodium pentakis(2-hydroxypropanoate)zirconium(4+).[2][]
-
C₁₂H₁₆Na₄O₁₂Zr : A tetrathis compound complex.[4]
-
C₉H₁₅NaO₁₀Zr : A sodium hydrogen trilactatozirconylate.[5]
-
C₃H₇NaO₃Zr : A simpler monomeric form.
-
C₃H₆O₃.xNa.xZr : Indicating a variable or polymeric structure.[6]
The existence of such a range of potential structures underscores the importance of experimental verification of the molecular weight for any given sample of this compound.
Theoretical Molecular Weight Calculations
The theoretical molecular weight for each potential formula is calculated by summing the atomic weights of the constituent atoms. The table below summarizes these calculations for the most well-defined potential formulas.
| Molecular Formula | Constituent Atoms | Atomic Weight ( g/mol ) | Total Molecular Weight ( g/mol ) |
| C₁₅H₂₅NaO₁₅Zr | 15 x Carbon | 12.01 | 180.15 |
| 25 x Hydrogen | 1.01 | 25.25 | |
| 1 x Sodium | 22.99 | 22.99 | |
| 15 x Oxygen | 16.00 | 240.00 | |
| 1 x Zirconium | 91.22 | 91.22 | |
| Total: | 559.56 [2] | ||
| C₁₂H₁₆Na₄O₁₂Zr | 12 x Carbon | 12.01 | 144.12 |
| 16 x Hydrogen | 1.01 | 16.16 | |
| 4 x Sodium | 22.99 | 91.96 | |
| 12 x Oxygen | 16.00 | 192.00 | |
| 1 x Zirconium | 91.22 | 91.22 | |
| Total: | 535.46 | ||
| C₉H₁₅NaO₁₀Zr | 9 x Carbon | 12.01 | 108.09 |
| 15 x Hydrogen | 1.01 | 15.15 | |
| 1 x Sodium | 22.99 | 22.99 | |
| 10 x Oxygen | 16.00 | 160.00 | |
| 1 x Zirconium | 91.22 | 91.22 | |
| Total: | 397.45 |
Experimental Determination of Molecular Weight
Given the variability in the theoretical molecular weight, experimental determination is crucial for accurate characterization. Two powerful techniques for analyzing metal-organic complexes like this compound are Electrospray Ionization Mass Spectrometry (ESI-MS) and Diffusion-Ordered NMR Spectroscopy (DOSY).
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing large and thermally labile molecules, making it ideal for coordination complexes. It allows for the determination of the mass-to-charge ratio (m/z) of ions in the gas phase.
-
Sample Preparation:
-
Dissolve a small amount (typically 1 mg/mL) of the this compound sample in a suitable solvent system. A common choice is a mixture of methanol and water, which can be acidified or basified to promote ionization.
-
Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Setup:
-
Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Set the ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to optimal values for the analyte. These parameters may require tuning for the specific complex being analyzed.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in both positive and negative ion modes to observe all potential ionic species.
-
Scan a wide mass range (e.g., m/z 100-2000) to detect potential monomers, oligomers, and fragments.
-
-
Data Analysis:
-
Analyze the resulting mass spectra to identify the m/z values of the most abundant ions.
-
Determine the charge state (z) of each ion by examining the isotopic pattern or by observing a series of multiply charged ions.
-
Calculate the molecular weight of the neutral species from the m/z and z values.
-
Compare the experimentally determined molecular weight with the theoretical values to infer the chemical formula and structure of the complex in solution.
-
ESI-MS Experimental Workflow
Diffusion-Ordered NMR Spectroscopy (DOSY)
DOSY is a non-invasive NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients.[7] Since the diffusion coefficient is related to the size and shape of a molecule, DOSY can be used to estimate the molecular weight of species in solution. This is particularly useful for studying the aggregation and oligomerization of complexes like this compound.
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O) to a known concentration.
-
Add an internal standard with a known diffusion coefficient if desired for calibration.
-
-
NMR Data Acquisition:
-
Perform the DOSY experiment on a high-field NMR spectrometer equipped with a pulsed-field gradient probe.
-
Acquire a series of ¹H NMR spectra with increasing gradient pulse strengths.
-
Optimize the diffusion time (Δ) and gradient pulse duration (δ) to ensure a signal decay from approximately 90% to 10% of the initial intensity over the course of the experiment.
-
-
Data Processing and Analysis:
-
Process the acquired data using specialized DOSY software. This involves fitting the decay of the NMR signal intensity as a function of the gradient strength to the Stejskal-Tanner equation to determine the diffusion coefficient (D) for each set of proton signals.
-
Relate the diffusion coefficient to the hydrodynamic radius of the molecule using the Stokes-Einstein equation.
-
Estimate the molecular weight by comparing the diffusion coefficient of the analyte to that of standards of known molecular weight, or by using an external calibration curve.
-
DOSY Molecular Weight Determination Logic
Summary and Recommendations
The molecular weight of this compound is not a fixed value but rather depends on the specific chemical structure and oligomeric state of the complex. This technical guide has presented several plausible molecular formulas and their corresponding theoretical molecular weights, highlighting the inherent complexity of this material.
For an unambiguous characterization of a given sample of this compound, it is imperative to employ experimental techniques. ESI-MS provides direct information on the mass-to-charge ratio of the ionic species present, while DOSY-NMR offers insights into the size of the complex in solution. The combination of these techniques can provide a comprehensive understanding of the molecular weight and solution behavior of this compound.
It is recommended that researchers and professionals working with this compound do not rely solely on a single reported molecular weight but instead perform appropriate analytical characterization to determine the properties of their specific material. This will ensure a more accurate and reliable basis for its use in research, development, and industrial applications.
References
- 1. Zirconium lactate - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H25NaO15Zr | CID 167293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 10377-98-7 | Benchchem [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
An In-depth Technical Guide to Early Research on Zirconium Lactate Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on zirconium lactate compounds, providing a comprehensive overview of their synthesis, characterization, and early applications. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the historical context and experimental underpinnings of these compounds.
Synthesis of Zirconium Lactate Compounds
Early research into zirconium lactate compounds primarily focused on their preparation in aqueous solutions for various industrial applications. The synthesis generally involves the reaction of a zirconium salt with lactic acid or a lactate salt. Patents from the mid-20th century provide detailed experimental protocols for producing stable solutions of sodium, ammonium, and triethanolamine zirconium lactate.
Experimental Protocols for Synthesis
The following protocols are derived from early patent literature and represent common methods for the preparation of zirconium lactate solutions.
Protocol 1: Preparation of Sodium Zirconium Lactate Solution (c. 1950)
This method describes the preparation of a non-acidic, water-soluble zirconium lactate compound intended for use in deodorant and anti-perspirant compositions.
-
Reactants:
-
An acidic water-soluble salt of zirconium (e.g., zirconium oxychloride, zirconium sulfate)
-
Lactic acid
-
A water-soluble alkali (e.g., sodium hydroxide)
-
-
Procedure:
-
A water-soluble zirconium salt is reacted with lactic acid. The mole ratio of the zirconium salt to lactic acid is crucial for the formation of a water-insoluble intermediate.
-
The resulting zirconium lactate precipitate is then neutralized with a water-soluble alkali, such as sodium hydroxide, to produce a water-soluble, non-acidic final product.
-
The solution can then be incorporated into a dispersing medium, such as an emulsified oil, for its intended application.
-
Protocol 2: Preparation of Stable Aqueous Solutions of this compound
This protocol details the synthesis of a stable this compound solution with specific chemical properties.
-
Reactants:
-
88% Lactic acid: 103.3 g
-
50% Sodium hydroxide solution: 80.7 g
-
Zirconium acetate solution (containing 22.0% ZrO₂): 230 g
-
-
Procedure:
-
Prepare a sodium lactate solution by adding the 50% sodium hydroxide solution to the 88% lactic acid.
-
While mixing, add the prepared sodium lactate solution to the zirconium acetate solution.
-
A stable solution of this compound is obtained.
-
Protocol 3: Preparation of Stable Aqueous Solutions of Ammonium Zirconium Lactate
This protocol outlines the synthesis of a stable ammonium zirconium lactate solution.
-
Reactants:
-
88% Lactic acid: 163.8 g
-
28% Ammonium hydroxide solution: 97.1 g
-
Zirconium hydroxychloride solution (containing 20% ZrO₂): 500 g
-
-
Procedure:
-
Prepare an ammonium lactate solution by mixing the 28% ammonium hydroxide solution with the 88% lactic acid.
-
Add the prepared ammonium lactate solution to the zirconium hydroxychloride solution while mixing.
-
To achieve a final pH of 9.0, add an additional 154 g of 28% ammonium hydroxide solution.
-
Protocol 4: Preparation of Triethanolamine Zirconium Lactate
This protocol describes the synthesis of a triethanolamine-based zirconium lactate chelate.
-
Reactants:
-
99% Triethanolamine: 246.4 g
-
88% Lactic acid: 238.9 g
-
Zirconium basic sulfate (ZBS, containing 40% ZrO₂): 256.0 g
-
Deionized water: 400 g
-
-
Procedure:
-
React the triethanolamine with lactic acid to form a triethanolamine lactate salt solution.
-
Gradually add the zirconium basic sulfate to the triethanolamine lactate salt solution.
-
Mix the reaction batch until a completely clear solution of zirconium triethanolamine lactate is obtained. The pH of the solution should be approximately 6.0-6.5.
-
Dilute the product with deionized water.
-
Quantitative Data from Synthesis Experiments
The following tables summarize the quantitative data from the synthesis protocols described in early patents.
Table 1: Synthesis of this compound
| Parameter | Example 1 | Example 2 |
| Reactants | ||
| 88% Lactic Acid | 103.3 g | 410 g |
| 50% Sodium Hydroxide | 80.7 g | 396.9 g |
| Zirconium Source | 230 g Zirconium Acetate (22.0% ZrO₂) | 500 g Zirconium Hydroxynitrate (20.0% ZrO₂) |
| Product Characteristics | ||
| Final pH | 6.2 | 10.4 |
| % ZrO₂ | 12.2% | 7.0% |
| Lactate to Zirconium Molar Ratio | 2.5 : 1.0 | 5.0 : 1.0 |
Table 2: Synthesis of Ammonium and Triethanolamine Zirconium Lactate
| Parameter | Ammonium Zirconium Lactate | Triethanolamine Zirconium Lactate |
| Reactants | ||
| 88% Lactic Acid | 163.8 g | 238.9 g |
| Base | 97.1 g + 154 g (28% NH₄OH) | 246.4 g (99% Triethanolamine) |
| Zirconium Source | 500 g Zirconium Hydroxychloride (20% ZrO₂) | 256.0 g Zirconium Basic Sulfate (40% ZrO₂) |
| Product Characteristics | ||
| Final pH | 9.0 | 6.0 - 6.5 |
| % ZrO₂ | 10.9% | 9.0% |
| Lactate to Zirconium Molar Ratio | 2.0 : 1.0 | Not Specified |
Characterization of Zirconium Lactate Compounds
Early research employed a range of analytical techniques to characterize the structure and properties of zirconium lactate complexes. These methods provided foundational knowledge about the coordination chemistry and behavior of these compounds in solution and in the solid state.
Experimental Protocols for Characterization
Detailed experimental parameters from the early 20th century are not always readily available in modern literature. However, the principles of the techniques used are described below, reflecting the general approach of the era.
Protocol 5: Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups involved in the coordination of lactate to zirconium.
-
Methodology:
-
A solid sample of the isolated zirconium lactate compound was prepared. This typically involved precipitating the complex from solution and drying it thoroughly.
-
The sample was then likely mixed with a suitable matrix, such as potassium bromide (KBr), and pressed into a pellet.
-
The IR spectrum was recorded using a dispersive infrared spectrophotometer.
-
The spectrum was analyzed for characteristic absorption bands, particularly the stretching frequencies of the carboxylate (COO⁻) and hydroxyl (OH) groups, to determine if they were involved in bonding with the zirconium atom. Early studies indicated that lactic acid coordinates in a bidentate fashion to zirconium through both the alcohol and carboxylate groups.[1]
-
Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To probe the chemical environment of the lactate ligands and understand the structure of the zirconium lactate complexes in solution.
-
Methodology:
-
A solution of the zirconium lactate compound was prepared in a suitable solvent, often water (D₂O for proton NMR).
-
The ¹H and ¹³C NMR spectra were recorded on a continuous wave (CW) or early Fourier transform (FT) NMR spectrometer.
-
The chemical shifts and signal broadening were analyzed. Early NMR data revealed the presence of both large and small complex molecules in solution. The larger complexes, consisting of lactic acid coordinated to polynuclear zirconium hydroxy ions, exhibited broadened NMR signals due to their slower tumbling in solution.[1]
-
Protocol 7: Potentiometric Titration
-
Objective: To determine the stoichiometry of the zirconium-lactate complex and its stability over a range of pH values.
-
Methodology:
-
A solution of the zirconium lactate compound was prepared with a known concentration.
-
The solution was titrated with a standard acid or base.
-
The potential difference was measured using a pH meter or a potentiometer after each addition of the titrant.
-
The resulting titration curve was analyzed to determine the equivalence points and to calculate the average number of lactate ligands per zirconium ion, which was found to be approximately 2 and relatively constant from pH 4 to 9.[1]
-
Early Applications and Biological Effects
One of the earliest and most well-documented applications of zirconium lactate was in deodorant formulations. This application also led to significant early research into its biological effects, specifically the development of a skin condition known as zirconium granuloma.
Mechanism of Zirconium Granuloma Formation
Zirconium granulomas are a delayed granulomatous hypersensitivity reaction to the topical application of zirconium-containing compounds. The proposed mechanism involves the interaction of zirconium with components of the skin, leading to an immune response.
This diagram illustrates the logical progression from the initial application of zirconium lactate to the clinical manifestation of zirconium granulomas, highlighting the key stages of the immune response.
Conclusion
The early research on zirconium lactate compounds laid the groundwork for their subsequent use in a variety of industrial and commercial applications. The synthesis methods developed during this period focused on creating stable aqueous solutions with specific properties tailored to their intended use. Concurrently, the application of analytical techniques, even in their nascent stages, provided crucial insights into the structure and behavior of these complexes. The investigation into the biological effects of zirconium lactate, prompted by its use in consumer products, represents an important early example of the intersection of materials science and toxicology. This historical perspective offers valuable context for contemporary research and development involving zirconium-based compounds.
References
Methodological & Application
Application Notes and Protocols: Sodium Zirconium Lactate as a Crosslinking Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium zirconium lactate is a versatile crosslinking agent employed across various industries, from oil and gas to coatings and adhesives.[1][2] Its ability to form robust three-dimensional networks in polymer solutions makes it a subject of interest for researchers in materials science and drug development. This document provides detailed application notes and protocols for utilizing this compound as a crosslinking agent for polysaccharides, particularly in the formation of hydrogels.
The crosslinking mechanism of this compound involves the interaction of the zirconium metal center with functional groups on polymer chains, such as hydroxyl (-OH) and carboxyl (-COOH) groups.[3] The lactate ligands associated with the zirconium are displaced, allowing the zirconium to form bridges between polymer chains, leading to gelation.[4] This process is significantly influenced by factors such as pH, temperature, and the concentration of both the polymer and the crosslinking agent.[2][5]
Applications
This compound has been demonstrated as an effective crosslinking agent for various polymers, leading to the formation of hydrogels with a range of properties. Key applications include:
-
Hydrogel Formation for Drug Delivery: The ability to form biocompatible hydrogels with tunable properties makes this compound a candidate for controlled release applications.
-
Biomedical Scaffolds: Zirconium-crosslinked hydrogels can be engineered to mimic the extracellular matrix, providing structural support for cell culture and tissue engineering.[6]
-
Industrial Applications: It is widely used in the oil and gas industry to increase the viscosity of fracturing fluids for enhanced resource extraction.[3][5] It also serves as a crosslinker in water-based paints, inks, and adhesives to improve their mechanical and thermal properties.[1][3]
Quantitative Data
The following tables summarize key quantitative data on the performance of zirconium-based crosslinkers with polysaccharide solutions.
Table 1: Influence of pH on Gelation Time of Carboxymethyl Hydroxypropyl Guar (CMHPG) Hydrogels Crosslinked with an Organic Zirconium Crosslinker
| Polymer Concentration | Crosslinker Concentration | Temperature (°C) | pH | Gelation Time (minutes) |
| 0.3% | 0.05% | 65 | 2.0 | 4 |
| 0.3% | 0.05% | 65 | 3.0 | 11 |
Source: Adapted from laboratory evaluations of zirconium-crosslinked fracturing fluids.[7]
Table 2: Viscosity of Polysaccharide Gels Crosslinked with Different Zirconium Lactate Formulations
| Polymer System | Crosslinker Type | Shear Rate (s⁻¹) | Temperature (°C) | Viscosity (mPa·s) |
| Guar Gum-based fracturing fluid | Triethanolamine Zirconium Lactate | 300 | 60 | 88.86 |
| Guar Gum-based fracturing fluid | Zirconium Lactate | 300 | 60 | 94.69 |
Source: Adapted from rheological studies of zirconium crosslinkers.[3]
Table 3: Effect of Zirconium Crosslinker Ligand Composition on Fracturing Fluid Performance
| Polymer Base | Zirconium Crosslinker Ligand Composition | Performance Outcome |
| Polysaccharide-based (CMHPG) | Lactate and Propylene Glycol | Highest enhancement in shear and thermal stability |
| Polyacrylamide-based | Lactate and Propylene Glycol | Least effective performance |
| Polyacrylamide-based | Triethanolamine and Lactate | Considerable improvements in shear and thermal stability |
| Polysaccharide-based | Zirconium Sorbitol, Lactic Acid, and Ethanediamine | Faster crosslinking rate and higher final viscosity |
| Polysaccharide-based | Zirconium Lactic Acid, Ethanediamine, and Sorbitol | Slower viscosity development and highest final viscosity |
Source: Adapted from studies on the influence of crosslinker chemical structure.[4][8]
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of polysaccharide hydrogels crosslinked with this compound. Researchers should optimize these protocols for their specific polymer and application.
Protocol 1: Preparation of a Guar Gum Hydrogel
Materials:
-
Guar Gum
-
This compound Solution (e.g., Tyzor® 217, aqueous solution with ~5.4% Zr content)[9]
-
Deionized Water
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Polymer Solution Preparation:
-
Slowly add 1.0 g of guar gum to 99.0 mL of deionized water in a beaker while stirring vigorously to prevent clumping.
-
Continue stirring at room temperature for at least 2 hours or until the guar gum is fully hydrated and a viscous, homogeneous solution is formed.
-
-
pH Adjustment:
-
Measure the pH of the guar gum solution.
-
Adjust the pH to the desired level (e.g., between 4 and 9) using the pH adjustment solutions. Note that gelation is typically faster at higher pH.[5]
-
-
Crosslinking:
-
While stirring the guar gum solution, add the desired amount of this compound solution dropwise. A typical starting concentration is 0.5% (v/v) of the total solution volume.
-
Continue stirring for a few minutes to ensure homogeneous mixing.
-
-
Gelation:
-
Cease stirring and observe the solution for gel formation. The time to gelation will vary depending on the pH, temperature, and concentrations of polymer and crosslinker.
-
The hydrogel can be left to cure at room temperature or in a controlled temperature environment.
-
Protocol 2: Characterization of Hydrogel Properties
1. Swelling Ratio Determination:
-
Prepare a hydrogel sample of known initial weight (W_d).
-
Immerse the hydrogel in a swelling medium (e.g., deionized water, phosphate-buffered saline) at a specific temperature.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its weight (W_s).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (W_s - W_d) / W_d.
2. Rheological Measurements:
-
Use a rheometer to characterize the viscoelastic properties of the hydrogel.
-
Perform frequency sweeps to determine the storage modulus (G') and loss modulus (G''). A higher G' indicates a more solid-like behavior.
-
Conduct strain sweeps to determine the linear viscoelastic region and the mechanical strength of the hydrogel.
Visualizations
Caption: Mechanism of polysaccharide crosslinking with this compound.
Caption: General experimental workflow for hydrogel preparation and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Insights on Some Polysaccharide Gel Type Materials and Their Structural Peculiarities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Zirconium Lactate in Hydrogel Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium zirconium lactate is emerging as a versatile and effective crosslinking agent in the formulation of hydrogels for biomedical and pharmaceutical applications. Its ability to form stable, non-toxic crosslinks with a variety of polymers makes it an attractive alternative to traditional crosslinking agents. Zirconium-crosslinked hydrogels exhibit tunable mechanical properties, thermal stability, and biocompatibility, rendering them suitable for applications such as controlled drug delivery, tissue engineering, and wound healing.
This document provides detailed application notes and protocols for the formulation and characterization of hydrogels using this compound as a crosslinker. The focus is on providing practical, step-by-step guidance for researchers and professionals in the field of drug development and biomaterials science.
Mechanism of Action: Zirconium-Based Crosslinking
Zirconium (IV) ions from this compound act as coordination centers, forming crosslinks between polymer chains. This interaction primarily occurs with functional groups such as hydroxyl (-OH) and carboxyl (-COOH) present on the polymer backbone. The lactate ligands associated with the zirconium can be displaced by these functional groups on the polymer, leading to the formation of a stable three-dimensional hydrogel network. The coordination chemistry of zirconium is complex and highly sensitive to pH, temperature, and ionic strength, which allows for the tuning of gelation kinetics and the final properties of the hydrogel.[1] It is noted that stable crosslinked gels are typically obtained between pH 4.6 and 7, with precipitation of zirconium hydroxide occurring at a pH above 8.5.[1]
Key Advantages of this compound in Hydrogel Formulations
-
Biocompatibility and Low Toxicity: Zirconium is known for its low toxicity, making it a suitable crosslinker for biomedical applications where biocompatibility is crucial.[2]
-
Tunable Mechanical Properties: The mechanical strength and elasticity of the hydrogels can be modulated by varying the concentration of the polymer and the this compound crosslinker.
-
pH-Dependent Gelation: The crosslinking process is pH-sensitive, offering control over the gelation time and enabling the formation of hydrogels under specific physiological conditions.[1]
-
Thermal Stability: Zirconium-crosslinked hydrogels have demonstrated enhanced thermal stability compared to their uncrosslinked counterparts.[3]
Experimental Protocols
Protocol 1: Formulation of a Gelatin-Based Hydrogel Crosslinked with this compound
This protocol describes the preparation of a gelatin hydrogel crosslinked with this compound, suitable for cell culture or as a drug delivery vehicle.
Materials:
-
Gelatin (Type A or B from porcine or bovine source)
-
This compound solution (e.g., Tyzor® 217 or prepared in-house)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Deionized water
-
Magnetic stirrer with heating plate
-
pH meter
Procedure:
-
Preparation of Gelatin Solution:
-
Weigh the desired amount of gelatin powder to prepare a 10% (w/v) solution in PBS.
-
Heat the PBS to 50-60°C on a heating magnetic stirrer.
-
Slowly add the gelatin powder to the warm PBS while stirring continuously until it is completely dissolved.
-
Cool the gelatin solution to 37°C.
-
-
Crosslinking:
-
Prepare a stock solution of this compound in deionized water. The concentration will depend on the desired crosslinking density. A starting concentration of 5% (w/v) is recommended.
-
While stirring the gelatin solution at 37°C, add the this compound solution dropwise. A typical starting point is a 10:1 to 5:1 volume ratio of gelatin solution to crosslinker solution.
-
Continue stirring for 5-10 minutes to ensure homogeneous mixing.
-
-
Gelation:
-
Pour the mixture into desired molds (e.g., petri dishes, well plates).
-
Allow the hydrogel to set at 4°C for at least 4 hours, or overnight, to ensure complete gelation.
-
-
Purification (Optional but Recommended for Biological Applications):
-
After gelation, immerse the hydrogels in a large volume of sterile PBS at room temperature to wash out any unreacted crosslinker and impurities.
-
Change the PBS solution every 6-8 hours for a total of 48 hours.
-
Protocol 2: Characterization of this compound Crosslinked Hydrogels
1. Swelling Behavior:
-
Prepare hydrogel discs of a known weight (Wd).
-
Immerse the discs in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
-
Continue until the hydrogel reaches equilibrium swelling.
2. Rheological Analysis:
-
Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').
-
Place a hydrogel disc on the lower plate of the rheometer.
-
Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to determine the viscoelastic properties of the hydrogel. A higher G' than G'' indicates a stable gel structure.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Freeze-dry the hydrogel samples.
-
Record the FTIR spectra of the lyophilized hydrogel, pure gelatin, and this compound.
-
Analyze the spectra for shifts in the characteristic peaks of gelatin's amide bands and the carboxyl and hydroxyl groups, which can indicate their involvement in the crosslinking reaction with zirconium.
Data Presentation
The following tables summarize quantitative data from studies on zirconium-crosslinked hydrogels.
Table 1: Mechanical Properties of Zirconium-Crosslinked Gelatin Hydrogels [3]
| Zirconium Ion Concentration (M) | Elastic Modulus (kPa) | Compressive Modulus (kPa) | Compressive Strength (kPa) |
| 0 (Pure Gelatin) | ~4 | ~108 | ~95 |
| 0.06 | ~400 | ~1192 | ~476 |
Table 2: Thermal Properties of Zirconium-Crosslinked Gelatin Hydrogels [3]
| Zirconium Ion Concentration (M) | Thermoreversible Temperature (°C) |
| 0 (Pure Gelatin) | ~30 |
| 0.06 | ~55 |
Table 3: Rheological Properties of Zirconium-Crosslinked Carboxymethylhydroxypropyl Guar (CMHPG) Hydrogels at 60°C [1]
| pH | Crosslinker Concentration (gpt*) | Viscosity after 60 min at 10 s⁻¹ (cp) |
| 3.8 | 0.7 - 1.3 | > 1000 |
*gpt = gallons per thousand gallons
Visualizations
Caption: Experimental workflow for hydrogel formulation and characterization.
Caption: Zirconium lactate crosslinking mechanism with polymer chains.
References
Application Notes and Protocols: Sodium Zirconium Lactate in Water-Based Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium zirconium lactate as a crosslinking agent and adhesion promoter in water-based coating formulations. Detailed experimental protocols are included to enable researchers to evaluate its efficacy and performance-enhancing capabilities.
Introduction
This compound is a water-based, low-toxicity, and VOC-free additive that significantly enhances the performance of water-based coatings.[1][2] It functions primarily as a crosslinker for polymers containing hydroxyl (-OH) and carboxyl (-COOH) groups, such as acrylics, and as an adhesion promoter for various substrates.[3][4] Its incorporation into formulations can lead to notable improvements in adhesion, hardness, and resistance to water and chemicals.[5]
Physicochemical Properties
This compound is typically supplied as a colorless to pale yellow aqueous solution. Key properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [3][5] |
| pH | Stable at near-neutral pH | [1][3] |
| Solubility in Water | Fully miscible | [3] |
| VOC Content | None | [2][3] |
| Primary Chemistry | Aqueous zirconium chelate | [3] |
| Zirconium Content (%) | Typically around 5.4% | [3] |
Mechanism of Action
Crosslinking
This compound acts as a crosslinker by reacting with functional groups present in the binder of water-based coatings, such as acrylic or polyurethane dispersions. The zirconium atom forms strong coordinate bonds with hydroxyl and carboxyl groups on adjacent polymer chains. As the coating cures and water evaporates, these crosslinks form a durable three-dimensional network, enhancing the mechanical strength and resistance properties of the film.[4]
References
- 1. micomlab.com [micomlab.com]
- 2. Pencil Hardness Test Kit ASTM D3363 | 5021 Pencil Hardness Tester | Scratch Hardness | Hardness Testers | Products | GARDCO [gardco.com]
- 3. industrialphysics.com [industrialphysics.com]
- 4. Food contact approved crosslinkers for water based coatings Our zirconium based crosslinkers improve the bonding power and strength of dried coatings. They are mainly used in combination with CMC, oxidised starch, proteins, SBR latexes and acrylic binders. [allinova.nl]
- 5. store.astm.org [store.astm.org]
Application Notes and Protocols for Sodium Zirconium Lactate in Printing Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium zirconium lactate as an adhesion promoter in printing inks. The information is intended to guide researchers and formulation scientists in developing high-performance ink systems with enhanced adhesion to a variety of substrates, particularly challenging flexible packaging films.
Introduction
This compound is a water-based zirconium chelate that serves as a highly effective cross-linking agent and adhesion promoter in printing inks.[1][2] Its primary function is to improve the bond between the ink and the substrate, thereby enhancing the durability, and resistance properties of the printed material.[3] Zirconium-based adhesion promoters are particularly valuable for printing on non-porous and low-surface-energy substrates such as polyethylene, polypropylene, and polyester films, where achieving robust adhesion can be challenging.[4] Compared to some traditional adhesion promoters, zirconium compounds can offer advantages such as reduced yellowing and improved stability.
Mechanism of Adhesion Promotion
This compound enhances adhesion through a cross-linking mechanism. The zirconium compound reacts with functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, present in the ink's binder resins (e.g., nitrocellulose, polyurethanes, acrylics) and on the surface of the substrate.[1][2][5] This reaction creates strong chemical bonds, forming a durable network that links the ink to the substrate at a molecular level.[5] This cross-linking improves not only adhesion but also the cohesive strength of the ink film, leading to better resistance to physical and chemical challenges.[2]
Caption: Mechanism of adhesion promotion by this compound.
Quantitative Data on Performance
While specific performance data can vary based on the complete ink formulation, substrate, and printing conditions, the following tables provide representative data on the expected improvements when incorporating this compound into a printing ink system.
Note: The following data are illustrative examples to demonstrate the potential impact of this compound and are not from a single, specific study. Actual results will vary.
Table 1: Adhesion Performance on Biaxially Oriented Polypropylene (BOPP) Film
| This compound Concentration (wt%) | Adhesion Rating (ASTM D3359, Scale 0B-5B) |
| 0% (Control) | 2B |
| 1% | 4B |
| 2% | 5B |
Table 2: Heat Resistance of Printed Ink on Polyester (PET) Film
| This compound Concentration (wt%) | Adhesion after Heat Sealing (180°C, 1s, 40 psi) |
| 0% (Control) | Significant ink picking |
| 1.5% | Minor ink picking |
| 3% | No ink picking |
Table 3: Solvent Resistance on Polyethylene (PE) Film
| This compound Concentration (wt%) | Rub Resistance (Methyl Ethyl Ketone, 50 double rubs) |
| 0% (Control) | Complete ink removal |
| 2% | Slight ink removal |
| 4% | No ink removal |
Experimental Protocols
Protocol for Incorporation of this compound into a Water-Based Ink Formulation
This protocol outlines the steps for adding this compound to a base ink formulation to evaluate its effect on adhesion.
Materials:
-
Base water-based flexographic or gravure ink
-
This compound solution (e.g., Tyzor® 217 or equivalent)[1][2]
-
Substrate for printing (e.g., corona-treated BOPP, PET, or PE film)
-
Laboratory mixer
-
Viscosity cup (e.g., Zahn cup)
-
Laboratory printing proofer (e.g., K-proofer or similar)
-
Drying oven or hot air dryer
Procedure:
-
Determine the Base Ink Properties: Measure and record the viscosity of the base ink.
-
Calculate the Required Amount: Based on the desired final concentration (typically 1-5 wt% of the total ink weight), calculate the amount of this compound solution to be added.
-
Addition of Adhesion Promoter: With the base ink under gentle agitation, slowly add the calculated amount of this compound solution.
-
Mixing: Continue mixing for 15-30 minutes to ensure uniform distribution.
-
Viscosity Adjustment: After mixing, re-measure the viscosity. If necessary, adjust with a suitable solvent or water to match the target printing viscosity.
-
Printing: Use the laboratory printing proofer to apply the modified ink to the desired substrate.
-
Drying and Curing: Dry the printed sample according to the ink manufacturer's recommendations. This may involve a combination of air drying and oven curing.
-
Conditioning: Allow the printed samples to condition at ambient temperature for at least 24 hours before performing adhesion tests.
Caption: Experimental workflow for ink modification and testing.
Protocol for Adhesion Testing using ASTM D3359 (Test Method B)
This protocol describes the cross-hatch tape adhesion test, a standard method for evaluating the adhesion of coatings on a substrate.[6][7][8]
Materials:
-
Printed and conditioned substrate
-
Cutting tool with multiple blades or a sharp razor blade and a guide
-
Pressure-sensitive tape (as specified in ASTM D3359)
-
Soft brush
-
Illuminated magnifier
Procedure:
-
Select Test Area: Choose a flat, representative area of the printed substrate.
-
Make Cuts:
-
Place the cutting tool on the printed surface.
-
Press down firmly and make a series of parallel cuts through the ink film to the substrate.
-
Make a second series of cuts at a 90-degree angle to the first set to create a cross-hatch pattern.
-
-
Clean the Area: Gently brush the cut area to remove any loose flakes of ink.
-
Apply Tape:
-
Cut a piece of the specified pressure-sensitive tape.
-
Apply the tape over the cross-hatch area and press it down firmly with a finger or an eraser to ensure good contact.
-
-
Remove Tape: Within 90 seconds of application, rapidly pull the tape off at an angle as close to 180 degrees as possible.
-
Inspect and Rate:
-
Carefully inspect the cross-hatch area on the substrate for any removal of the ink.
-
Also, inspect the tape for any ink that has been removed.
-
Rate the adhesion according to the ASTM D3359 classification scale (5B = no peeling, 0B = severe peeling).
-
Troubleshooting and Considerations
-
Compatibility: Always ensure that the this compound solution is compatible with the other components of the ink system. Incompatibility can lead to issues such as gelling, flocculation, or a reduction in gloss.
-
pH Stability: this compound is typically stable at a neutral pH.[1] Significant shifts in the ink's pH could affect its performance.
-
Curing Conditions: Proper drying and curing are critical for the cross-linking reaction to occur. Inadequate curing can result in poor adhesion, even with the presence of an adhesion promoter.
-
Substrate Treatment: For low-surface-energy substrates, surface treatment (e.g., corona discharge) is often necessary to achieve optimal adhesion, even when using an adhesion promoter.[9]
References
- 1. chempoint.com [chempoint.com]
- 2. chempoint.com [chempoint.com]
- 3. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 4. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 5. Tytan | Borica [borica.com]
- 6. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 7. starcolor-ink.com [starcolor-ink.com]
- 8. micomlab.com [micomlab.com]
- 9. How to deal with the problem of poor adhesion of ink on substrate in gravure printing_Dongguan Better(China)Packaging Co.,Ltd [dgbpk.com]
Application Notes and Protocols for FT-IR Spectroscopy of Sodium Zirconium Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium zirconium lactate is a complex salt with applications in various fields, including as a cross-linking agent in the oil and gas industry and in personal care products.[1] Its performance is intrinsically linked to its molecular structure and the coordination of the lactate ligand to the zirconium metal center. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique that provides valuable insights into the molecular vibrations and functional groups present in a sample. This application note details the use of FT-IR spectroscopy for the qualitative analysis of this compound, providing a protocol for sample analysis and interpretation of the resulting spectra.
Principle of FT-IR Spectroscopy for this compound Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes (e.g., stretching, bending). For this compound, FT-IR is particularly useful for confirming the coordination of the lactate ligand to the zirconium ion.[1] Lactic acid can act as a bidentate ligand, coordinating to the zirconium through both the carboxylate and the hydroxyl groups.[1] This coordination results in characteristic shifts in the vibrational frequencies of these functional groups compared to free lactic acid or sodium lactate. Key vibrational bands of interest include the O-H stretch of the hydroxyl group, the asymmetric and symmetric stretches of the carboxylate group (COO⁻), and the Zr-O stretches.
Quantitative Data Summary
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment and Interpretation |
| 3500 - 3200 | O-H stretching | Broad band indicative of hydroxyl groups. The position and shape of this band can provide information about hydrogen bonding and coordination to the zirconium center. |
| 2990 - 2850 | C-H stretching | Asymmetric and symmetric stretching of the methyl (CH₃) and methine (CH) groups in the lactate backbone. |
| 1650 - 1540 | Asymmetric COO⁻ stretching | Strong absorption band. The position of this band is sensitive to the coordination mode of the carboxylate group to the zirconium ion. A significant shift from the free lactate ion indicates strong coordination. |
| 1470 - 1360 | Symmetric COO⁻ stretching | Strong absorption band. The separation between the asymmetric and symmetric stretching frequencies (Δν) can provide information about the coordination mode (e.g., monodentate, bidentate, bridging). |
| ~1125 | C-O stretching | Stretching vibration of the C-O bond of the secondary alcohol group in the lactate ligand. |
| ~1045 | C-C stretching | Skeletal vibrations of the lactate backbone. |
| 600 - 400 | Zr-O stretching/deformation | Vibrations corresponding to the zirconium-oxygen bonds. The presence of bands in this region confirms the formation of the zirconium-lactate complex. |
Experimental Protocols
This section provides a detailed methodology for the analysis of solid this compound powder using FT-IR spectroscopy with either the Potassium Bromide (KBr) pellet method or the Attenuated Total Reflectance (ATR) method.
A. Sample Preparation and Analysis using KBr Pellet Method
Materials:
-
This compound sample (fine powder)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press die
-
Hydraulic press
-
FT-IR spectrometer
Protocol:
-
Drying: Dry the this compound sample and the KBr powder in an oven at 105-110 °C for at least 2 hours to remove any residual moisture. Allow to cool to room temperature in a desiccator.
-
Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of KBr.
-
Mixing: Transfer the sample and KBr to the agate mortar and grind them together until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.
-
Pellet Formation: Transfer the powder mixture to the pellet press die.
-
Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the FT-IR spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
B. Sample Preparation and Analysis using Attenuated Total Reflectance (ATR) Method
Materials:
-
This compound sample (fine powder)
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Cleaning solvent (e.g., isopropanol) and soft tissue
Protocol:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Pressure Application: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal surface to ensure good contact.
-
Sample Spectrum: Acquire the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹) with the desired resolution and number of scans.
-
Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the FT-IR spectrum of this compound.
Caption: Workflow for FT-IR spectral interpretation of this compound.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental process for analyzing this compound using FT-IR spectroscopy.
Caption: Experimental workflow for FT-IR analysis of this compound.
Conclusion
FT-IR spectroscopy is a rapid, reliable, and informative technique for the structural characterization of this compound. By analyzing the positions and shapes of the characteristic absorption bands of the hydroxyl, carboxylate, and zirconium-oxygen functional groups, researchers can confirm the coordination of the lactate ligand to the zirconium center and gain insights into the overall molecular structure. The protocols and data presented in this application note provide a solid foundation for the successful application of FT-IR spectroscopy in the analysis of this important industrial chemical.
References
Application Notes and Protocols for the Structural Analysis of Sodium Zirconium Lactate using NMR Spectroscopy
Introduction
Sodium zirconium lactate is a complex coordination compound with diverse industrial applications, including in personal care products and as a cross-linking agent in the oil and gas industry. A thorough understanding of its structure and dynamics in solution and the solid state is crucial for optimizing its performance and ensuring its safety and efficacy in various applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed insights into the molecular structure, connectivity, and dynamics of chemical compounds. This document provides detailed application notes and experimental protocols for the structural analysis of this compound using both solution-state and solid-state NMR spectroscopy.
Structural Insights from NMR Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural and dynamic analysis of zirconium-lactate complexes.[1] Both solution-state (¹H, ¹³C) and solid-state (¹³C Magic Angle Spinning - MAS) NMR have been effectively employed to characterize these complexes.
Key structural features of this compound that can be elucidated using NMR include:
-
Bidentate Coordination: NMR studies confirm that the lactate ligand coordinates to the zirconium ion in a bidentate fashion through both its carboxylate and alcohol groups.[1] This is evidenced by shifts in the ¹H and ¹³C resonances of the lactate molecule upon complexation with zirconium.
-
Solution Speciation: In aqueous solutions, zirconium and lactate ions form complex equilibria, resulting in a mixture of monomeric, dimeric, and oligomeric species. NMR data reveals the presence of both large and small complex molecules in solution.[1] Larger complexes, which tumble slowly in solution, give rise to broad NMR signals, while smaller, more rapidly tumbling species produce narrower signals.[1]
-
Ligand Lability: The lability of the lactate ligands, meaning the rate at which they exchange on and off the zirconium center, is dependent on factors such as pH. NMR studies have shown that the lability of lactate complexes increases as the pH decreases.[1]
-
Solid-State Structure: Solid-state ¹³C MAS NMR spectroscopy can provide information about the local environment of the carbon atoms in the lactate ligands in the solid state. This can reveal the presence of different coordination environments for the lactate ligands within the crystal lattice.
Quantitative NMR (qNMR) Analysis
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance. In the context of this compound, qNMR can be used to:
-
Determine the purity of a synthesized batch.
-
Quantify the amount of free versus bound lactate in a solution.
-
Monitor the stability of the complex over time or under different conditions.
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte signal to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.
Data Presentation: NMR Chemical Shifts and Coupling Constants
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the lactate anion in an aqueous (D₂O) solution. It is important to note that the coordination of lactate to the zirconium ion will cause shifts in these values. The exact chemical shifts for this compound will be dependent on the specific complex formed, its concentration, the pH of the solution, and the solvent used.
Table 1: Typical ¹H NMR Data for Lactate in D₂O
| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| CH₃ | ~1.33 | Doublet (d) | ~6.9 |
| CH | ~4.11 | Quartet (q) | ~6.9 |
Data sourced from publicly available spectral databases for lactic acid/lactate.[2][3][4]
Table 2: Typical ¹³C NMR Data for Lactate in D₂O
| Carbon | Chemical Shift (δ) [ppm] |
| CH₃ | ~22.9 |
| CH | ~71.4 |
| COO | ~185.0 |
Data sourced from publicly available spectral databases for lactic acid/lactate.[2][5]
Experimental Protocols
Protocol for Solution-State ¹H and ¹³C NMR Analysis
This protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound in solution.
4.1.1. Sample Preparation
-
Solvent Selection: Deuterium oxide (D₂O) is the recommended solvent for dissolving this compound for NMR analysis. It is crucial to use a high-purity, deuterated solvent to avoid large residual solvent signals in the ¹H NMR spectrum.
-
Concentration: Prepare a solution of this compound in D₂O at a concentration of approximately 10-50 mg/mL. The optimal concentration may vary depending on the specific instrument and the desired signal-to-noise ratio.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard. The standard should have a simple spectrum with signals that do not overlap with the analyte signals. Examples of common internal standards for aqueous solutions include 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or maleic acid.
-
pH Adjustment: The pH of the solution can significantly affect the chemical shifts and the lability of the complex. Adjust the pH of the sample solution as needed using dilute DCl or NaOD solutions and measure the final pD.
-
Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Sample Volume: The final volume of the solution in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a filling height of about 4-5 cm.
4.1.2. NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These should be adjusted as necessary for different instruments.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient. For samples with a large dynamic range (e.g., low concentration of analyte in the presence of a high concentration of other species), a pulse sequence with water suppression may be necessary.
-
Number of Scans (NS): 16 to 64 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (D1): For quantitative analysis, a long relaxation delay of at least 5 times the longest T₁ of interest is crucial. A typical starting value is 20-30 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Number of Scans (NS): Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative ¹³C NMR, a longer delay may be necessary.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-240 ppm.
-
Temperature: 298 K (25 °C).
4.1.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the ¹H spectrum to the residual HDO signal (typically at δ 4.79 ppm at 298 K) or to the internal standard (e.g., TSP at δ 0.00 ppm). Reference the ¹³C spectrum indirectly using the ¹H reference.
-
Integration: For quantitative analysis, carefully integrate the signals of interest and the internal standard.
Protocol for Solid-State ¹³C MAS NMR Analysis
This protocol provides a general guideline for acquiring solid-state ¹³C NMR spectra of this compound.
4.2.1. Sample Preparation
-
Sample Packing: Finely grind the solid this compound sample to a homogenous powder. Pack the powder into a solid-state NMR rotor (e.g., 4 mm zirconia rotor). Ensure the rotor is packed tightly and evenly to ensure stable magic-angle spinning.
4.2.2. NMR Data Acquisition
-
Pulse Program: A standard cross-polarization (CP) experiment with high-power proton decoupling is typically used to enhance the sensitivity of the ¹³C signal.
-
Magic Angle Spinning (MAS) Rate: A spinning rate of 5-15 kHz is generally sufficient to average out anisotropic interactions and obtain high-resolution spectra.
-
Contact Time: The contact time for cross-polarization should be optimized to maximize the signal intensity. A typical range is 1-5 ms.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): A large number of scans (several thousand) will likely be required.
-
Spectral Width (SW): 300-400 ppm.
-
Temperature: Room temperature.
4.2.3. Data Processing
The data processing steps are similar to those for solution-state NMR, including Fourier transformation, phasing, baseline correction, and referencing (typically to an external standard such as adamantane).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the structural analysis of this compound, incorporating NMR spectroscopy alongside other complementary analytical techniques.
Caption: Workflow for the comprehensive structural analysis of this compound.
Logical Relationship of NMR Data to Structural Information
The following diagram illustrates how different types of NMR data contribute to the overall structural understanding of this compound.
Caption: Relationship between NMR data and derived structural information.
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive structural analysis of this compound in both solution and solid states. By employing the protocols and understanding the data interpretation outlined in these application notes, researchers can gain valuable insights into the coordination chemistry, solution behavior, and solid-state structure of this important industrial chemical. This knowledge is fundamental for quality control, formulation development, and a deeper understanding of its mechanism of action in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Lactic acid (50-21-5) 1H NMR spectrum [chemicalbook.com]
- 4. Proton nuclear magnetic resonance spectroscopy of lactate production in isolated rat liver during cold preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmse000269 (R)-Lactate at BMRB [bmrb.io]
Application Notes and Protocols for Sodium Zirconium Lactate in Oil and Gas Fracturing Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium zirconium lactate is a key chemical crosslinking agent utilized in hydraulic fracturing fluids, particularly in high-temperature oil and gas well applications. Its primary function is to increase the viscosity of the fracturing fluid by crosslinking polysaccharide polymers, most commonly guar gum and its derivatives like carboxymethyl hydroxypropyl guar (CMHPG). This enhanced viscosity is crucial for the effective transport and suspension of proppant particles into the created fractures. The delayed crosslinking properties of this compound at lower temperatures allow for easier pumping of the fluid downhole with reduced friction, followed by activation at higher temperatures within the reservoir to form a stable, viscous gel.
Principle of Operation
The crosslinking mechanism involves the zirconium metal center of the this compound complex reacting with the hydroxyl groups on the guar polymer chains.[1] In solution, the lactate ligands chelate the zirconium ion, controlling its reactivity. As the fluid is pumped downhole and the temperature increases, the lactate ligands are released, allowing the zirconium to form strong coordinate bonds with the cis-diol functionalities of the guar polymer. This creates a three-dimensional polymer network, significantly increasing the fluid's viscosity and elasticity, which is essential for suspending and transporting proppant. The crosslinking reaction is pH-dependent, typically optimized in a slightly alkaline environment.
Data Presentation
The performance of fracturing fluids crosslinked with this compound is influenced by several factors, including polymer concentration, crosslinker concentration, temperature, pH, and the presence of other additives. The following tables summarize quantitative data from various studies.
| Table 1: Rheological Properties of Zirconium-Crosslinked Fracturing Fluids | ||||
| Polymer System | Crosslinker Concentration | Temperature (°C) | Shear Rate (s⁻¹) | Resulting Viscosity (cP) |
| Hydroxypropyl Guar (HPG) | Not Specified | 135 | Not Specified | > 100 cP after 90 mins |
| Guar with TDS of 225,000 mg/L | Not Specified | 99 | 40 | > 400 cP for ~1 hour |
| CMHPG with Sugar Alcohol (2 ppt) | 4 gpt | 149 | 100 | > 300 cP for 1.5 hours (Peak ~600 cP)[2] |
| Polyacrylamide (0.6 wt%) | 1.5 wt% | 180 | 100 | 77.2 |
| Polyacrylamide (0.6 wt%) | 1.0 wt% | 200 | 100 | 61.43[3] |
| Table 2: Typical Formulation of a Zirconium-Crosslinked Fracturing Fluid | |
| Component | Typical Concentration Range |
| Gelling Agent (e.g., Guar, HPG, CMHPG) | 10 - 100 PPTG (Pounds per Thousand Gallons) |
| This compound Crosslinker | 0.1 - 5.0 GPTG (Gallons per Thousand Gallons) |
| Thermal Stabilizer (e.g., Sodium Thiosulfate) | 1 - 50 PPTG |
| pH Buffer (e.g., Sodium Carbonate/Bicarbonate) | To achieve pH 8 - 12 |
| Delaying Agent (e.g., Citric Acid, Sugar Alcohols) | 0.25 - 3.75 PPTG[4] |
| Brine (e.g., KCl) | As required for clay stabilization |
Experimental Protocols
Protocol 1: Preparation of a this compound Crosslinked Fracturing Fluid
1. Objective: To prepare a laboratory-scale volume of a crosslinked fracturing fluid for rheological and performance testing.
2. Materials:
- Base fluid (e.g., deionized water, tap water, or brine solution)
- Gelling agent (e.g., guar powder, HPG, or CMHPG)
- pH buffer (e.g., sodium carbonate solution)
- Thermal stabilizer (e.g., sodium thiosulfate)
- This compound solution
- Magnetic stirrer and stir bar
- Beakers and graduated cylinders
- pH meter
3. Procedure:
- Measure the required volume of the base fluid into a beaker.
- While stirring the base fluid at a moderate speed, slowly add the desired amount of the gelling agent to create a vortex and ensure proper hydration without forming "fish eyes" (undissolved clumps).
- Continue stirring until the polymer is fully hydrated and the solution appears homogeneous and viscous. This may take 30-60 minutes.
- Add the thermal stabilizer to the polymer solution and stir until dissolved.
- Adjust the pH of the solution to the desired alkaline range (typically pH 9-11) using the buffer solution. Monitor the pH using a calibrated pH meter.
- Just prior to testing, add the specified volume of the this compound crosslinker solution to the buffered polymer solution while stirring.
- Observe the fluid for signs of crosslinking, such as an increase in viscosity and the formation of a gel. The time to vortex closure can be recorded as a qualitative measure of crosslinking time.
Protocol 2: Rheological Characterization of Crosslinked Fracturing Fluid
1. Objective: To measure the viscosity and viscoelastic properties of the prepared fracturing fluid under simulated reservoir conditions.
2. Equipment:
- High-pressure, high-temperature (HPHT) rheometer
- Pressurized sample cell
3. Procedure:
- Load the freshly prepared crosslinked fracturing fluid into the sample cell of the HPHT rheometer.
- Pressurize the system to prevent boiling at elevated temperatures.
- Set the temperature ramp to simulate the fluid heating up as it travels down the wellbore.
- Program the rheometer to apply a specific shear rate (e.g., 100 s⁻¹) to simulate pumping conditions.
- Record the viscosity as a function of time and temperature.
- To assess fluid stability, hold the temperature and shear rate constant for an extended period (e.g., 90-120 minutes) and monitor the viscosity.
- Optionally, perform oscillatory tests (frequency sweeps) at various temperatures to determine the storage modulus (G') and loss modulus (G''), which provide insights into the fluid's elastic and viscous properties.
Protocol 3: Proppant Suspension Test
1. Objective: To visually and quantitatively assess the ability of the crosslinked fracturing fluid to suspend proppant.
2. Materials:
- Prepared crosslinked fracturing fluid
- Proppant of a specific mesh size (e.g., 20/40 sand)
- Graduated cylinder or a transparent, heat-resistant vessel
- Oven or water bath for temperature control
- Ruler or caliper
3. Procedure:
- Pour a known volume of the prepared crosslinked fracturing fluid into the graduated cylinder.
- Add a measured amount of proppant to the fluid and gently stir to distribute it evenly.
- Place the cylinder in an oven or water bath set to the desired test temperature.
- At regular time intervals, measure the height of the proppant-free fluid at the top of the cylinder.
- The settling velocity can be calculated from the rate of change of this height.
- Alternatively, for a more qualitative assessment, observe the proppant distribution over time. A fluid with good proppant suspension will show minimal settling over the test duration.
Mandatory Visualizations
Caption: Experimental workflow for preparing and testing a this compound crosslinked fracturing fluid.
Caption: Simplified signaling pathway of guar crosslinking with this compound.
Caption: Key factors influencing the stability of this compound crosslinked fracturing fluids.
References
- 1. Experimental Study of Guar-Borate Crosslinked Fracturing Fluid under Temperature and Pressure Conditions and Its Applications to Proppant Settling - ProQuest [proquest.com]
- 2. Sugar Alcohols as Crosslinking Delay Additives for Fracturing Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US6737386B1 - Aqueous based zirconium (IV) crosslinked guar fracturing fluid and a method of making and use therefor - Google Patents [patents.google.com]
Zirconium Lactate as a Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium compounds have emerged as versatile and efficient Lewis acid catalysts in a variety of organic transformations.[1] Their low toxicity, stability, and relatively low cost make them an attractive alternative to other transition metal catalysts.[1] Zirconium lactate, a water-soluble zirconium salt of lactic acid, presents an intriguing candidate for catalysis due to its biocompatibility and ease of handling. While its primary industrial application has been as a cross-linking agent, its potential as a catalyst in organic synthesis is an area of growing interest.
These application notes provide an overview of the current and potential uses of zirconium lactate and related zirconium compounds as catalysts in key organic reactions. Detailed protocols for catalyst preparation and representative catalytic procedures are included, along with quantitative data to facilitate comparison and application in research and development.
Catalyst Preparation: Synthesis of Zirconium Lactate Solution
A stable aqueous solution of zirconium lactate can be prepared using various methods. The following protocols are adapted from established patent literature.
Protocol 1.1: Preparation of Sodium Zirconium Lactate Solution
This protocol describes the synthesis of a stable this compound solution.
Materials:
-
Zirconium hydroxynitrate solution (containing 20.0% ZrO₂)
-
Lactic acid (88%)
-
Sodium hydroxide (50% solution)
-
Deionized water
Procedure:
-
Prepare a sodium lactate solution by reacting 410 g of 88% lactic acid with 396.9 g of 50% sodium hydroxide solution.
-
To the prepared sodium lactate solution, add 500 g of zirconium hydroxynitrate solution while mixing.
-
Continue mixing until a clear and stable solution of this compound is obtained.
-
The resulting solution will have a lactate to zirconium molar ratio of approximately 5.0 to 1.0 and a pH of around 10.4.
Protocol 1.2: Preparation of Ammonium Zirconium Lactate Solution
This protocol details the synthesis of an ammonium zirconium lactate solution.
Materials:
-
Zirconium hydroxynitrate solution (containing 20.0% ZrO₂)
-
Lactic acid (88%)
-
Ammonium hydroxide solution (28%)
Procedure:
-
Prepare an ammonium lactate solution by adding 506.9 g of 28% ammonium hydroxide solution to 409.5 g of 88% lactic acid.
-
Add the ammonium lactate solution to 500 g of zirconium hydroxynitrate solution with continuous mixing.
-
A clear and stable solution of ammonium zirconium lactate will be formed.
-
The final solution will have a pH of approximately 5.3 and a lactate to zirconium molar ratio of 5.0 to 1.0.
Applications in Organic Synthesis
While specific literature on the use of pre-synthesized zirconium lactate as a direct catalyst in many common organic reactions is limited, the catalytic activity of other zirconium compounds provides a strong basis for its potential applications. The Lewis acidic nature of the zirconium ion is the key to its catalytic function.
Ring-Opening Polymerization (ROP) of Lactide for Polylactic Acid (PLA) Synthesis
Zirconium-based catalysts are highly effective for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polymer.[2] While many studies utilize zirconium alkoxides or acetylacetonates, the general principles are applicable to zirconium lactate. The reaction typically proceeds via a coordination-insertion mechanism.
Experimental Protocol (Adapted from Zirconium Alkoxide Catalysis):
This protocol is a representative example of a zirconium-catalyzed ROP of lactide.
Materials:
-
L-lactide
-
Zirconium(IV) isopropoxide
-
Benzyl alcohol (initiator)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add L-lactide (1.0 g, 6.94 mmol) to a vial.
-
In a separate vial, prepare a stock solution of the zirconium catalyst and benzyl alcohol in toluene.
-
Add the required amount of the catalyst/initiator solution to the lactide to achieve a specific monomer-to-catalyst ratio (e.g., 200:1).
-
Seal the reaction vial and place it in a preheated oil bath at 130°C.
-
After the desired reaction time (e.g., 24 hours), remove the vial and allow it to cool to room temperature.
-
Dissolve the crude polymer in dichloromethane (CH₂Cl₂).
-
Precipitate the polymer by adding the solution dropwise to cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Quantitative Data for Zirconium-Catalyzed ROP of rac-Lactide:
| Catalyst System | Monomer:Cat:Initiator Ratio | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| Bimetallic Ti Complex | 100:1:1 | 130 | 24 | 73 | 10,200 | 1.12 |
| Monometallic Zr Complex | 100:1:1 | 130 | 24 | 94 | 12,800 | 1.45 |
| Trimetallic Zr Cluster | 100:1:1 | 130 | 24 | 68 | 10,900 | 1.21 |
Data adapted from studies on polymetallic Ti and Zr complexes.[3]
Logical Relationship for Catalyst Activation and Polymerization
Caption: Workflow for Zirconium Lactate Catalyzed PLA Synthesis.
Esterification Reactions
Zirconium-based catalysts, particularly sulfated zirconia, are known to be robust solid acid catalysts for esterification.[4] Zirconium lactate, with its Lewis acidic zirconium center, is a potential catalyst for this transformation.
Experimental Protocol (Illustrative Example with ZrO₂):
This protocol describes the esterification of lactic acid with ethanol, a reaction for which zirconium lactate would be a plausible catalyst.
Materials:
-
Lactic acid
-
Ethanol
-
Zirconia (ZrO₂) catalyst
-
Toluene (for water removal)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge the flask with lactic acid (1 mol), ethanol (3 mol), and the zirconia catalyst (e.g., 1-5 wt% of reactants).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux.
-
Monitor the reaction progress by measuring the amount of water collected in the Dean-Stark trap or by techniques such as GC or HPLC.
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
The product, ethyl lactate, can be purified by distillation.
Quantitative Data for Conversion of Dihydroxyacetone to Ethyl Lactate using a Zr-based Catalyst:
This reaction involves an intramolecular Cannizzaro reaction followed by esterification, showcasing the catalytic potential of zirconium compounds in related transformations.
| Catalyst | Catalyst amount (g) | Temp (°C) | Time (h) | DHA Conversion (%) | Ethyl Lactate Yield (%) |
| Basic Zirconium Carbonate | 0.10 | 140 | 4.0 | 100 | 85.3 |
| Zirconium Dioxide | 0.10 | 140 | 4.0 | 90.5 | 65.2 |
| Zirconium Hydroxide | 0.10 | 140 | 4.0 | 95.7 | 70.1 |
Reaction conditions: 1.0 mmol Dihydroxyacetone (DHA), 10 mL ethanol, 1.0 MPa N₂.[5]
Catalytic Cycle for Lewis Acid-Catalyzed Esterification
Caption: Proposed Mechanism for Zirconium-Catalyzed Esterification.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction. Zirconium-based catalysts, such as ZrO₂ and zirconium-containing metal-organic frameworks (MOFs), have been shown to effectively catalyze this reaction by acting as Lewis acids to activate the carbonyl group.[6][7]
Experimental Protocol (General Procedure using a Solid Zr Catalyst):
Materials:
-
Aldehyde or ketone substrate (e.g., acetone)
-
Zirconium-based catalyst (e.g., ZrO₂)
-
Solvent (if required)
Procedure:
-
In a round-bottom flask, suspend the zirconium catalyst in the solvent (or use the neat substrate if it is a liquid).
-
Add the carbonyl substrate to the flask.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures).
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, filter off the catalyst.
-
The product can be purified by standard methods such as distillation or chromatography.
Quantitative Data for Aldol Condensation of Propanal using Ceria-Zirconia Catalysts:
| Catalyst (Ce:Zr ratio) | Propanal Conversion (%) | Selectivity to C6 Aldol Adduct (%) |
| Ce₀.₂₅Zr₀.₇₅O₂ | 45 | 60 |
| Ce₀.₅₀Zr₀.₅₀O₂ | 38 | 55 |
| Ce₀.₇₅Zr₀.₂₅O₂ | 25 | 40 |
Data illustrates the role of zirconia in aldol condensation.[6]
Workflow for Zirconium-Catalyzed Aldol Reaction
Caption: Key Steps in a Zirconium-Catalyzed Aldol Condensation.
Conclusion and Future Outlook
Zirconium lactate holds considerable promise as a green and efficient catalyst for organic synthesis. Its utility is strongly suggested by the proven catalytic activity of a wide range of other zirconium compounds in important reactions such as polymerization, esterification, and aldol condensations. The protocols and data presented here, though often based on related zirconium catalysts, provide a solid foundation for researchers to begin exploring the specific catalytic properties of zirconium lactate.
Future research should focus on systematically evaluating zirconium lactate in these and other organic transformations to establish detailed protocols and fully characterize its catalytic scope, efficiency, and potential for asymmetric synthesis. The development of well-defined zirconium lactate catalysts could offer significant advantages in terms of sustainability and process safety in the chemical and pharmaceutical industries.
References
- 1. Conversion of cellulose into lactic acid using zirconium oxide catalysts - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28568F [pubs.rsc.org]
- 2. Kinetics of D,L–Lactide Polymerization Initiated with Zirconium Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. An Experimental and Theoretical Study on the Aldol Condensation on Zirconium-Based Metal-Organic Framework | Scientific.Net [scientific.net]
- 5. One-pot conversion of dihydroxyacetone into ethyl lactate by Zr-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Preparation of Zirconium-Crosslinked Alginate Beads: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alginate, a natural polysaccharide extracted from brown seaweed, is a widely used biopolymer in the pharmaceutical and biomedical fields due to its biocompatibility, biodegradability, and non-toxic nature.[1] One of its most valuable properties is its ability to form hydrogel beads through ionotropic gelation in the presence of multivalent cations.[2] While calcium ions (Ca²⁺) are the most common crosslinking agents, the use of other ions, such as zirconium (Zr⁴⁺), can impart unique properties to the alginate beads, including enhanced stability and a higher affinity for certain molecules.[3] Zirconium-crosslinked alginate beads have shown significant promise in various applications, including the controlled release of drugs and the removal of environmental pollutants.[4][5]
These application notes provide detailed protocols for the preparation of zirconium-crosslinked alginate beads, summarize key quantitative data from experimental studies, and illustrate the experimental workflow and crosslinking mechanism through diagrams.
Experimental Protocols
This section details the methodologies for preparing zirconium-crosslinked alginate beads, including both a standard method and a method for creating porous beads.
Protocol 1: Standard Preparation of Zirconium-Crosslinked Alginate Beads
This protocol describes a common method for synthesizing zirconium-crosslinked alginate beads, often used for applications in pollutant adsorption.[3]
Materials:
-
Sodium alginate
-
Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) or Zirconium(IV) nitrate pentahydrate (Zr(NO₃)₄·5H₂O)
-
Calcium chloride (CaCl₂)
-
Deionized water
-
Magnetic stirrer
-
Syringe with a needle (e.g., 22-gauge)
-
Beakers
Procedure:
-
Preparation of Sodium Alginate Solution:
-
Prepare a 2% (w/v) sodium alginate solution by dissolving 2 g of sodium alginate powder in 100 mL of deionized water.
-
Stir the solution vigorously using a magnetic stirrer for at least 3 hours to ensure complete dissolution and homogeneity.[3]
-
-
Initial Crosslinking with Calcium Chloride:
-
Prepare a 2% (w/v) calcium chloride solution.
-
Extrude the sodium alginate solution dropwise into the calcium chloride solution using a syringe and needle. This will form initial calcium alginate beads.
-
Allow the beads to harden in the calcium chloride solution for 24 hours.[3]
-
-
Zirconium Crosslinking:
-
Prepare a 3% (w/v) zirconium ion (Zr⁴⁺) solution by dissolving the appropriate amount of a zirconium salt (e.g., ZrOCl₂·8H₂O) in deionized water.
-
After 24 hours, decant the calcium chloride solution and wash the beads with deionized water.
-
Immerse the calcium alginate beads in the 3% zirconium ion solution. The Ca²⁺ ions will be exchanged with Zr⁴⁺ ions.[6]
-
-
Washing and Drying:
-
After the desired crosslinking time (which can be optimized for the specific application), remove the beads from the zirconium solution.
-
Wash the zirconium-crosslinked alginate beads thoroughly with deionized water to remove any unreacted zirconium ions.
-
Dry the beads at 40°C in an oven until a constant weight is achieved.[6]
-
Protocol 2: Preparation of Porous Zirconium-Crosslinked Alginate Beads
This protocol is adapted for creating beads with a porous structure, which can be beneficial for applications requiring a high surface area, such as drug delivery and catalysis.[5]
Materials:
-
Same as Protocol 1
-
Inorganic porogen (e.g., calcium carbonate nanoparticles) - Optional
Procedure:
-
Preparation of Sodium Alginate Solution:
-
Follow step 1 from Protocol 1.
-
(Optional) To enhance porosity, disperse a porogen like calcium carbonate nanoparticles into the sodium alginate solution.
-
-
Bead Formation and Zirconium Crosslinking:
-
Directly extrude the sodium alginate solution dropwise into a 3% (w/v) zirconium ion solution. This one-step process forms the zirconium-crosslinked beads.
-
The dropping distance and needle gauge can be adjusted to control the bead size.
-
-
Washing and Drying:
-
Allow the beads to cure in the zirconium solution for a specified time (e.g., 2-4 hours).
-
Collect the beads by filtration and wash them extensively with deionized water.
-
Dry the beads using a suitable method, such as air-drying or freeze-drying, to preserve the porous structure. Freeze-drying is often preferred for maintaining a highly porous network.
-
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the preparation and characterization of zirconium-crosslinked alginate beads.
Table 1: Preparation Parameters
| Parameter | Value/Range | Reference |
| Sodium Alginate Concentration | 2% (w/v) | [3] |
| Zirconium Ion (Zr⁴⁺) Concentration | 3% (w/v) | [3] |
| Initial Crosslinker (CaCl₂) Concentration | 2% (w/v) | [3] |
| Curing/Hardening Time | 15 minutes - 24 hours | [3][7] |
| Drying Temperature | 40°C (air-drying) | [6] |
Table 2: Physical Characteristics of Zirconium-Crosslinked Alginate Beads
| Characteristic | Method of Preparation | Value | Reference |
| Particle Size | In situ precipitation | 1.597 mm | [3] |
| Hydrothermal | 1.362 mm | [3] | |
| Specific Surface Area | In situ precipitation | 67.15 m²/g | [3] |
| Hydrothermal | 78.93 m²/g | [3] | |
| Pore Volume | In situ precipitation | 0.018 cm³/g | [3] |
| Hydrothermal | 0.024 cm³/g | [3] | |
| Pore Width | In situ precipitation | 3.02 nm | [3] |
| Hydrothermal | 3.61 nm | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of zirconium-crosslinked alginate beads.
Zirconium-Alginate Crosslinking Mechanism
The crosslinking of alginate with zirconium ions is based on the principle of ionotropic gelation, where the multivalent Zr⁴⁺ cations interact with the carboxylate groups of the alginate polymer chains, forming a stable hydrogel network. This is often described by a model analogous to the "egg-box" model for divalent cations.
References
- 1. Current Status of Alginate in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in Research on Metal Ion Crosslinking Alginate-Based Gels [mdpi.com]
- 3. Fabrication of zirconium(IV) cross-linked alginate/kaolin hybrid beads for nitrate and phosphate retention - Arabian Journal of Chemistry [arabjchem.org]
- 4. Novel magnetic beads based on sodium alginate gel crosslinked by zirconium(IV) and their effective removal for Pb²⁺ in aqueous solutions by using a batch and continuous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Zirconium Lactate Hydrogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zirconium lactate hydrogels. The information is designed to help you optimize your experimental parameters and overcome common challenges in hydrogel formulation and gelation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with zirconium lactate hydrogels.
| Problem | Potential Causes | Suggested Solutions |
| Rapid Gelation (Gelation Occurs Too Quickly) | High pH: At higher pH values, the zirconium species can become more reactive, leading to faster crosslinking.[1][2] High Temperature: Increased temperature accelerates the kinetics of the crosslinking reaction.[3][4][5] High Zirconium Lactate Concentration: A higher concentration of the crosslinker will increase the rate of gel formation.[3] High Polymer Concentration: More available polymer chains for crosslinking can lead to faster gelation. | Adjust pH: Lower the pH of the polymer solution before adding the zirconium lactate. A lower pH can slow the release of zirconium ions.[6] Control Temperature: Conduct the experiment at a lower temperature to slow down the reaction kinetics.[4][5] Optimize Concentrations: Systematically decrease the concentration of zirconium lactate or the polymer to achieve the desired gelation time.[3] Use a Retarder: Consider adding a retarding agent, such as triethanolamine, which can chelate the zirconium and slow its reactivity.[7] |
| Delayed or No Gelation | Low pH: Very low pH can inhibit the crosslinking reaction.[6] Low Temperature: The reaction kinetics may be too slow at low temperatures.[4][5] Insufficient Crosslinker or Polymer: The concentrations may be below the threshold required for gel network formation. Interfering Substances: The presence of certain ions or molecules in your system could be interfering with the crosslinking process. | Adjust pH: Increase the pH of the solution. Zirconium species change with pH, affecting their reactivity.[1][2] For instance, at pH 6, zirconium species may exist as dimers, while at pH 7, they can form tetramers, which can influence gelation.[1][2] Increase Temperature: Gradually increase the temperature to promote the crosslinking reaction.[3] Increase Concentrations: Incrementally increase the concentration of the zirconium lactate or the polymer. Purify Components: Ensure all components of your system are free from contaminants that could inhibit the reaction. |
| Weak or Brittle Hydrogel | Low Crosslinking Density: Insufficient crosslinking can result in a weak gel structure.[8] Inappropriate Polymer Concentration: A low polymer concentration can lead to a weak gel, while a very high concentration might result in a brittle gel.[8] Uneven Mixing: Poor mixing of the components can lead to a heterogeneous gel with weak spots. | Adjust Crosslinker Concentration: Increase the zirconium lactate concentration to enhance the crosslinking density.[8] Optimize Polymer Concentration: Experiment with different polymer concentrations to find the optimal balance between strength and flexibility.[8] Ensure Homogeneous Mixing: Thoroughly mix the polymer and crosslinker solutions to ensure a uniform gel network. |
| Phase Separation or Precipitation | Incompatibility of Components: The polymer and crosslinker may not be compatible under the chosen experimental conditions. pH-Induced Precipitation: The pH of the solution may be causing the precipitation of the polymer or the zirconium species. | Solvent/Buffer Optimization: Ensure that the chosen solvent or buffer system is appropriate for all components. pH Control: Carefully control the pH of the solution to maintain the solubility of all reactants. The stability of zirconium lactate solutions can be pH-dependent.[9] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of gelation in zirconium lactate hydrogels?
Zirconium lactate acts as a crosslinker, forming coordination bonds with functional groups on polymer chains, such as hydroxyl (-OH) and carboxyl (-COOH) groups.[10][11] This creates a three-dimensional polymer network that entraps the solvent, resulting in a hydrogel.
2. How does pH affect the gelation time of zirconium lactate hydrogels?
The pH of the solution significantly influences the speciation of zirconium and, consequently, the gelation kinetics.[1][2] At a pH of 6, zirconium species in the presence of a polymer may exist as dimers, while at a pH of 7, they can form tetramers.[1][2] This change in the zirconium species' structure and reactivity directly impacts the rate of crosslinking. For some systems, a lower pH can delay gelation. For example, one study on a carboxymethyl hydroxypropyl guar (CMHPG) system showed that at 65°C, the gelation time was 4 minutes at pH 2.0 and increased to 11 minutes at pH 3.0.[6]
3. What is the effect of temperature on gelation time?
Increasing the temperature generally accelerates the crosslinking reaction, leading to a shorter gelation time.[3][4][5] Conversely, lower temperatures will slow down the reaction and prolong the gelation time.[4][5]
4. Can the concentration of zirconium lactate be adjusted to control gelation time?
Yes, the concentration of zirconium lactate is a key parameter for controlling the gelation time. A higher concentration of the crosslinker typically leads to a faster gelation process due to the increased availability of zirconium ions to form crosslinks.[3]
5. What types of polymers can be used with zirconium lactate?
Zirconium lactate is a versatile crosslinker that can be used with various polymers containing functional groups like hydroxyls and carboxyls.[10][11] Examples include natural polymers like guar gum and its derivatives (e.g., hydroxypropyl guar, carboxymethyl hydroxypropyl guar) and synthetic polymers like poly(acrylamide) and its copolymers.[6][10]
Experimental Protocols
General Protocol for Zirconium Lactate Hydrogel Preparation
-
Polymer Solution Preparation:
-
Dissolve the desired amount of polymer in an appropriate solvent (e.g., deionized water, buffer) with gentle stirring until a homogeneous solution is obtained. The concentration of the polymer will need to be optimized for your specific application.
-
Adjust the pH of the polymer solution to the desired value using a suitable acid or base (e.g., HCl, NaOH).
-
-
Crosslinker Solution Preparation:
-
Prepare a stock solution of zirconium lactate in deionized water. The concentration should be determined based on the desired final crosslinker concentration in the hydrogel.
-
-
Hydrogel Formation:
-
While stirring the polymer solution, add the required volume of the zirconium lactate solution.
-
Continue stirring for a short period to ensure homogeneous mixing of the components.
-
Transfer the solution to a suitable container or mold and allow it to stand at a controlled temperature.
-
-
Gelation Time Measurement:
-
The gelation time can be determined by various methods, including the vial tilting method (where the gel is considered formed when it no longer flows upon inversion) or by using a rheometer to monitor the change in viscosity or the storage (G') and loss (G'') moduli over time.[12]
-
Data Presentation
Table 1: Influence of pH on Gelation Time for a 0.3% CMHPG Hydrogel at 65°C
| pH | Gelation Time (minutes) |
| 2.0 | 4 |
| 3.0 | 11 |
| (Data sourced from a study on a specific carboxymethyl hydroxypropyl guar (CMHPG) and organic zirconium crosslinker system)[6] |
Table 2: General Effect of Key Parameters on Gelation Time
| Parameter | Effect of Increase | Effect of Decrease |
| pH | Can accelerate or decelerate gelation depending on the specific polymer system and the pH range.[1][2][6] | Can accelerate or decelerate gelation depending on the specific polymer system and the pH range.[1][2][6] |
| Temperature | Decreases gelation time (faster gelation).[3] | Increases gelation time (slower gelation).[4][5] |
| Zirconium Lactate Concentration | Decreases gelation time (faster gelation).[3] | Increases gelation time (slower gelation). |
| Polymer Concentration | Generally decreases gelation time (faster gelation). | Generally increases gelation time (slower gelation). |
Visualizations
Caption: Experimental workflow for hydrogel preparation and analysis.
Caption: Factors influencing gelation time and hydrogel properties.
Caption: Simplified crosslinking mechanism of zirconium lactate hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. Zirconium speciation in lactate solutions and polyacrylate gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 10. chempoint.com [chempoint.com]
- 11. chempoint.com [chempoint.com]
- 12. Physicochemical Properties and the Gelation Process of Supramolecular Hydrogels: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Viscosity of Sodium Zirconium Lactate Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing the viscosity of sodium zirconium lactate solutions, particularly in its common application as a cross-linking agent for polymer gels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is viscosity control important?
A1: this compound is the zirconium salt of lactic acid, often supplied as an aqueous solution.[1][2] It is widely used as a cross-linking agent, especially for polymers containing hydroxyl (-OH) or carboxyl (-COOH) groups, such as guar gum, cellulose derivatives, and polyacrylates.[3][4][5] Controlling viscosity is critical because it determines the performance of the final formulation. In applications like hydraulic fracturing fluids, for example, a specific viscosity is required to transport proppants effectively.[2][5] Insufficient viscosity can lead to system failure, while excessive viscosity can make handling and pumping difficult.[6]
Q2: What are the primary factors that influence the viscosity of solutions containing this compound?
A2: The viscosity is not typically a property of the this compound solution itself, but rather of the polymer gel it creates. The primary factors are:
-
pH: The stability and reactivity of the zirconium complex are highly pH-dependent. The cross-linking reaction rate and, consequently, the speed of viscosity development are strongly influenced by pH.[7][8]
-
Temperature: Temperature affects the rate of ligand exchange and the cross-linking reaction.[8] Generally, in cross-linked polymer systems, viscosity decreases as temperature increases, although some complex systems may exhibit thermal thickening.[1][9]
-
Polymer Concentration: The concentration of the polymer being cross-linked is a direct driver of viscosity. Higher polymer loadings generally result in higher viscosity gels.[10]
-
Cross-linker Concentration: The amount of this compound added will determine the cross-link density. An optimal concentration is required; too little will result in low viscosity, while too much can cause the fluid to be overly cross-linked and inefficient.[10][11]
-
Additives and Ligands: The presence of other chelating agents (ligands) like triethanolamine, glycols, or sorbitol in the zirconium lactate formulation can delay the onset of cross-linking, providing better control over the viscosity development rate.[1][7]
Q3: How does pH specifically affect the cross-linking process and viscosity?
A3: The zirconium-lactate complex is generally stable over a broad pH range, approximately 3 to 10.[8] However, the pH of the polymer solution dictates the rate of the cross-linking reaction.
-
Low pH (e.g., < 3.0): Can lead to uncontrollably rapid viscosity development.[7]
-
Neutral pH: Commercial zirconium lactate solutions are often stable at a neutral pH.[3][5]
-
Alkaline pH (e.g., 9-11): Often preferred for high-temperature applications to achieve a more controlled cross-linking rate and optimal gel performance.[6][10] Alkali can slow the initial cross-linking process.[12]
Data Presentation
Table 1: Summary of Factors Influencing the Viscosity of Zirconium-Crosslinked Polymer Gels
This table summarizes the qualitative effects of various parameters on the final viscosity and the rate of its development.
| Parameter | General Effect on Viscosity | Notes |
| Polymer Concentration | Increases with higher concentration. | Higher polymer loading provides more sites for cross-linking, leading to a denser gel network.[10] |
| Cross-linker Concentration | Increases with concentration up to an optimal point. | Insufficient concentration leads to poor gel formation. Excessive concentration can lead to overly rigid gels or precipitation.[10][11] |
| Temperature | Generally decreases as temperature rises. | Increased thermal motion of polymer chains can reduce viscosity.[1] However, some systems may show an initial thermal thickening as cross-linking completes.[9] |
| pH | Highly dependent on the specific polymer system. | Determines the rate of cross-linking. Low pH can cause rapid gelling, while alkaline conditions are often used to control the reaction rate.[6][7][12] |
| Shear Rate | Decreases as shear rate increases (Shear-thinning behavior). | The polymer network can be temporarily disrupted under high shear, lowering viscosity. The gel may recover its viscosity at lower shear rates.[11] |
| Additives (e.g., Chelating Agents) | Can delay the rate of viscosity increase. | Ligands like triethanolamine compete with the polymer to bind to zirconium, slowing the cross-linking reaction.[1] |
Table 2: Examples of Viscosity in Zirconium-Crosslinked Polymer Systems
The following table provides specific, quantitative examples from various studies to illustrate the viscosities that can be achieved under different experimental conditions.
| Polymer System | Cross-linker Details | Temperature | pH | Shear Rate | Resulting Viscosity |
| Carboxymethyl hydroxypropyl guar (CMHPG) | Zirconium-based | 60°C (140°F) | 3.8 | 10 s⁻¹ | > 1000 cP |
| Carboxymethyl hydroxypropyl guar (CMHPG) | Zirconium-based | 60°C (140°F) | 3.8 | 170 s⁻¹ | ~300 cP |
| Cross-linkable Organic Polymer | Zirconium complex with triethanolamine | 135°C (275°F) | 10 | 100 s⁻¹ (212 s⁻¹) | 500 - 1000 cP |
| Hydrolyzed Polyacrylamide (HPAM) | Organic Zirconium | 200°C (392°F) | Not Specified | 100 s⁻¹ | > 50 mPa·s (cP) |
| Synthetic Polymer Base Fluid | 1.5% Organozirconium | 90°C (194°F) | Not Specified | Not Specified | Gel Formed (Viscosity not specified, but high) |
Troubleshooting Guide
Problem: My solution's viscosity is too high or is increasing too quickly.
-
Potential Cause 1: pH is too low.
-
Potential Cause 2: Cross-linker concentration is too high.
-
Solution: Reduce the concentration of the this compound solution. Create a dilution series to find the optimal concentration for your desired viscosity target.[10]
-
-
Potential Cause 3: Temperature is too high during mixing.
-
Solution: Some cross-linking reactions are initiated or accelerated by heat. Try preparing the solution at a lower temperature and only increasing the temperature once the solution is well-mixed and you are ready to initiate gelling.
-
-
Potential Cause 4: Lack of a delaying agent.
-
Solution: The zirconium lactate cross-linker may be too reactive for your polymer. Consider using a commercially available zirconium lactate that is formulated with a chelating agent like triethanolamine to slow down the reaction rate.[1]
-
Problem: My solution's viscosity is too low or the gel is weak.
-
Potential Cause 1: Insufficient cross-linker concentration.
-
Solution: Incrementally increase the concentration of the this compound solution to ensure enough cross-links are forming to build the desired viscosity.
-
-
Potential Cause 2: Incorrect pH for the system.
-
Solution: The optimal pH for cross-linking is system-dependent. If your pH is too far from the optimal range for your specific polymer, cross-linking efficiency may be poor.[12] Perform a pH study to find the ideal range for gel formation.
-
-
Potential Cause 3: Polymer degradation.
-
Solution: High temperatures or excessive shear can degrade the polymer backbone, reducing its molecular weight and preventing the formation of a strong gel network. Ensure your mixing conditions are not overly aggressive and that the polymer is stable at your experimental temperature.[10]
-
-
Potential Cause 4: Incompatible polymer.
Caption: Troubleshooting workflow for addressing common viscosity issues.
Experimental Protocols
Protocol 1: Preparation and Viscosity Measurement of a Zirconium-Crosslinked Polymer Gel
This protocol provides a general methodology for preparing a gel and measuring its viscosity using a rotational viscometer.
Materials:
-
Polymer (e.g., Hydroxypropyl guar, Carboxymethyl cellulose)
-
Deionized water or appropriate buffer solution
-
This compound solution
-
pH meter and calibration standards
-
Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles
-
Temperature-controlled water bath or circulator
-
Beakers, magnetic stirrer, and stir bars
Methodology:
-
Polymer Hydration (Base Gel Preparation):
-
Measure the required volume of deionized water or buffer into a beaker.
-
Place the beaker on a magnetic stirrer.
-
Slowly sprinkle the polymer powder into the vortex of the stirring liquid to prevent clumping.
-
Continue stirring until the polymer is fully hydrated and the solution is homogeneous. This may take several hours.
-
Allow the base gel to sit to eliminate any entrapped air bubbles.
-
-
pH Adjustment:
-
Measure the pH of the base gel using a calibrated pH meter.
-
Adjust the pH to the desired setpoint for your experiment using dilute acid or base. This is a critical step as pH controls the cross-linking rate.
-
-
Cross-linker Addition and Mixing:
-
Place the pH-adjusted base gel back on the stirrer.
-
Measure the required volume of the this compound solution.
-
Add the cross-linker to the base gel and mix for a specified period (e.g., 1-2 minutes) to ensure uniform distribution. Avoid overly vigorous mixing that could cause shear degradation.
-
-
Viscosity Measurement:
-
Immediately transfer the required sample volume to the viscometer cup or beaker.
-
Equilibrate the sample to the target temperature using the connected water bath.
-
Select an appropriate spindle and rotational speed (RPM) for the expected viscosity range. Start with a mid-range speed if the viscosity is unknown.
-
Lower the spindle into the sample to the correct immersion mark.
-
Begin the measurement. Allow the reading to stabilize before recording the viscosity (in centipoise, cP, or mPa·s) and torque percentage. The torque reading should ideally be between 10% and 90% for accurate results.
-
Record viscosity at set time intervals to observe the rate of gelation.
-
To assess shear-thinning behavior, measure the viscosity at several different rotational speeds.
-
Caption: Experimental workflow for gel preparation and viscosity measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Zirconium lactate - Wikipedia [en.wikipedia.org]
- 3. chempoint.com [chempoint.com]
- 4. Zirconium Lactate | VALIREX Zr 503 Aqua [csm.umicore.com]
- 5. chempoint.com [chempoint.com]
- 6. US8236739B2 - Zirconium-based cross-linker compositions and their use in high pH oil field applications - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 10377-98-7 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. atlantis-press.com [atlantis-press.com]
"pH effects on the stability of sodium zirconium lactate gels"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium zirconium lactate gels. The information focuses on the critical effects of pH on gel stability and performance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound solutions?
A1: this compound solutions generally exhibit high stability over a broad pH range, typically from 3 to 10.[1][2][3] However, for gel formation, the optimal pH may be more specific depending on the polymer being crosslinked.
Q2: How does pH influence the crosslinking mechanism in this compound gels?
A2: The pH of the solution affects the speciation of zirconium, which in turn influences the crosslinking process. In polyacrylate gels, zirconium species have been observed as dimers at pH 6 and as tetramers at pH 7.[4][5] This change in the zirconium complex structure can alter the kinetics of gelation and the final properties of the gel network.
Q3: What factors, other than pH, can affect the stability of my this compound gel?
A3: Besides pH, several other factors can influence gel stability, including the composition of the formulation, the type of polymer used, temperature, brine strength, and the concentration of the this compound crosslinker.[6]
Q4: Can I adjust the pH of my this compound solution?
A4: Yes, the pH of this compound solutions can be adjusted. Patents describe the preparation of stable solutions at various pH values, such as 5.8, 6.2, 7.5, and 10.4, through the addition of acids or bases.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or Incomplete Gelation | Suboptimal pH: The pH may be outside the effective range for the specific polymer system, affecting the reactivity of the zirconium crosslinker. | Measure and adjust the pH of the formulation to the recommended range for your polymer. A pH near neutral is often a good starting point.[7][8][9] |
| Incorrect Zirconium Concentration: The concentration of the this compound may be too low for effective crosslinking. | Increase the concentration of the this compound solution incrementally. | |
| Gel is Powdery or Gritty | Localized pH Changes: Inadequate mixing during pH adjustment can create localized areas of high or low pH, causing precipitation of zirconium species. | Ensure thorough and gentle mixing when adjusting the pH of the formulation. Add acid or base slowly and in a dilute form. |
| pH-Induced Precipitation: The pH of the system may have shifted into a range where the zirconium lactate complex is less soluble. | Verify the pH of the final gel. If it has drifted, consider buffering the system to maintain a stable pH. | |
| Syneresis (Weeping) of the Gel | Excessive Crosslinking: A pH that promotes overly rapid or excessive crosslinking can lead to a contracted gel network that expels the liquid phase. | Adjust the pH to a level that provides a more controlled gelation rate. The transition from zirconium dimers to tetramers around pH 7 suggests that small pH changes in this region can significantly impact crosslinking.[4][5] |
| Unexpectedly High or Low Viscosity | pH Effects on Polymer and Crosslinker: The pH can affect both the conformation of the polymer chains and the reactivity of the zirconium crosslinker, both of which influence viscosity. | Characterize the viscosity of your formulation at different pH values to identify the optimal range for your desired viscosity profile. |
| Gel Stability Decreases Over Time | pH Drift: The pH of the gel may be changing during storage due to interactions between the components or with the environment. | Measure the pH of the gel over time. If a drift is observed, incorporating a suitable buffer system can enhance long-term stability. |
Quantitative Data on pH Effects
The following tables summarize illustrative data on how pH can affect the properties of this compound gels. Note that these values are representative and may vary depending on the specific polymer system and experimental conditions.
Table 1: Effect of pH on Gelation Time and Viscosity
| pH | Gelation Time (minutes) | Initial Viscosity (cP) |
| 5.0 | 120 | 500 |
| 6.0 | 60 | 1500 |
| 7.0 | 30 | 3500 |
| 8.0 | 45 | 2000 |
| 9.0 | 90 | 800 |
Table 2: Influence of pH on Gel Stability (Syneresis)
| pH | Syneresis (%) after 24 hours |
| 5.0 | 2.5 |
| 6.0 | 1.0 |
| 7.0 | 0.5 |
| 8.0 | 1.5 |
| 9.0 | 3.0 |
Experimental Protocols
Protocol 1: Preparation of a this compound Crosslinked Polymer Gel
-
Polymer Solution Preparation: Dissolve the desired polymer (e.g., guar gum, carboxymethyl cellulose) in deionized water with gentle agitation until a homogenous solution is formed.
-
pH Adjustment of Polymer Solution: Measure the pH of the polymer solution and adjust it to the target pH using dilute hydrochloric acid or sodium hydroxide.
-
Addition of Crosslinker: While stirring the pH-adjusted polymer solution, slowly add the this compound solution. The concentration of the crosslinker should be optimized for the specific application.
-
Gel Formation: Continue to stir the mixture until the viscosity begins to increase, indicating the onset of gelation. Allow the gel to mature undisturbed for a set period (e.g., 24 hours) to ensure complete crosslinking.
Protocol 2: Assessment of Gel Stability (Syneresis Measurement)
-
Sample Preparation: Accurately weigh a sample of the prepared gel (e.g., 10 grams) and place it on a pre-weighed mesh screen or filter paper.
-
Incubation: Place the screen with the gel sample in a sealed container to prevent evaporation and incubate at a controlled temperature for a specified time (e.g., 24 hours).
-
Measurement of Expelled Liquid: After incubation, carefully remove the screen and weigh the liquid that has passed through.
-
Calculation of Syneresis: Calculate the percentage of syneresis using the following formula: Syneresis (%) = (Weight of expelled liquid / Initial weight of gel) * 100
Visualizations
Caption: Experimental workflow for the preparation and stability analysis of this compound gels.
Caption: Logical relationship of pH influencing zirconium speciation and its effect on gel properties.
References
- 1. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. This compound | 10377-98-7 | Benchchem [benchchem.com]
- 4. Zirconium speciation in lactate solutions and polyacrylate gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WC®217 Zirconate Lactate Complex - 安徽维诚新材料科技有限公司 [weichengchem.com.cn]
- 7. Zirconium Lactate | VALIREX Zr 503 Aqua [csm.umicore.com]
- 8. chempoint.com [chempoint.com]
- 9. chempoint.com [chempoint.com]
"improving thermal stability of zirconium crosslinked polymers"
Technical Support Center: Zirconium Crosslinked Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the thermal stability of zirconium crosslinked polymers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of thermal degradation in polymers?
A1: Thermal degradation involves damaging chemical changes in a polymer at elevated temperatures.[1] The process can occur even without oxygen and dictates the maximum temperature at which a polymer can be used.[1] At high temperatures, the long-chain backbones of the polymer can break (chain scission) or react with each other (cross-link), altering the polymer's molecular weight and properties.[1] This can lead to reduced ductility, increased embrittlement, color changes, and a general decline in desirable physical properties.[1] Common degradation pathways include depolymerization (monomers breaking off one by one), side-group elimination, and random chain scission.[1]
Q2: How does zirconium crosslinking enhance the thermal stability of polymers?
A2: Zirconium crosslinkers create a fixed, three-dimensional network by forming strong chemical bonds between individual polymer chains.[2][3][4] This network structure restricts the mobility of the polymer chains, making it more difficult for small molecules to be eliminated during heating.[5] The cross-linked material becomes more rigid and resistant to deformation.[4] The formation of this network increases the number of bonds that must be broken for the material to experience mass loss, thus enhancing its thermal stability.[5] The introduction of certain crosslinking groups, particularly aromatic structures, can significantly contribute to increased thermal stability and char formation at high temperatures.[5]
Q3: What key factors influence the thermal stability of the final crosslinked polymer?
A3: The thermal stability and performance of zirconium crosslinked polymers are complex and depend on several factors:
-
pH: The pH of the system is critical and affects the rate of crosslinking. Different pH ranges are optimal for low-temperature (150-250°F) versus high-temperature (275-400°F) applications.[6]
-
Crosslinker Chemistry: The type of ligand (e.g., lactate, triethanolamine, propylene glycol) attached to the zirconium center dictates properties like delay time, thermal stability, and shear resistance.[4][7][8]
-
Polymer Type: The performance of a specific zirconium crosslinker can vary significantly between biopolymers (like carboxymethyl hydroxypropyl guar - CMHPG) and synthetic polymers.[7][8]
-
Metal-to-Ligand Ratio & Ionic Strength: These factors also influence the crosslinking chemistry and the final properties of the gel.[7][8]
-
Crosslinking Density: A higher crosslink density generally restricts polymer chain mobility, leading to increased thermal stability and a higher glass transition temperature.[9]
Q4: What are common polymers used with zirconium crosslinkers for high-temperature applications?
A4: Zirconium crosslinkers are frequently used with polysaccharides or partially hydrolyzed polyacrylamide (HPAM) based fluids. In the hydraulic fracturing industry, they are used with biopolymers like carboxymethyl hydroxypropyl guar (CMHPG) and various synthetic polymers to create stable gels at temperatures exceeding 177°C (350°F).[7][10][11] Polyvinyl alcohol (PVA) is another polymer that can be crosslinked to form hydrogels with enhanced thermal resistance.[12]
Troubleshooting Guide
Q5: My polymer gel is degrading prematurely at a lower temperature than expected. What could be the cause and how can I fix it?
A5: Premature thermal degradation is a common issue that can stem from several sources.
-
Possible Cause 1: Oxidative Degradation: The presence of dissolved oxygen can lead to thermal-oxidative degradation, which occurs at lower temperatures than anaerobic thermal degradation.[1]
-
Possible Cause 2: Incorrect Crosslinker Type: The ligands on the zirconium crosslinker significantly impact stability. Aliphatic linkers, for example, may not offer the same thermal stability as aromatic ones.[5] Some crosslinkers are simply not designed for high-temperature applications.
-
Solution: Select a zirconium crosslinker specifically designed for high-temperature stability. For example, a delayed zirconium crosslinker can provide stability at temperatures greater than 177°C.[11] For CMHPG-based fluids, zirconium lactate and propylene glycol crosslinkers have shown high thermal stability, while zirconium triethanolamine and lactate work well with certain synthetic polymers.[7][8]
-
-
Possible Cause 3: Insufficient Crosslinking Density: A low degree of crosslinking means the polymer chains have more mobility and are less resistant to thermal scission.[5][9]
Q6: The crosslinking reaction is happening too quickly, causing shear degradation and inconsistent viscosity. How can I control the reaction rate?
A6: Uncontrolled, rapid crosslinking, especially under high pH conditions, can lead to significant viscosity loss due to shear degradation.[6]
-
Possible Cause 1: Highly Reactive Crosslinker: Some commercially available zirconate crosslinkers react too fast at high pH (e.g., pH 10).[6]
-
Solution 1: Utilize a delayed-action zirconium crosslinker. These are often designed with specific organic ligands that shield the zirconium ion, delaying its release and the subsequent crosslinking reaction.[2][11]
-
Solution 2: Adjust the system's pH. The rate of crosslinking is highly pH-dependent. For high-temperature applications, a pH of 9 to 11 is often preferred, but this must be balanced with the crosslinker's reactivity.[6]
-
Solution 3: Use a crosslinking delay additive. For temperatures exceeding 350°F, an external additive like a sugar alcohol derivative can be used to further protect the polymer-crosslinker bond and delay gelation.[10]
-
Q7: I am observing white spots or discoloration in my final polymer material after thermal processing. What is the source of this contamination?
A7: While this issue is critical in material science fields like dental zirconia, the principles apply to polymer processing. White spots or discoloration often indicate procedural contamination.[14]
-
Possible Cause 1: Contamination from Equipment: Foreign dust or residue from milling tools or processing equipment can adhere to the polymer surface and cause discoloration upon heating.[14]
-
Solution 1: Ensure all equipment is thoroughly cleaned between batches. Avoid cross-contamination from other materials.
-
Possible Cause 2: Environmental Contaminants: Dust from the surrounding environment (e.g., plaster dust containing calcium phosphate) can deposit on the material and get fired in.[14]
-
Solution 2: Maintain a clean working environment, especially around the polymer processing and sintering areas.
-
Possible Cause 3: Contaminated Fluids: Using tap water instead of purified or distilled water can introduce mineral contaminants.[14] Similarly, oil mist from compressors can deposit on the surface.[14]
-
Solution 3: Use high-purity water and ensure compressed air lines have oil and moisture filters.
Quantitative Data
Table 1: Example of Thermal Stability for a Zirconium Crosslinked Synthetic Polymer Gel
Based on data for a 0.79% HT synthetic-gel formulation with a delayed zirconium crosslinker.
| Testing Temperature (°C) | Testing Temperature (°F) | Viscosity after >4 hours (at 40 1/s) | Stability Note |
| 177°C | 350°F | > 2,000 cP | Stable fluid.[11] |
| 204°C | 400°F | ~ 500 cP | Stable gel.[11] |
| 218°C | 425°F | ~ 300 cP (after 2 hrs) | Susceptible to further thermal degradation.[11] |
Experimental Protocols
Protocol 1: General Method for Zirconium Crosslinking of a Polymer Solution
Disclaimer: This is a generalized protocol. Specific concentrations, pH, and temperatures must be optimized for your specific polymer and crosslinker system.
-
Polymer Hydration: Prepare a base gel by mixing the desired cross-linkable organic polymer (e.g., HPAM, CMHPG) with an aqueous liquid (e.g., deionized water). Allow the polymer to fully hydrate according to the manufacturer's instructions.
-
pH Adjustment: Adjust the pH of the base gel using appropriate buffers (e.g., sodium carbonate, acetic acid) to the optimal range for your chosen crosslinker and application temperature.
-
Additive Incorporation: If required, add other components such as thermal stabilizers (e.g., sodium thiosulfate) or oxygen scavengers at this stage and mix until homogeneous.[10]
-
Crosslinker Addition: While vigorously stirring the base gel, add the specified amount of the zirconium crosslinking agent. The concentration of zirconium ions typically ranges from 0.001% to 0.05% based on the total weight of the base gel.[6]
-
Crosslinking: Continue mixing to ensure uniform distribution of the crosslinker. The crosslinking will proceed over time. For delayed systems, the gel will begin to form as the temperature increases to the activation point.[11]
-
Characterization: Once the gel is formed, proceed with rheological and thermal analysis to determine its properties.
Protocol 2: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
-
Sample Preparation: Prepare a small, representative sample of the cured zirconium crosslinked polymer (typically 2-10 mg).
-
Instrument Setup: Place the sample in a TGA pan (e.g., platinum or aluminum).[15] Place the pan in the TGA furnace.
-
TGA Program:
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen (e.g., at 20 mL/min), to study thermal degradation without oxidation.[15]
-
Heating Rate: Set a constant heating rate, commonly 10°C/min.[15][16]
-
Temperature Range: Program the instrument to heat from ambient temperature to a temperature high enough to ensure complete degradation (e.g., 20°C to 600°C or 800°C).[12][15]
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve plots percent weight loss vs. temperature.
-
Determine the onset temperature of degradation (the point where significant weight loss begins) and the temperature of maximum degradation rate (from the peak of the derivative TGA curve).
-
The residual weight at the end of the experiment can indicate char yield, which is often correlated with flame retardancy and thermal stability.[5]
-
Visualizations
Caption: A workflow for troubleshooting poor thermal stability in experiments.
Caption: A simplified diagram of zirconium ions crosslinking polymer chains.
References
- 1. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 2. Zirconium Crosslinker | Metal Crosslinker | High Temperature Crosslinker [stimulationchem.com]
- 3. youtube.com [youtube.com]
- 4. chempoint.com [chempoint.com]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. US20120160501A1 - Zirconium-Based Cross-Linking Composition for Use with High pH Polymer Solutions - Google Patents [patents.google.com]
- 7. onepetro.org [onepetro.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. onepetro.org [onepetro.org]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. kuraraynoritake.eu [kuraraynoritake.eu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
"preventing precipitation in sodium zirconium lactate solutions"
Technical Support Center: Sodium Zirconium Lactate Solutions
Welcome to the Technical Support Center for this compound solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and ensuring the stability of this compound solutions during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a zirconium salt of lactic acid. It is utilized in various applications, including as a cross-linking agent for polymers in hydraulic fracturing fluids and as an antiperspirant in personal care products.[1][2] In pharmaceutical formulations, it can be explored for its potential as a cross-linking agent or for other specialized applications.
Q2: What are the primary factors that influence the stability of this compound solutions?
The stability of this compound solutions is primarily influenced by several key factors:
-
pH: The solution is generally stable over a broad pH range, typically between 3 and 10.[3][4][5] Outside this range, hydrolysis and polymerization of zirconium species can lead to precipitation.
-
Temperature: Elevated temperatures can affect the stability of the zirconium-lactate complexes, potentially leading to the release of zirconium ions and subsequent precipitation.[6]
-
Lactate to Zirconium Molar Ratio: A sufficient molar excess of lactate to zirconium is crucial for maintaining a stable complex in solution. Ratios of 2.0:1 to 5.0:1 have been shown to produce stable solutions.[3][4][5]
-
Concentration: The concentration of the this compound complex can impact its stability, with polymerization of zirconium species being more likely at lower concentrations under certain conditions.[7]
Q3: What is the mechanism behind precipitation in this compound solutions?
Precipitation in this compound solutions is often due to the hydrolysis and polymerization of zirconium ions.[1] Zirconium ions in aqueous solutions have a strong tendency to hydrolyze, forming polynuclear hydroxy ions.[1] If the lactate concentration is insufficient or if the pH is outside the optimal range, these polynuclear species can further react to form insoluble zirconium hydroxide or oxide precipitates.
Q4: How can I prepare a stable this compound solution?
A common method involves reacting a zirconium salt (e.g., zirconium oxychloride, zirconium hydroxynitrate, or zirconium acetate) with a solution of sodium lactate under controlled pH.[3][4] It is important to ensure a sufficient molar ratio of lactate to zirconium and to adjust the final pH to within the stable range of 3 to 10.[3][4][5] Detailed protocols are provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or precipitation upon preparation | Incorrect pH of the final solution. | Adjust the pH of the solution to be within the stable range of 3 to 10 using a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).[3][4][5] |
| Insufficient lactate to zirconium molar ratio. | Increase the molar ratio of lactate to zirconium. Ratios of 2.5:1 to 5.0:1 are often effective.[3][4][5] | |
| Precipitation after a period of storage | Instability due to aging. | Ensure the solution was prepared according to a validated stable formulation. Consider preparing fresh solutions for critical experiments. |
| Temperature fluctuations. | Store the solution at a consistent, controlled temperature. Avoid repeated freeze-thaw cycles. | |
| Precipitation upon dilution | Hydrolysis due to lower concentration of the stabilizing lactate ligand. | When diluting, use a buffer solution that maintains the pH within the stable range. Ensure the dilution factor does not excessively lower the lactate concentration relative to zirconium. |
| Incompatibility with other components | Reaction with other excipients or active pharmaceutical ingredients (APIs). | Perform compatibility studies with all formulation components. Common analytical techniques for this include DSC, FT-IR, and HPLC. |
Data Presentation
Table 1: Examples of Stable this compound Formulations
| Zirconium Source | Lactate to Zirconium Molar Ratio | Final pH | ZrO₂ Content (%) | Stability Notes | Reference |
| Zirconium Acetate | 2.5 : 1 | 6.2 | 12.2 | Stable on addition of acids/bases, dilution, boiling, and aging. | [3][5] |
| Zirconium Hydroxynitrate | 5.0 : 1 | 10.4 | 7.0 | Stable on addition of acids/bases, dilution, boiling, and aging. | [4][5] |
| Zirconium Oxynitrate | 5.0 : 1 | 7.5 | 6.0 | Stable on addition of acids/bases, dilution, boiling, and aging. | [3] |
| Zirconium Hydroxynitrate | 5.0 : 1 | 5.3 | 7.0 | Stable on addition of acids/bases, dilution, boiling, and aging. | [3] |
| Zirconium Chloride Hydroxide | 2.0 : 1 | 9.0 | 10.9 | Stable on boiling, aging, dilution, and pH alteration between 3.0-10. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Solution from Zirconium Acetate
Objective: To prepare a stable aqueous solution of this compound with a lactate to zirconium molar ratio of 2.5:1.
Materials:
-
Zirconium acetate solution (containing 22.0% ZrO₂)
-
Lactic acid (88%)
-
Sodium hydroxide solution (50%)
-
Distilled water
-
pH meter
-
Stir plate and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Prepare a sodium lactate solution by carefully adding 80.7 g of 50% sodium hydroxide solution to 103.3 g of 88% lactic acid in a beaker while stirring. This reaction is exothermic, so control the rate of addition to manage the temperature.
-
In a separate beaker, place 230 g of zirconium acetate solution (containing 22.0% ZrO₂).
-
While continuously stirring the zirconium acetate solution, slowly add the prepared sodium lactate solution.
-
After the addition is complete, continue stirring for an additional 15-30 minutes to ensure a homogeneous solution.
-
Measure the pH of the final solution and, if necessary, adjust it to approximately 6.2.
-
The resulting solution of this compound should be clear and stable.
Protocol 2: Analytical Method for Quantification of Zirconium in Solution
Objective: To determine the concentration of zirconium in an aqueous solution using spectrophotometry.
Materials:
-
This compound solution (sample)
-
Chrome Azurol S (CAS) solution (0.05%)
-
Sodium acetate/acetic acid buffer (pH 4.2)
-
Nitric acid (1M)
-
Standard zirconium solution (for calibration curve)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard zirconium solutions of known concentrations (e.g., 1-7 µg/mL) from a stock standard solution.
-
For each standard and the sample solution, transfer a suitable aliquot into a 10 mL volumetric flask.
-
To each flask, add 1 mL of the sodium acetate/acetic acid buffer (pH 4.2) and 0.3 mL of the 0.05% Chrome Azurol S solution.
-
Dilute to the mark with distilled water and add 1M nitric acid.
-
Prepare a reagent blank using the same procedure but without the zirconium standard or sample.
-
Measure the absorbance of each standard and the sample against the reagent blank at the wavelength of maximum absorbance (approximately 598 nm).
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of zirconium in the sample by interpolating its absorbance on the calibration curve.
Visualizations
Caption: Factors influencing the stability of this compound solutions.
Caption: Workflow for preparing a stable this compound solution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US5182408A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 4. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
"troubleshooting poor crosslinking with zirconium lactate"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with zirconium lactate crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What is zirconium lactate and how does it function as a crosslinker?
A1: Zirconium lactate is a water-based, chelated zirconium compound. It acts as a crosslinker by reacting with functional groups like hydroxyl (-OH) and carboxyl (-COOH) present on polymer chains.[1][2] This reaction forms strong bonds between the polymer molecules, creating a three-dimensional network structure that results in the formation of a gel and a significant increase in viscosity.[3] This makes it ideal for applications such as creating hydrogels for drug delivery or increasing the viscosity of fracturing fluids in the oil and gas industry.[4][2]
Q2: What are the primary factors that influence the efficiency of zirconium lactate crosslinking?
A2: The crosslinking chemistry of zirconium is complex and highly sensitive to several factors.[5][6][7] The most critical parameters to control are:
-
pH: The acidity or alkalinity of the solution dramatically affects the rate of reaction.[5][6]
-
Temperature: Zirconium crosslinkers are often selected for their stability at high temperatures.[8][9]
-
Concentration: The ratio of the polymer to the zirconium lactate crosslinker must be carefully optimized.[10]
-
Polymer Type: The specific polymer used (e.g., guar derivatives, polyacrylamides) will interact differently with the crosslinker.[5]
-
Chemical Composition of the Crosslinker: Zirconium lactate is often formulated with other ligands (e.g., triethanolamine, sorbitol, glycols) to modify its reactivity and delay crosslinking.[11][12]
Q3: Why is my crosslinking reaction occurring too quickly and how can I slow it down?
A3: Uncontrollably rapid crosslinking is a common issue, particularly in acidic conditions (pH below 3.0).[6] The reaction can be slowed or delayed by increasing the pH of the solution; alkaline conditions are known to slow the crosslinking process.[3] Additionally, using a zirconium lactate crosslinker that has been specifically formulated with delaying ligands, such as triethanolamine or ethylene glycol, can provide better control by regulating the release of reactive zirconium ions.[6][12][13]
Q4: Why is my experiment failing to achieve the target viscosity or gel strength?
A4: Insufficient viscosity or weak gel formation is typically linked to suboptimal reaction conditions. Key areas to investigate include:
-
Incorrect pH: Ensure the pH of your system is within the optimal range for your specific polymer and crosslinker combination. Zirconium lactate itself is often stable at a neutral pH.
-
Suboptimal Concentration: The concentration of both the polymer and the crosslinker is crucial. Too little crosslinker will result in a weak network, while too much can lead to over-crosslinking and brittleness.[10]
-
Incompatible Components: The chemical structure of the zirconium crosslinker must be compatible with the polymer being used. For example, a zirconium lactate and propylene glycol crosslinker may work best with polysaccharide-based fluids, while a zirconium triethanolamine and lactate formulation may be superior for polyacrylamide-based systems.[5]
Troubleshooting Guide
Problem: My gel forms almost instantly upon adding the crosslinker, preventing uniform mixing.
-
Cause: This is characteristic of an excessively fast crosslinking reaction, often driven by a low pH.[6]
-
Solution:
-
Adjust pH: Increase the pH of your polymer solution before adding the crosslinker. Alkaline conditions can effectively slow the reaction.[3] Sodium carbonate is one agent used for this purpose.[3]
-
Use a Delayed-Action Crosslinker: Switch to a zirconium lactate formulation containing ligands like triethanolamine (TEA) or glycols, which are designed to slow the release of zirconium ions.[6][12]
-
Lower Temperature: If your protocol allows, conduct the initial mixing at a lower temperature to reduce the reaction kinetics.
-
Problem: The final gel strength is low, and the viscosity is below specification.
-
Cause: This indicates an incomplete or inefficient crosslinking reaction.
-
Solution:
-
Verify Concentrations: Double-check the concentrations of your polymer and crosslinker. An insufficient amount of either component will lead to a poorly formed network.
-
Optimize pH: The crosslinking efficiency is highly pH-dependent. Perform a pH sweep to identify the optimal value for your system. In polyacrylate gels, for instance, zirconium species differ at pH 6 (dimers) versus pH 7 (tetramers), which can affect network structure.[14][15]
-
Increase Crosslinker Concentration: Methodically increase the crosslinker concentration in small increments. Be aware that excessive amounts can lead to brittleness.[10]
-
Ensure Proper Hydration: Allow the polymer to fully hydrate in the solution before introducing the crosslinker to ensure functional groups are available for reaction.
-
Problem: My gel appears brittle or is exhibiting syneresis (expelling water).
-
Cause: This is often a sign of over-crosslinking, where the polymer network becomes too dense and rigid.
-
Solution:
-
Reduce Crosslinker Concentration: This is the most direct way to address over-crosslinking. A lower crosslinker-to-polymer ratio will create a less dense, more flexible network.[10]
-
Modify Crosslinker Composition: The presence of different ligands can affect the final gel structure. For example, adding components like sorbitol to a zirconium lactate and ethanediamine crosslinker can slow viscosity development and alter the final properties.[8]
-
Control Temperature: At high temperatures, the rapid release of zirconium ions can cause excessive crosslinking.[13] A crosslinker with a delayed-release mechanism may be necessary for high-temperature applications.
-
Problem: I am observing significant batch-to-batch variability in my results.
-
Cause: Zirconium crosslinking chemistry is highly sensitive, and minor variations in experimental conditions can lead to different outcomes.[5][7]
-
Solution:
-
Strictly Control pH: Use a calibrated pH meter and ensure the final pH of the solution is consistent for every experiment.
-
Monitor Temperature: Maintain a consistent temperature during mixing and curing.
-
Standardize Component Addition: The order in which components are added can influence the final chemical structure and performance of the crosslinker.[11] Follow a strict, standardized protocol for all experiments.
-
Verify Raw Material Quality: Ensure the polymer and crosslinker are from reliable sources and have not degraded.
-
Data and Protocols
Quantitative Data Summary
The following tables provide examples of how experimental parameters can influence zirconium lactate crosslinking performance.
Table 1: Influence of pH on Gelation Time for a Zirconium-CMHPG System (Data sourced from studies on Carboxymethyl hydroxypropyl guar (CMHPG) systems)
| pH | Polymer Concentration | Crosslinker Concentration | Temperature | Resulting Gelation Time |
| 2.0 | 0.3% | 0.05% | 65°C | 4 minutes[6][7] |
| 3.0 | 0.3% | 0.05% | 65°C | 11 minutes[6][7] |
Table 2: Example Formulations and Resulting Viscosity (Data sourced from studies on synthetic polymer fracturing fluids)
| Polymer Concentration | Crosslinker Concentration | Resulting Apparent Viscosity of Base Fluid | Crosslinking Conditions |
| 1% | 0.2% | 129.23 mPa·s | Crosslinked with 1.5% organozirconium crosslinker to form a gel.[3] |
| 1% | 0.4% | 133.11 mPa·s | Crosslinked with 1.5% organozirconium crosslinker to form a gel.[3] |
Experimental Protocols
Protocol 1: General Methodology for Preparing a Crosslinked Hydrogel
-
Polymer Hydration: Slowly add the desired polymer (e.g., carboxymethyl hydroxypropyl guar, polyacrylamide) to a vortexing aqueous buffer solution to prevent clumping. Continue mixing until the polymer is fully dissolved and hydrated. This may take several hours.
-
pH Adjustment: Measure the pH of the polymer solution. Adjust to the target pH for the experiment using a suitable acid or base (e.g., HCl, NaOH, or a buffer system).
-
Crosslinker Addition: While vigorously stirring the hydrated polymer solution, add the precise volume of the zirconium lactate crosslinker solution.
-
Gelation: Continue to monitor the solution for changes in viscosity. Depending on the formulation and conditions, gelation may occur instantly or over a period of minutes to hours.
-
Curing: Allow the gel to cure under controlled temperature conditions for the time specified in your experimental plan before proceeding with analysis.
Protocol 2: Rheological Measurement of Gel Properties
-
Sample Loading: Carefully load the prepared gel sample onto the plate of a rheometer, ensuring no air bubbles are trapped.
-
Temperature Control: Set the rheometer's temperature control system to the desired experimental temperature.
-
Oscillatory Sweep (Frequency): To determine the gel strength, perform a frequency sweep at a constant, low strain (within the linear viscoelastic region). Measure the storage modulus (G') and loss modulus (G''). A strong gel is indicated by G' being significantly higher than G'' and stable across a range of frequencies.
-
Shear Rate Sweep (Viscosity): To measure viscosity, perform a shear rate sweep from low to high shear rates. This will reveal how the gel's viscosity changes under stress and can identify shear-thinning behavior.
-
Time Sweep: To assess gel stability over time, monitor G' and viscosity at a constant frequency and shear rate, respectively, at a fixed temperature.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting zirconium lactate crosslinking.
References
- 1. chempoint.com [chempoint.com]
- 2. chempoint.com [chempoint.com]
- 3. researchgate.net [researchgate.net]
- 4. chempoint.com [chempoint.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jmnspecialties.com [jmnspecialties.com]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Chemical Composition of Metal–Organic Crosslinker on the Properties of Fracturing Fluid in High-Temperature Reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onepetro.org [onepetro.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Zirconium speciation in lactate solutions and polyacrylate gels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Zirconium Lactate Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium zirconium lactate. The following sections address common issues encountered during experimentation, particularly concerning the impact of additives on performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in pharmaceutical formulations?
This compound primarily functions as a crosslinking agent. It reacts with functional groups like hydroxyl (-OH) and carboxyl (-COOH) present in polymers to form a three-dimensional network.[1][2] This crosslinking action is utilized to modify the physical properties of formulations, such as increasing viscosity to form gels, enhancing mechanical strength, and promoting adhesion.[1]
Q2: What are the typical signs of instability in a this compound solution?
Instability in this compound solutions can manifest as precipitation, changes in viscosity, or a loss of crosslinking efficiency. The stability is highly dependent on pH, temperature, and the presence of other ionic species.[3][4] Generally, these complexes are stable over a broad pH range of approximately 3 to 10.[4][5]
Q3: Can I use this compound with any polymer?
This compound is most effective with polymers containing accessible hydroxyl and/or carboxyl groups. It is commonly used with natural polymers like guar gum and its derivatives (e.g., carboxymethyl hydroxypropyl guar - CMHPG), as well as synthetic polymers with appropriate functional groups.[1][3] Compatibility and crosslinking performance can vary significantly between different polymers. For instance, a zirconium lactate and propylene glycol crosslinker shows high stability with CMHPG-based fluids but performs poorly with some synthetic polymers.[3][6]
Q4: What are the known incompatibilities for this compound?
Troubleshooting Guide
Issue 1: Premature or Delayed Gelation Time
Problem: The crosslinking reaction with this compound occurs too quickly or too slowly, affecting the handling and performance of the formulation.
Possible Causes & Solutions:
| Cause | Explanation | Suggested Action |
| Incorrect pH | The lability of the lactate ligands on the zirconium complex is pH-dependent. A lower pH can increase the rate of ligand exchange, potentially leading to faster crosslinking.[3][5] Conversely, alkaline conditions can slow down the crosslinking process.[7] | Adjust the pH of the formulation. For delayed crosslinking, a mild alkali like sodium carbonate can be effective.[7][8] For faster gelation, a slight decrease in pH (while staying within the stable range of 3-10) can be tested.[4][5] |
| Presence of Chelating Agents | Additives with strong chelating properties can compete with the polymer for coordination sites on the zirconium, delaying the crosslinking reaction. | Introduce a controlled amount of a chelating agent like triethanolamine or sorbitol to act as a retarder.[7] The concentration will need to be optimized for the desired gelation time. |
| Temperature Fluctuations | Higher temperatures can accelerate the release of zirconium ions, leading to rapid and sometimes excessive crosslinking.[7] | Control the temperature during formulation. If high-temperature stability is required, consider incorporating additives like triethanolamine and lactic acid, which have been shown to improve thermal stability.[7] |
Issue 2: Poor Gel Strength or Viscosity
Problem: The final crosslinked product does not achieve the desired viscosity or mechanical strength.
Possible Causes & Solutions:
| Cause | Explanation | Suggested Action |
| Suboptimal Additive Concentration | The concentration of certain additives, like surfactants, can significantly impact the final viscosity. For instance, with an amphoteric surfactant (OSB), viscosity can increase by 133-157%.[7] | Optimize the concentration of performance-enhancing additives. Conduct a dose-response study to find the optimal concentration for your specific polymer system. |
| Incompatible Additives | Some additives may interfere with the crosslinking mechanism, leading to a weaker gel network. | Review the compatibility of all excipients. Common excipients like lactose can be reactive with certain active pharmaceutical ingredients, and while direct incompatibility with this compound isn't widely reported, it's a factor to consider in complex formulations.[9] |
| Presence of Salts | The ionic strength of the formulation can influence the conformation of polymer chains and their interaction with the crosslinker. In some polymer systems, the addition of salts like NaCl can lead to a significant increase in viscosity.[10] | Evaluate the effect of adding a salt, such as sodium chloride, to your formulation. The optimal salt concentration will depend on the specific polymer and its concentration. |
Issue 3: Formulation Instability (e.g., Syneresis, Precipitation)
Problem: The formulated gel is not stable over time, exhibiting weeping (syneresis) or precipitation of components.
Possible Causes & Solutions:
| Cause | Explanation | Suggested Action |
| Excessive Crosslinking | At high temperatures, rapid release of zirconium ions can lead to over-crosslinking, which can cause the gel to become brittle and shrink, expelling the liquid phase.[7] | Use a chelating agent like triethanolamine to control the release of zirconium ions, especially in formulations exposed to higher temperatures.[7] |
| pH Drift | A change in the pH of the formulation over time can shift it outside the stable range for the zirconium-lactate complex, causing precipitation. | Incorporate a suitable buffering system to maintain the pH within the optimal range of 3-10.[4][5] |
| Polymer-Surfactant Incompatibility | While some surfactants can enhance performance, others may lead to instability. The interaction between polymers and surfactants is complex and depends on their respective charges and structures.[7][11] | Screen different types of surfactants (anionic, cationic, nonionic, zwitterionic) to find one that is compatible and beneficial for your system. Microscopic evaluation can help identify the formation of a desirable three-dimensional network.[7] |
Quantitative Data on Additive Impact
The following tables summarize the quantitative effects of various additives on systems containing zirconium-based crosslinkers.
Table 1: Effect of Surfactants on Viscosity
| Additive Type | Specific Additive | Concentration | Polymer System | Observed Effect on Viscosity | Reference |
| Amphoteric Surfactant | Oil Amide Sulfobetaine (OSB) | Not specified | HAPAM | 133% - 157% increase | [7] |
| Anionic Surfactant | Sodium Dodecyl Sulfate (SDS) | Not specified | HAPAM | 133% - 157% increase | [7] |
Table 2: Effect of Salts on Viscosity of Xanthan Gum Solutions
| Additive | Polymer Concentration | Temperature | Observed Effect on Zero-Shear Rate Viscosity | Reference |
| NaCl | 1000 ppm | 25°C | 63% decrease | [10] |
| NaCl | 4000 ppm | 25°C | 280% increase | [10] |
Experimental Protocols
Protocol 1: Evaluating the Impact of a Chelating Agent on Gelation Time
Objective: To determine the effect of a chelating agent (e.g., triethanolamine) on the gelation time of a polymer solution crosslinked with this compound.
Materials:
-
Polymer solution (e.g., 2% w/v carboxymethyl hydroxypropyl guar in deionized water)
-
This compound solution (e.g., 10% w/v)
-
Chelating agent solution (e.g., 5% w/v triethanolamine)
-
pH meter
-
Viscometer or rheometer
-
Stopwatch
Procedure:
-
Prepare the polymer solution and allow it to fully hydrate.
-
Adjust the pH of the polymer solution to a predetermined value (e.g., pH 7).
-
Divide the polymer solution into several aliquots.
-
To each aliquot, add a different concentration of the chelating agent solution (e.g., 0%, 0.1%, 0.2%, 0.5%, 1.0% w/v final concentration).
-
Stir each solution gently to ensure homogeneity.
-
Initiate the crosslinking reaction by adding a fixed amount of the this compound solution to one of the aliquots. Start the stopwatch immediately.
-
Continuously monitor the viscosity of the solution using a viscometer.
-
The gelation time is defined as the point at which a significant and sharp increase in viscosity is observed.
-
Repeat steps 6-8 for each aliquot with different chelating agent concentrations.
-
Plot the gelation time as a function of the chelating agent concentration.
Protocol 2: Assessing the Thermal Stability of a Crosslinked Gel
Objective: To evaluate the effect of a stabilizing additive on the thermal stability of a gel crosslinked with this compound.
Materials:
-
Pre-formed polymer gels (prepared with and without the stabilizing additive as per Protocol 1).
-
High-temperature, high-pressure (HTHP) rheometer.
-
Sealed sample cells for the rheometer.
Procedure:
-
Load a sample of the control gel (without the additive) into the rheometer cell.
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Apply a constant shear rate (e.g., 100 s⁻¹) and measure the initial viscosity.
-
Program the rheometer to ramp up the temperature to a target value (e.g., 90°C) at a controlled rate.
-
Hold the sample at the target temperature for a specified duration (e.g., 60 minutes), continuously recording the viscosity.
-
Repeat steps 1-5 for the gel containing the stabilizing additive.
-
Compare the viscosity profiles of the two gels over time at the elevated temperature. A more stable gel will exhibit a smaller decrease in viscosity.
Visualizations
References
- 1. chempoint.com [chempoint.com]
- 2. chempoint.com [chempoint.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 10377-98-7 | Benchchem [benchchem.com]
- 5. US5182408A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
"shelf-life and storage issues of zirconium lactate crosslinkers"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the shelf-life and storage of zirconium lactate crosslinkers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and use of zirconium lactate crosslinkers in experimental settings.
1. What are the ideal storage conditions for zirconium lactate solutions?
For optimal stability and shelf-life, zirconium lactate solutions should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is below 44°C (110°F).[1] It is crucial to keep the container tightly closed to prevent evaporation and contamination.[1]
2. My zirconium lactate solution has become cloudy/has formed a precipitate. What is the cause and can it be resolved?
Cloudiness or precipitation in zirconium lactate solutions can be attributed to several factors:
-
pH Shift: Zirconium lactate is most stable at a neutral pH.[2][3] Changes in pH, either acidic or alkaline, can lead to the formation of insoluble zirconium species. Zirconium is prone to hydrolysis and polymerization, and its chemistry in aqueous solutions is highly sensitive to pH.[4]
-
Temperature Fluctuations: Exposure to high temperatures or freeze-thaw cycles can destabilize the solution and promote precipitation.
-
Concentration Effects: In aqueous solutions, zirconium lactate can exist in various forms, including dimers, tetramers, and larger polymers.[5] Changes in concentration upon storage can shift the equilibrium between these species, potentially leading to the formation of less soluble oligomers.[5]
-
Contamination: Introduction of foreign ions or microbial growth can alter the solution chemistry and cause precipitation.
Troubleshooting Steps:
-
Check the pH: Measure the pH of the solution. If it has deviated significantly from neutral, it may be the cause of the precipitation. While some formulations are stable over a wider pH range (e.g., 3.0-10.0), this is often dependent on the presence of stabilizing co-ligands.[6][7]
-
Gentle Warming and Agitation: In some cases, gentle warming (not exceeding 40°C) and stirring may help redissolve the precipitate, particularly if it is due to cold storage.
-
Filtration: If the precipitate is fine and does not redissolve, it may be possible to filter the solution using a 0.22 µm or 0.45 µm filter to remove the insoluble material. However, this may alter the effective concentration of the crosslinker.
-
Preventative Measures: To prevent future precipitation, ensure the storage container is airtight, store at a consistent, cool temperature, and use high-purity water and sterile techniques when preparing dilutions.
3. I am observing inconsistent crosslinking or gelation results. What could be the underlying issue?
Inconsistent crosslinking is a common challenge and can stem from several variables:
-
Crosslinker Degradation: Improper storage can lead to a decrease in the active zirconium concentration, resulting in weaker or incomplete gelation.
-
pH of the Reaction Mixture: The crosslinking reaction is highly pH-dependent. The reactivity of zirconium lactate complexes increases as the pH decreases.[8] For some applications, a pH range of 3 to 11 is feasible, but the optimal pH will depend on the specific polymer and desired gelation kinetics.[9]
-
Presence of Competing Ligands: The presence of other chelating agents or ions in your formulation can compete with the polymer for coordination to the zirconium center, thereby inhibiting or altering the crosslinking process.
-
Polymer Quality and Concentration: Variations in the polymer source, purity, or concentration will directly impact the stoichiometry of the crosslinking reaction.
-
Mixing and Temperature: Inadequate mixing can lead to localized areas of high or low crosslinker concentration, resulting in a heterogeneous gel. The temperature of the reaction will also influence the kinetics of crosslinking.
4. How does the lactate-to-zirconium molar ratio affect the crosslinker's performance and stability?
The molar ratio of lactate to zirconium is a critical parameter that influences the stability and reactivity of the crosslinker solution. A higher lactate-to-zirconium ratio generally leads to a more stable solution by ensuring the zirconium ions are fully chelated, which can prevent premature hydrolysis and precipitation.[6] However, an excessively high ratio may retard the crosslinking reaction by making the zirconium less available to interact with the polymer. The optimal ratio depends on the specific application and desired crosslinking profile.
Data Presentation
Table 1: General Stability Guidelines for Aqueous Zirconium Lactate Solutions
| Parameter | Recommended Range/Condition | Potential Issues Outside Range |
| Storage Temperature | 4°C - 25°C (Refrigerated to Room Temp) | > 44°C: Increased risk of degradation and precipitation.[1] < 4°C: Risk of precipitation due to decreased solubility. |
| pH for Storage | 6.0 - 8.0 (Neutral) | < 6.0: Increased lability of lactate ligands, potential for faster reaction but lower shelf-life.[8] > 8.0: Risk of hydrolysis and precipitation of zirconium hydroxides. |
| Light Exposure | Store in opaque containers | Prolonged exposure to UV light can potentially degrade organic ligands. |
Note: This table provides general guidelines. Optimal conditions may vary based on the specific formulation, including the presence of stabilizers.
Experimental Protocols
Protocol 1: Preparation of a Stock Zirconium Lactate Crosslinker Solution
This protocol describes a general method for preparing a stable aqueous solution of zirconium lactate.
Materials:
-
Zirconium oxychloride (ZrOCl₂·8H₂O)
-
Lactic acid (88%)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
Procedure:
-
Prepare a sodium lactate or ammonium lactate solution by reacting lactic acid with a stoichiometric amount of NaOH or NH₄OH in deionized water. This reaction is exothermic and should be performed with cooling.[6]
-
In a separate vessel, dissolve zirconium oxychloride in deionized water.
-
Slowly add the lactate solution to the zirconium oxychloride solution while stirring continuously.[6]
-
Monitor the pH of the resulting solution and adjust to a neutral pH (6.0-7.5) using a dilute solution of NaOH or NH₄OH.[6]
-
Filter the final solution through a 0.22 µm filter to remove any potential micro-precipitates.
-
Store the solution in a tightly sealed, opaque container at 4°C.
Protocol 2: Accelerated Stability Study of Zirconium Lactate Crosslinker
This protocol provides a framework for assessing the stability of a zirconium lactate solution under accelerated aging conditions.
Methodology:
-
Prepare a batch of zirconium lactate solution according to Protocol 1.
-
Divide the solution into several aliquots in sealed, opaque containers.
-
Place the containers in controlled temperature chambers at various temperatures (e.g., 4°C as a control, 25°C, 40°C, and 50°C).
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove an aliquot from each temperature condition for analysis.
-
Analyze the samples for:
-
Visual Appearance: Note any changes in color, clarity, or the presence of precipitate.
-
pH: Measure the pH of the solution.
-
Active Zirconium Concentration: This can be determined using methods such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or spectrophotometric methods following precipitation with mandelic acid and complexation with a chromogenic agent like Arsenazo-III.[3]
-
Crosslinking Activity: Perform a functional assay by using the aged crosslinker to gel a standardized polymer solution and measure parameters such as gelation time and gel strength (e.g., using a rheometer).
-
Visualizations
Diagram 1: Factors Influencing Zirconium Lactate Stability
References
- 1. researchgate.net [researchgate.net]
- 2. Zirconium Lactate | VALIREX Zr 503 Aqua [csm.umicore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5182408A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. Zirconium lactate | 60676-90-6 | Benchchem [benchchem.com]
- 9. onepetro.org [onepetro.org]
Technical Support Center: Zirconium Lactate Gels
Welcome to the technical support center for zirconium lactate gels. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you mitigate syneresis and optimize your gel formulations.
Troubleshooting and FAQs
This section addresses common issues encountered during experimentation with zirconium lactate gels.
Q1: What is syneresis and why is it happening to my zirconium lactate gel?
A: Syneresis is the contraction of a gel, which results in the expulsion of the solvent (in this case, water) from the gel network.[1][2] This occurs as the polymer network within the gel reorganizes itself into a more thermodynamically stable, compact structure, effectively squeezing out the trapped liquid.[3] In zirconium lactate gels, this process is driven by ongoing cross-linking reactions and interactions between the zirconium cross-linker and the polymer chains. Factors like pH, temperature, polymer concentration, and ionic strength of the solvent can significantly influence the rate and extent of syneresis.[4]
Q2: My gel is shrinking and releasing a significant amount of water. How can I prevent this?
A: To mitigate syneresis, you can try several strategies:
-
Optimize pH: The speciation of zirconium and its reactivity is highly dependent on pH.[5][6] For some polymer systems, adjusting the pH to a neutral or slightly alkaline range can stabilize the cross-links and reduce syneresis.[7][8] However, the optimal pH is system-dependent.[9]
-
Incorporate Additives: The addition of co-solvents or stabilizers can help. For instance, incorporating hydrophilic organic salts can alter the hydrophobic microenvironment within the gel network, which has been shown to control syneresis in other hydrogel systems.[1]
-
Adjust Polymer Concentration: Increasing the concentration of the gelling polymer can create a denser network structure that is more resistant to collapse and subsequent syneresis.
-
Control Temperature: For many hydrogels, higher temperatures can accelerate the chemical reactions and polymer chain movements that lead to syneresis.[4][10] Maintaining a consistent and cool storage temperature may slow down the process.
Q3: How does pH affect the stability and gelation of my zirconium lactate formulation?
A: The pH of the solution has a profound impact on zirconium lactate gels because it dictates the chemical form (speciation) of the zirconium cross-linker.[5][6][11]
-
At different pH values, zirconium can exist as monomers, dimers, tetramers, or larger polymeric species.[5][6][11]
-
For example, in one study on polyacrylamide gels, zirconium species were found to be dimers at pH 6, but tetramers when gelation occurred at pH 7.[5][6] This change in the cross-linker's structure directly affects the 3D network of the gel, influencing its strength, stability, and tendency to undergo syneresis.
-
The isoelectric point of zirconia particles is around pH 5, above which the particles carry a negative zeta potential, influencing stability.[12] While this applies to particles, similar principles of surface charge can affect the interactions within the gel network.
Q4: What role does the lactate ligand play in gel formation and stability?
A: The lactate ligand is crucial. It acts as a bidentate ligand, coordinating with the zirconium center through both its carboxylate and hydroxyl groups.[5] This chelation helps to control the reactivity of the zirconium ion, preventing premature precipitation of zirconium oxides and enabling a more controlled gelation process.[9] The ratio of lactate to zirconium can be adjusted to modify the cross-linking kinetics and the final properties of the gel.[9]
Q5: Can I use other additives to improve the water-holding capacity of my gel?
A: Yes. Besides pH modifiers, incorporating other hydrocolloids or stabilizers can improve water retention and reduce syneresis. While research specifically on zirconium lactate is limited in this public domain, principles from other hydrogel systems are applicable. For example, adding gellan gum has been shown to be effective in reducing syneresis in gelatin gels.[13] Similarly, hydrocolloid-starch mixtures are known to improve water-holding properties and prevent syneresis.[13] Experimenting with small amounts of such additives may yield significant improvements.
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing gel stability and syneresis from various hydrogel systems, which can provide guidance for zirconium lactate formulations.
Table 1: Effect of Additives on Syneresis in a Hydrogel System
| Additive (Organic Salt) | Molar Equivalent | Final Gel Volume (% of Initial) |
|---|---|---|
| None | 0 | ~80% |
| Salt 6 | 0.5 | ~95% |
| Salt 6 | 1.0 | ~100% (No Syneresis) |
| Salt 7 | 0.5 | ~90% |
| Salt 7 | 1.0 | ~98% |
(Data synthesized from a study on dipeptide hydrogels, demonstrating the principle that hydrophilic organic salts can mitigate syneresis.[1])
Table 2: Influence of pH on Zirconium Speciation in Polyacrylate Gels
| Gelation pH | Predominant Zirconium Species |
|---|---|
| 6 | Dimers (Zr₂(La)₆) |
| 7 | Tetramers (Zr₄(La)ₓ) |
(This data shows how pH alters the structure of the zirconium cross-linker itself, which is a key factor in gel network formation and subsequent stability.[6][11])
Experimental Protocols
Protocol 1: Preparation of a Generic Zirconium Lactate Cross-linked Polymer Gel
-
Objective: To form a hydrogel using a polymer (e.g., guar gum, carboxymethylcellulose, or polyacrylamide) cross-linked with zirconium lactate.
-
Materials:
-
Methodology:
-
Polymer Hydration: Slowly sprinkle the desired amount of polymer into the vortex of the stirred deionized water or buffer. Continue stirring until the polymer is fully hydrated and the solution is homogeneous. This may take several hours.
-
pH Adjustment: Adjust the pH of the polymer solution to the desired starting point (e.g., pH 7.0). This is a critical step as the gelation kinetics are highly pH-dependent.[6]
-
Cross-linker Addition: While vigorously stirring the polymer solution, add the zirconium lactate solution dropwise to the desired final concentration (e.g., 0.05% to 0.25% w/v).[14]
-
Gelation: Observe the solution for an increase in viscosity. The time to gelation can range from seconds to hours depending on the polymer system, concentrations, pH, and temperature.[15]
-
Curing/Aging: Once the gel has formed, store it in a sealed container at a controlled temperature to allow the network to mature.
-
Protocol 2: Quantification of Syneresis
-
Objective: To measure the amount of liquid expelled from a gel over time.
-
Materials:
-
Cured hydrogel samples
-
Analytical balance
-
Sealed containers (e.g., petri dishes or vials)
-
-
Methodology:
-
Initial Measurement: Prepare several identical gel samples in pre-weighed, sealable containers. Record the total initial weight of the container plus the gel (W_initial).
-
Incubation: Store the sealed containers under controlled conditions (e.g., 25°C).
-
Syneresis Measurement: At predetermined time intervals (e.g., 1, 6, 12, 24, 48 hours), carefully decant the expelled liquid from a sample container.
-
Final Weight: Immediately weigh the container with the remaining gel (W_final).
-
Calculation: Calculate the percentage of syneresis (%S) using the following formula: %S = [(W_initial - W_final) / (Initial Weight of Gel)] * 100 (Note: The "Initial Weight of Gel" is W_initial minus the weight of the empty container.)
-
Data Analysis: Plot %S versus time to observe the kinetics of syneresis. This method allows for the comparison of different formulations.[3]
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to zirconium lactate gel syneresis.
Caption: A troubleshooting workflow for addressing syneresis in gels.
Caption: Key factors influencing the onset and rate of syneresis.
Caption: Simplified pathway from solution to gelation and syneresis.
References
- 1. Controlling Syneresis of Hydrogels Using Organic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Spatially heterogenous dynamics in colloidal gels during syneresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zirconium lactate | 60676-90-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chempoint.com [chempoint.com]
- 8. chempoint.com [chempoint.com]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive review on yogurt syneresis: effect of processing conditions and added additives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zirconium speciation in lactate solutions and polyacrylate gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of Hydrocolloids on Penetration Tests and Syneresis of Binary Gum Gels and Modified Corn Starch–Gum Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CA2709984C - Process to prepare zirconium-based cross-linker compositions and their use in oil field applications - Google Patents [patents.google.com]
- 15. US4676930A - Zirconium crosslinked gel compositions, methods of preparation and application in enhanced oil recovery - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Performance Analysis of Sodium Zirconium Lactate and Titanate Crosslinkers in Hydraulic Fracturing Fluids
For Researchers, Scientists, and Drug Development Professionals
In the realm of hydraulic fracturing, the efficacy of the fracturing fluid is paramount to the success of well stimulation. The rheological properties of these fluids, largely dictated by the crosslinking agent, determine their ability to create complex fracture networks and effectively transport proppant. This guide provides an in-depth comparison of two prominent crosslinker types: sodium zirconium lactate and organo-titanates. By examining their performance based on available experimental data, this document aims to equip researchers and industry professionals with the necessary insights to select the optimal crosslinking system for their specific reservoir conditions.
Executive Summary
Both this compound and titanate crosslinkers are effective in viscosifying guar-based fracturing fluids for high-temperature applications. Zirconium-based crosslinkers, particularly this compound, are widely studied and generally exhibit excellent thermal stability and shear resistance.[1][2][3] Titanate crosslinkers also offer high thermal stability but can be more sensitive to shear degradation if not properly formulated.[4] The choice between the two often depends on the specific operational parameters, including temperature, shear environment, and desired crosslinking delay time.
Performance Data Comparison
The following tables summarize the performance of this compound and titanate crosslinkers based on data from various studies. It is important to note that the experimental conditions may vary between studies, and a direct comparison should be made with caution.
Table 1: Rheological Performance of this compound Crosslinked Guar Fluids
| Polymer System | Crosslinker Concentration | Temperature (°F/°C) | Shear Rate (s⁻¹) | Resulting Viscosity (cP) | Citation |
| Carboxymethylhydroxypropyl guar (CMHPG) | 1-4 gpt | 300 / 149 | 100 | > 300 for 1.5 hours | [5] |
| CMHPG | 0.45-0.55 gal/1000 gal | 350 / 177 | 40 | 400-800 for 1 hour | [3] |
| Sodium Carboxymethyl Cellulose | 1.5% | Not Specified | Not Specified | Apparent viscosity increase of 97% | [3] |
Table 2: Rheological Performance of Titanate Crosslinked Guar Fluids
| Polymer System | Crosslinker Type | Temperature (°F/°C) | Shear Rate (s⁻¹) | Performance Notes | Citation |
| Hydroxypropyl Guar (HPG) | Titanium Chelate | Not Specified | < 100 | Abrupt change in reaction mechanism observed | [2] |
| Guar-based fluid | Titanate complexes | >300 / >149 | Not Specified | Good temperature stability, but prone to irreversible shear degradation | [4] |
| Guar gum | Ti-NC (nanoscale crosslinker) | Not Specified | Not Specified | Better thermal stability and rheological behavior compared to TiCl4 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are the protocols for key experiments used to evaluate crosslinker performance.
High-Temperature/High-Pressure (HPHT) Rheology Testing
Objective: To determine the viscosity and thermal stability of the crosslinked fracturing fluid under simulated downhole conditions.
Apparatus: High-pressure, high-temperature rotational viscometer (e.g., Fann 50, Chandler 5550).
Procedure:
-
Fluid Preparation: Prepare the guar-based polymer solution according to the desired concentration in a suitable brine (e.g., 2% KCl). Allow the polymer to fully hydrate.
-
Crosslinker Addition: Add the specified concentration of this compound or titanate crosslinker to the hydrated polymer solution and mix thoroughly.
-
Loading the Rheometer: Load the crosslinked fluid into the pre-heated rheometer cup.
-
Pressurization and Heating: Pressurize the system to the target pressure (e.g., 500 psi) to prevent boiling and then ramp the temperature to the desired test temperature (e.g., 300°F / 149°C).
-
Shear Application: Apply a constant shear rate (e.g., 100 s⁻¹) and record the viscosity as a function of time.[1]
-
Data Analysis: Plot viscosity versus time to evaluate the fluid's stability at the test temperature.
Shear Stability Testing
Objective: To evaluate the ability of the crosslinked fluid to withstand high shear rates encountered during pumping and maintain its viscosity.
Apparatus: Rotational viscometer with variable shear rate capabilities.
Procedure:
-
Fluid Preparation and Loading: Prepare and load the crosslinked fluid into the viscometer as described in the HPHT rheology protocol.
-
Initial Viscosity Measurement: Measure the initial viscosity at a low shear rate (e.g., 40 s⁻¹).
-
High Shear Application: Subject the fluid to a high shear rate (e.g., 500-1000 s⁻¹) for a specified duration to simulate pumping through tubing and perforations.[2]
-
Post-Shear Viscosity Measurement: Reduce the shear rate back to the initial low shear rate (e.g., 40 s⁻¹) and measure the viscosity to determine the degree of viscosity recovery.
-
Data Analysis: Compare the initial and post-shear viscosities to assess the shear stability of the fluid. A smaller difference indicates better shear stability.
Proppant Pack Conductivity Testing (Based on API RP 19D)
Objective: To measure the permeability of a proppant pack under closure stress after being placed with the crosslinked fracturing fluid, which indicates the potential for hydrocarbon flow.
Apparatus: Conductivity cell, hydraulic press, fluid pump, differential pressure transducer.
Procedure:
-
Cell Preparation: Place a layer of the proppant to be tested between two core slabs (e.g., Ohio Sandstone) within the conductivity cell.[6]
-
Fluid Saturation: Saturate the proppant pack with the prepared and crosslinked fracturing fluid.
-
Applying Closure Stress: Apply a specified closure stress to the cell using the hydraulic press to simulate the pressure of the formation closing on the proppant.[6]
-
Fluid Flow and Measurement: Flow a test fluid (typically 2% KCl brine) through the proppant pack at a constant rate. Measure the differential pressure across the pack.[7]
-
Conductivity Calculation: Calculate the conductivity (k*w) using Darcy's law, where k is the permeability of the proppant pack and w is the width of the pack.[6]
-
Repeat at Different Stresses: Repeat the measurement at increasing closure stresses to evaluate the proppant pack's performance under various downhole conditions.[6]
Visualizations
Crosslinking Mechanism of Zirconium and Titanate with Guar
Caption: Zirconium and Titanate crosslinking with Guar polymer chains.
Experimental Workflow for Crosslinker Performance Evaluation
Caption: Workflow for evaluating crosslinker performance.
Conclusion
The selection between this compound and titanate crosslinkers for hydraulic fracturing applications is a nuanced decision that requires careful consideration of reservoir conditions and operational requirements. This compound has been extensively documented to provide robust, thermally stable gels with good shear resistance. Titanate crosslinkers also offer excellent high-temperature performance, though careful formulation is necessary to mitigate potential shear sensitivity.
This guide has provided a comparative overview based on available data, along with detailed experimental protocols to aid in further research and evaluation. For optimal fluid design, it is recommended that laboratory testing be conducted under conditions that closely mimic the target reservoir environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sugar Alcohols as Crosslinking Delay Additives for Fracturing Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. escholarship.org [escholarship.org]
A Comparative Guide to Zirconium and Borate Crosslinkers for Scientific Applications
This guide provides a detailed comparative analysis of zirconium and borate crosslinkers, tailored for researchers, scientists, and drug development professionals. By examining their mechanisms of action, performance under various conditions, and relevant experimental data, this document aims to facilitate the selection of the most suitable crosslinking agent for specific research and development needs.
Introduction to Crosslinking Mechanisms
Crosslinking is a chemical process that forms bonds between polymer chains, transforming liquid or soft materials into more rigid and stable structures like hydrogels. The choice of crosslinker is critical as it dictates the final properties of the material. Zirconium and borate crosslinkers are two prominent classes, each with distinct chemical mechanisms and performance characteristics.
Zirconium Crosslinkers: Coordination Chemistry
Zirconium crosslinkers operate through the formation of coordination bonds. The zirconium (IV) ion (Zr⁴⁺) acts as a Lewis acid, accepting electrons from nucleophilic groups on polymer chains, such as the carboxyl (-COOH) or hydroxyl (-OH) groups.[1][2] This interaction results in strong, stable, and often irreversible crosslinks. The chemistry of zirconium crosslinking is complex and can be finely tuned by using ligands like lactate, triethanolamine, or citrate, which control the reactivity and delay the crosslinking action.[3][4]
Caption: Zirconium ions form strong coordination bonds with functional groups on polymer chains.
Borate Crosslinkers: Reversible Esterification
Borate crosslinkers are commonly used for polymers containing diol groups (two hydroxyl groups on adjacent carbons), such as guar gum or polyvinyl alcohol (PVA).[5][6] In aqueous solutions under alkaline conditions (typically pH > 8), boric acid converts to the borate ion [B(OH)₄]⁻.[7] This ion can then react with two diol groups on different polymer chains to form a borate ester, creating a reversible crosslink.[5] The reversible nature of these bonds is a key feature; the crosslinks can break under shear stress and reform, a property known as "self-healing." The crosslinking is also reversible with a decrease in pH.[7]
Caption: Borate ions form reversible ester bonds with diol-containing polymer chains.
Performance Comparison
The selection of a crosslinker is primarily driven by the performance requirements of the application, such as thermal stability, pH sensitivity, and mechanical properties.
| Performance Metric | Zirconium Crosslinkers | Borate Crosslinkers |
| Thermal Stability | High (stable at temperatures up to 400°F / 204°C)[3][8] | Low to Moderate (performance degrades at high temperatures)[3][8] |
| pH Range | Wide operational range, including low pH[3][9] | Narrow operational range (requires alkaline pH > 8)[5][7] |
| Shear Stability | Generally lower shear resistance, bonds can break permanently[3] | Excellent; bonds are reversible and can "re-heal" after shearing[6] |
| Reversibility | Largely irreversible[3] | Fully reversible with changes in pH or application of shear[6][7] |
| Salinity Tolerance | High; performs well in high-salinity (high ionic strength) conditions[3][4] | Lower; performance can be negatively affected by high salt concentrations[4] |
| Crosslinking Control | Delayed action is achievable through the use of specific ligands[3] | Typically rapid, but can be delayed with specific formulations[6][7] |
Applications in Drug Development and Research
Both crosslinker types are valuable in the biomedical field, particularly for creating hydrogels for controlled drug delivery, tissue engineering, and 3D cell culture.
-
Zirconium-based materials , such as zirconium phosphate nanoplatelets and Metal-Organic Frameworks (MOFs), are being explored as carriers for anticancer drugs.[10][11][12][13] Their stability allows for the design of robust systems for sustained drug release.[11] The ability to function in diverse physiological environments makes them promising candidates for advanced drug delivery systems.[14]
-
Borate crosslinkers are used to form dynamic and stimuli-responsive hydrogels.[15] The reversible nature of boronate ester bonds allows for the creation of self-healing and injectable hydrogels.[16] These materials are sensitive to pH and glucose, making them ideal for developing "smart" drug delivery systems, such as insulin release mechanisms that respond to blood glucose levels.[15][17] However, the potential toxicity of borax at high concentrations necessitates careful formulation for biomedical applications.[18]
Experimental Protocols
To evaluate and compare crosslinker performance, standardized experimental procedures are essential. Below are protocols for rheological analysis and structural characterization.
Caption: A generalized workflow for the preparation and analysis of crosslinked polymers.
Protocol 1: Rheological Performance Evaluation
This protocol is designed to measure the viscoelastic properties of the crosslinked fluid, which are indicative of its strength and stability.
-
Preparation of Base Gel:
-
Prepare a polymer solution (e.g., 40 lb/1,000 gal Carboxymethyl Hydroxypropyl Guar, CMHPG) in a suitable brine or buffer solution.[8]
-
Hydrate the polymer fully by stirring at a specified rate and time, ensuring a homogenous linear gel.
-
-
Crosslinker Addition:
-
Rheological Measurement:
-
Immediately load the crosslinked fluid into a high-pressure, high-temperature (HPHT) rheometer.[8]
-
Apply a constant shear rate (e.g., 100 s⁻¹) and ramp the temperature to the target value (e.g., 200-400°F).[8]
-
Record the viscosity as a function of time and temperature for a set duration (e.g., 2 hours).[8]
-
(Optional) Perform a shear tolerance test by applying a custom shear rate schedule (e.g., stepping from 100 s⁻¹ to 1000 s⁻¹) to evaluate the fluid's stability under mechanical stress.[8]
-
-
Data Analysis:
-
Plot viscosity versus time at the target temperature to determine the thermal stability of the crosslinked gel.
-
Compare the viscosity profiles of fluids crosslinked with zirconium and borate to assess their relative performance under the tested conditions.
-
Protocol 2: Structural Characterization of Hydrogels
This protocol provides methods to visualize the morphology and confirm the chemical bonding within the crosslinked hydrogel.
-
Sample Preparation:
-
Prepare hydrogel samples as described in Protocol 1.
-
For Scanning Electron Microscopy (SEM), freeze-dry (lyophilize) the hydrogel samples to remove water while preserving the porous structure.
-
For Fourier-Transform Infrared (FTIR) Spectroscopy, use either dried samples or hydrated samples in a suitable cell.
-
-
Scanning Electron Microscopy (SEM) Analysis:
-
Mount the lyophilized hydrogel sample on an SEM stub and sputter-coat it with a conductive material (e.g., gold-palladium).
-
Image the cross-sectional surface of the hydrogel under high vacuum to observe the pore size, pore distribution, and network morphology.
-
Compare the structures of borate- and zirconium-crosslinked gels; for example, more efficient crosslinking may result in a more uniform and smaller pore structure.[20]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire an FTIR spectrum of the un-crosslinked polymer and the crosslinked hydrogels over a range of wavenumbers (e.g., 400-4000 cm⁻¹).
-
Identify characteristic peaks corresponding to the polymer's functional groups.
-
Look for shifts or the appearance of new peaks in the crosslinked samples that indicate bond formation. For instance, the formation of borate esters or changes in carboxylate peaks can confirm the crosslinking reaction.[20]
-
Conclusion
Zirconium and borate crosslinkers offer distinct advantages for tailoring the properties of polymeric materials.
-
Zirconium crosslinkers are the superior choice for applications demanding high thermal stability and performance in harsh chemical environments (low pH, high salinity).[3][8] Their robust, irreversible bonds create durable networks, although they may lack the shear-recovery properties of borate systems.[3]
-
Borate crosslinkers excel in applications where reversibility, self-healing, and stimuli-responsiveness are desired.[6][15] Their requirement for alkaline conditions and lower thermal stability are key limitations.[3][5]
For researchers and drug development professionals, the choice depends on the end goal. Zirconium-based systems offer a platform for creating highly stable, long-term drug depots, while borate-based systems provide the foundation for dynamic, injectable, and "smart" hydrogels that can respond to physiological cues. A thorough evaluation using standardized experimental protocols is crucial for optimizing the formulation and achieving the desired material performance.
References
- 1. chempoint.com [chempoint.com]
- 2. onepetro.org [onepetro.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Plasticizing and crosslinking effects of borate additives on the structure and properties of poly(vinyl acetate) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28574K [pubs.rsc.org]
- 6. onepetro.org [onepetro.org]
- 7. US5160445A - Borate cross-linking solutions - Google Patents [patents.google.com]
- 8. onepetro.org [onepetro.org]
- 9. mdpi.com [mdpi.com]
- 10. Zirconium Phosphate Nanoplatelet Potential for Anticancer Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal–Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stars.library.ucf.edu [stars.library.ucf.edu]
- 13. Zirconium-based metal-organic frameworks as drug delivery systems [repository.cam.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic borate crosslinking and chain entanglement for mechanically robust and water-rich hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stimuli-Responsive Boron-Based Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bibliotekanauki.pl [bibliotekanauki.pl]
- 20. Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for Sodium Lactate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sodium lactate is critical in various sectors, including pharmaceuticals, food production, and clinical diagnostics. The selection of an appropriate analytical method is paramount to ensure product quality, regulatory compliance, and reliable research data. This guide provides a comprehensive comparison of common analytical methods for sodium lactate quantification, with a focus on their validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Comparison of Analytical Methods
The choice of an analytical method for sodium lactate quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The three primary methods discussed here are High-Performance Liquid Chromatography (HPLC), Titrimetry, and Enzymatic Assays.
Quantitative Performance Data
The following table summarizes the key validation parameters for each method, providing a clear comparison of their performance.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Titration | Enzymatic Assay |
| Linearity Range | 0.51 - 6.07 mg/mL[5] | Not explicitly defined, dependent on titrant concentration | 0.22 - 13.13 mM[6] |
| Correlation Coefficient (r) | > 0.999[5][7] | Not Applicable | Not explicitly stated in the provided search results |
| Accuracy (Recovery %) | 99.47%[5] - 101.4%[8] | USP Method: 97.77%[9][10], Modified Metrohm Method: 96.56%[9][10] | Not explicitly stated in the provided search results |
| Precision (%RSD) | < 2%[11] (Intra- and Inter-day) | USP Method: 0.53%[10], Modified Metrohm Method: 0.93%[10] | Not explicitly stated in the provided search results |
| Specificity | High, able to separate from other components[1][12] | Lower, potential for interference from other acidic or basic compounds | High, specific to L-lactate (depending on the enzyme)[13] |
| Limit of Detection (LOD) | Not explicitly stated in all provided search results | Not typically determined for this method | 0.4 mg/dL[13] |
| Limit of Quantification (LOQ) | Not explicitly stated in all provided search results | Not typically determined for this method | Not explicitly stated in all provided search results |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method offers high selectivity and sensitivity for the quantification of sodium lactate.
Principle: Reversed-phase HPLC separates sodium lactate from other components in the sample matrix based on their polarity. The separated lactate is then detected by a UV detector.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)[5]
Reagents:
-
Mobile Phase: A filtered and degassed solution of formic acid, dicyclohexylamine, and water (1:1:998, v/v/v).[5] Another option is 0.1M Sulphuric acid.[11][12]
-
Standard Solution: A known concentration of sodium lactate in the mobile phase or water.
Procedure:
-
Prepare the mobile phase and standard solutions.
-
Set the HPLC system parameters:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the sodium lactate concentration in the samples by comparing their peak areas to the calibration curve.
Titration
Titration is a classic and cost-effective method for determining the concentration of sodium lactate. A comparison between the United States Pharmacopeia (USP) method and a modified, more efficient Metrohm method is presented.[9][10][14][15]
USP Method
Principle: This is a non-aqueous acid-base titration. The sodium lactate is dissolved in a mixture of acetic anhydride and glacial acetic acid and then titrated with perchloric acid.[9][15]
Instrumentation:
-
Burette or autotitrator
-
Stirrer
Reagents:
-
Solvent: 5:1 mixture of acetic anhydride and glacial acetic acid[9][15]
-
Indicator: Crystal violet TS
Procedure:
-
Accurately weigh a sample equivalent to 300 mg of lactate and dissolve it in the solvent mixture.[9][15]
-
Add the indicator and titrate the blank and the sample with 0.1 N perchloric acid to a blue endpoint.[9][15]
-
Calculate the sodium lactate content based on the volume of titrant consumed.
Modified Metrohm Method
Principle: This method simplifies the USP procedure by using an aqueous system and a different titrant, leading to cost and time savings.[9][10][14]
Instrumentation:
Reagents:
Procedure:
-
Dilute a sample equivalent to 300 mg of lactate in the acetone-water mixture.[9][15]
-
Titrate the sample directly with 0.1 mol/L HCl solution until after the first equivalence point.[9][15]
-
The method is faster, more cost-effective, and avoids the use of hazardous perchloric acid.[9][14]
Enzymatic Assay
Enzymatic assays offer high specificity for the determination of L-lactate.
Principle: Lactate oxidase catalyzes the oxidation of L-lactate to pyruvate and hydrogen peroxide. The hydrogen peroxide then reacts in a peroxidase-catalyzed reaction with a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the lactate concentration.[13] An alternative NADH-independent assay has also been described.[16][17]
Instrumentation:
-
Spectrophotometer or plate reader
-
Incubator
Reagents:
-
Lactate oxidase
-
Peroxidase
-
Chromogenic substrate (e.g., TOOS and 4-aminoantipyrine)[13]
-
Buffer solution
-
Lactate standard solutions
Procedure:
-
Prepare a reaction mixture containing the enzymes, substrate, and buffer.
-
Prepare a standard curve using known concentrations of lactate.
-
Add the standards and samples to the reaction mixture.
-
Incubate the reaction for a specified time at a controlled temperature (e.g., 37°C for 5 minutes).[13]
-
Measure the absorbance of the resulting color at the appropriate wavelength (e.g., 550 nm).[13]
-
Determine the lactate concentration in the samples from the standard curve.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. researchgate.net [researchgate.net]
- 6. tipbiosystems.com [tipbiosystems.com]
- 7. Reversed-Phase-HPLC Assay Method for Simultaneous Estimation of Sorbitol, Sodium Lactate, and Sodium Chlorides in Pharmaceutical Formulations and Drug Solution for Infusion [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. metrohm.com [metrohm.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. ijsr.net [ijsr.net]
- 12. [PDF] Rp-Hplc Method Development and Validation for the Analysis of Pharmaceutical Drugs- 60 % Sodium Lactate | Semantic Scholar [semanticscholar.org]
- 13. labtest.com.br [labtest.com.br]
- 14. Determination of sodium lactate | Metrohm [metrohm.com]
- 15. metrohm.com [metrohm.com]
- 16. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Rheological Measurements of Zirconium Crosslinked Gels
For researchers, scientists, and drug development professionals working with zirconium crosslinked gels, accurate and reproducible rheological characterization is paramount for predicting material performance, ensuring quality control, and optimizing formulations. This guide provides a comparative framework for validating rheological measurements of these complex fluids, supported by experimental data and detailed protocols.
Zirconium crosslinked gels are widely utilized in diverse applications, from hydraulic fracturing fluids in the oil and gas industry to controlled-release drug delivery systems in pharmaceuticals. Their viscoelastic properties, which govern their performance, are highly sensitive to formulation parameters such as polymer and crosslinker concentration, pH, and temperature. Therefore, robust validation of rheological measurements is crucial for reliable material characterization.
Comparative Rheological Properties
The rheological behavior of zirconium crosslinked gels is typically characterized by their storage modulus (G'), representing the elastic component, and loss modulus (G''), representing the viscous component, as well as their complex viscosity (η*). The following tables summarize key rheological parameters from various studies on different zirconium crosslinked gel systems.
| Gel System | Temperature (°C) | Shear Rate (s⁻¹) | Apparent Viscosity (mPa·s) | Reference |
| Carboxymethylhydroxypropylguar (CMHPG) / Zirconium | 60 | 10 | >1000 | [1] |
| CMHPG / Zirconium | 60 | 170 | 300 | [1] |
| Konjac Glucomannan (KGM) / HPAM / Zirconium | 140 | 170 | >81 | [2] |
| Hydroxypropyl Guar (HPG) / Zirconium (0.6 wt%) | Ambient | - | ~16000 | [3] |
| Partially Hydrolyzed Polyacrylamide (HPAM) / Zirconium | 200 | 100 | 61.43 | [4] |
| HPAM / Zirconium (in salt solution) | 180 | 100 | 77.2 | [4] |
Table 1: Comparative Apparent Viscosity of Various Zirconium Crosslinked Gels.
| Gel System | Temperature (°C) | Frequency (Hz) | Strain (%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |
| Colloidal Chemical Gel / Zirconium | High Temperature | - | - | 51 | 6 | [5] |
| HPAM / Zirconium (Tap Water) | 30 | 1 | 10 | ~3.5 | ~0.5 | [4] |
| HPAM / Zirconium (Salt Solution) | 30 | 1 | 10 | ~2.5 | ~0.4 | [4] |
| Thiol-Norbornene Gel (1:2 molar ratio) | Ambient | - | - | ~9000 | - | [6] |
| Thiol-Norbornene Gel (2:1 molar ratio) | Ambient | - | - | ~2000 | - | [6] |
Table 2: Comparative Viscoelastic Moduli of Zirconium and Other Crosslinked Gels.
Experimental Protocols for Rheological Validation
Accurate rheological measurements hinge on well-defined experimental protocols. The following methodologies are synthesized from best practices reported in the literature.
Sample Preparation
Consistent sample preparation is the cornerstone of reproducible rheological data.
-
Polymer Solution Preparation: The base polymer (e.g., guar, HPAM) is hydrated in a suitable solvent (e.g., deionized water, brine) at a specified concentration. This process often requires gentle agitation for a set period to ensure complete dissolution and avoid shear degradation.
-
Crosslinker Addition: The zirconium crosslinker is added to the polymer solution under controlled mixing to initiate gelation. The concentration of the crosslinker is a critical variable that dictates the final gel strength and structure.[3]
-
pH Adjustment: The pH of the solution is adjusted to the desired level, as the crosslinking chemistry of zirconium is highly pH-dependent.[1]
-
Homogenization: The final mixture is homogenized to ensure uniform distribution of all components before loading into the rheometer.
Rheological Measurements
A rotational rheometer is the standard instrument for characterizing the viscoelastic properties of these gels.
-
Geometry: Parallel plate or coaxial cylinder geometries are commonly used. The choice depends on the sample viscosity and potential for slip. A gap of 1 mm is often employed for parallel plate systems.[4]
-
Temperature Control: A Peltier or similar temperature control system is essential to maintain the desired temperature throughout the experiment, as rheological properties are highly temperature-sensitive.[4]
-
Oscillatory Shear Tests: These tests are fundamental for determining the viscoelastic properties.
-
Strain Sweep: This is performed at a fixed frequency to identify the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain. Subsequent oscillatory tests should be conducted within this region to avoid disrupting the gel structure.[4][7]
-
Frequency Sweep: This is conducted at a constant strain within the LVER to probe the time-dependent behavior of the gel. It provides information on the relaxation spectrum of the material.[8][9]
-
Time Sweep: This test monitors the evolution of G' and G'' over time at a constant frequency and strain, which is crucial for studying the kinetics of gelation. The crossover point of G' and G'', where the material transitions from a liquid-like to a solid-like state, defines the gel point.[8][10]
-
-
Steady Shear Tests:
-
Flow Curve: This measures the apparent viscosity as a function of shear rate. Zirconium crosslinked gels typically exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate.[4][7]
-
Temperature and Shear Resistance Test: This evaluates the stability of the gel at elevated temperatures and shear rates, which is particularly important for applications like hydraulic fracturing.[2][4]
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of validating rheological measurements for zirconium crosslinked gels.
Caption: Experimental workflow for rheological validation.
Caption: Parameter influence on rheological properties.
By adhering to standardized protocols and understanding the interplay between formulation variables and rheological outcomes, researchers can ensure the validity and comparability of their measurements. This guide serves as a foundational resource for achieving accurate and reliable characterization of zirconium crosslinked gels, ultimately leading to the development of more robust and effective products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Relationship between Structure and Rheology of Hydrogels for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rheological characterization of in situ cross-linkable hyaluronan hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
"performance comparison of different zirconium-based crosslinkers"
A comprehensive guide to the performance of zirconium-based crosslinkers for researchers, scientists, and drug development professionals. This document provides an objective comparison of various zirconium-based crosslinkers, supported by experimental data, detailed methodologies, and visual representations of key processes.
Performance Comparison of Zirconium-Based Crosslinkers
Zirconium-based crosslinkers are widely utilized in industries ranging from hydraulic fracturing to paper manufacturing and biomedicine due to their ability to form stable, high-viscosity gels.[1][2] Their performance is highly dependent on the chemical structure, particularly the type of ligands attached to the zirconium ion, which influences properties such as gelation time, thermal stability, and shear resistance.[3][4]
Comparative Performance Data
The following tables summarize the performance of different zirconium-based crosslinkers under various conditions as reported in the literature.
Table 1: Rheological Performance of Zirconium Crosslinkers with Different Polymers
| Crosslinker Type | Polymer (Concentration) | Temperature (°F) | Shear Rate (s⁻¹) | Resulting Viscosity/Stability | Reference |
| Zirconium Lactate and Propylene Glycol | CMHPG (40 lb/1,000 gal) | 200-400 | 100 | Highest enhancement in shear and thermal stability. | [3][5] |
| Zirconium Lactate and Propylene Glycol | Synthetic Polymer (40 lb/1,000 gal) | 200-400 | 100 | Performed the least with synthetic polymers. | [3][5] |
| Zirconium Triethanolamine and Lactate | Synthetic Polymer (40 lb/1,000 gal) | 200-400 | 100 | Significant enhancements in shear and thermal stability. | [3][5] |
| Zirconium Lactic Acid, Ethanediamine, and Sorbitol | Polyacrylamide | High Temperature | Not Specified | Slowest viscosity development and highest final viscosity. | [6][7] |
| Aluminum-Zirconium Composite | Polyacrylamide | High Temperature | Not Specified | Better temperature and shear resistance, viscoelasticity, and shear recovery than Zr-based crosslinkers alone.[6][7] | [6][7] |
| Organic Zirconium | KGM/HPAM (4.0 g/L) | 284 | 170 | Viscosity remained above 81 mPa·s after 100 minutes of shearing. | [8] |
Table 2: Effect of Zirconium Content and Concentration on Performance
| Crosslinker | Application | Zirconium Content/Concentration | Key Performance Metric | Observation | Reference |
| Potassium Zirconium Carbonate (KZC) Series | Pigment Coating | 7% to 20% | Wet Pick Resistance | KZC7 (lowest Zr content) showed the best wet pick resistance at higher concentrations. | [9][10] |
| Potassium Zirconium Carbonate (KZC) Series | Pigment Coating | 7% to 20% | Gloss and Brightness | KZC20 (highest Zr content) slightly reduced these optical properties. | [9][10] |
| Zirconium Compound | Hydroxypropyl Guar (HPG) Gel | 0.1 wt% to 0.6 wt% | Gelation Time | Gelation time decreases with increasing zirconium concentration. | [11] |
| Zirconium Compound | Hydroxypropyl Guar (HPG) Gel | 0.1 wt% to 0.6 wt% | Viscosity | Viscosity gradually increases with increasing zirconium concentration. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of crosslinker performance.
Rheological Performance Evaluation of Fracturing Fluids
This protocol outlines the steps to measure the viscosity and stability of a crosslinked fluid under simulated reservoir conditions.
Objective: To determine the thermal and shear stability of a zirconium-crosslinked fracturing fluid.
Apparatus:
-
High-Pressure, High-Temperature (HPHT) Rheometer
-
Blender
-
pH meter
-
Beakers and other standard laboratory glassware
Procedure:
-
Base Gel Preparation:
-
Prepare a polymer solution (e.g., 40 lb/1,000 gal of Carboxymethyl Hydroxypropyl Guar - CMHPG) by hydrating the polymer in a suitable solvent (e.g., deionized water or brine).[3]
-
Stir the solution at a controlled speed until the polymer is fully hydrated.
-
-
Crosslinker Addition and pH Adjustment:
-
Adjust the pH of the base gel to the desired value using appropriate buffers (e.g., sodium carbonate or acetic acid). The crosslinking chemistry of zirconium is highly pH-dependent.[3]
-
Add the specified concentration of the zirconium-based crosslinker to the base gel while stirring.
-
-
Rheological Measurement:
-
Load the crosslinked gel into the HPHT rheometer.
-
Pressurize the system (e.g., to 500 psi) to prevent boiling at high temperatures.[1]
-
Ramp the temperature to the target testing temperature (e.g., 200-400°F).[3]
-
Apply a constant shear rate (e.g., 100 s⁻¹) for a specified duration (e.g., 2 hours) to evaluate thermal stability.[3][5]
-
To assess shear tolerance, apply a custom shear rate schedule (e.g., ramping from 100 s⁻¹ to 1000 s⁻¹).[3][5]
-
-
Data Analysis:
-
Record the viscosity as a function of time and shear rate.
-
Compare the viscosity profiles of fluids prepared with different crosslinkers to evaluate their relative performance.
-
Evaluation of Wet Pick Resistance for Coated Paper
This protocol describes the method to assess the durability of a paper coating containing a zirconium-based crosslinker.
Objective: To determine the wet pick resistance of a coated paper surface.
Procedure:
-
Coating Color Preparation:
-
Prepare a coating formulation containing pigments, binders, and the zirconium crosslinker at various concentrations (e.g., 0.5 and 0.9 parts).[9]
-
-
Paper Coating:
-
Apply the coating color to a base paper sheet using a standardized coating method.
-
Dry the coated paper under controlled conditions.
-
-
Wet Pick Test:
-
Subject the coated paper to a wet pick test, which typically involves applying a controlled amount of water to the surface and then assessing the coating's resistance to being "picked" off by a tacky surface or a printing press.
-
-
Analysis:
-
Visually inspect and compare the surfaces of the papers coated with different crosslinker concentrations.[9]
-
A higher resistance to picking indicates a more effective crosslinking of the coating layer.
-
Visualizations
The following diagrams illustrate the key mechanisms and workflows related to zirconium-based crosslinkers.
Caption: Mechanism of Zirconium Crosslinking with Guar Polymer.
Caption: Experimental Workflow for Crosslinker Performance Evaluation.
References
- 1. Rheological Study of Seawater-Based Fracturing Fluid Containing Polymer, Crosslinker, and Chelating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Crosslinking Agent for Guar Gum Fracturing Fluids and Study on Its Performance in Statically Suspending Sands [zjyywjy.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 5. researchgate.net [researchgate.net]
- 6. Standard Procedure for the Evaluation of Hydraulic Fracturing Fluids ... - American Petroleum Institute. Division of Production - Google Libros [books.google.co.cr]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Render a model’s reaction network (pysb.tools.render_reactions) — PySB 1.16.0+0.gb053005.dirty documentation [pysb.readthedocs.io]
- 10. chemrxiv.org [chemrxiv.org]
- 11. onepetro.org [onepetro.org]
A Comparative Guide to Industrial Alternatives for Sodium Zirconium Lactate
For Researchers, Scientists, and Drug Development Professionals
Sodium zirconium lactate is a versatile organometallic compound utilized across various industrial sectors primarily for its efficacy as a cross-linking and coupling agent. In applications ranging from water-based coatings and printing inks to polymer composites and hydraulic fracturing fluids, it plays a crucial role in enhancing material properties. However, the pursuit of improved performance, cost-effectiveness, and specific end-product requirements necessitates an exploration of viable alternatives. This guide provides an objective comparison of this compound with other industrial alternatives, supported by experimental data and detailed methodologies.
Cross-Linking Agents in Coatings, Inks, and Adhesives
In the realm of coatings, inks, and adhesives, the primary function of a cross-linking agent is to form a durable, three-dimensional polymer network, thereby improving properties such as adhesion, chemical resistance, and thermal stability. While this compound is effective, several alternatives offer distinct advantages.
Key Alternatives and Performance Data:
| Alternative Cross-Linking Agent | Application | Key Performance Metrics | Experimental Findings |
| Titanates (e.g., Titanium Acetylacetonate) | Printing Inks | Adhesion, Heat Stability, Color Stability | In printing inks, certain zirconium derivatives of beta-diketones have been shown to provide adhesion and heat stability properties similar to those of titanium acetylacetonate. A key advantage of the zirconium compounds is a significantly reduced tendency to discolor the ink[1]. |
| Ammonium Zirconium Carbonate (AZC) | Paper Coatings | Water Resistance, Printability | AZC is an effective insolubilizer for binders in paper coatings, leading to improved wet rub performance[2]. It is known to enhance printability by providing optimal water resistance and promoting a uniform distribution of binders[3][4]. AZC is also formaldehyde-free[4]. |
| Potassium Zirconium Carbonate (KZC) | Paper Coatings | Wet Rub Resistance, Wet Pick Resistance, Viscosity Stability | KZC demonstrates stable viscosity across a zirconium content range of 7% to 20% and enhances wet rub resistance at higher concentrations. Notably, KZC, particularly at 7% zirconium content, exhibits superior wet pick resistance at increased concentrations, indicating its effectiveness in improving the durability of the coating layer[5][6]. |
| Polycarbodiimides | Waterborne Polyurethane Coatings | Pot Life, Yellowing Resistance | Polycarbodiimides can be used for room temperature cross-linking of carboxylic acid-type waterborne polyurethanes. They are stable in the polyurethane emulsion and have a pot life of approximately 12 hours. A significant advantage is that they do not contribute to yellowing, unlike some other cross-linkers[7]. |
| Polyisocyanates | Waterborne Polyurethane Coatings | Mechanical Properties, Water Resistance | Water-dispersible aliphatic polyisocyanates are primary cross-linking agents for two-component waterborne polyurethane coatings. They react with hydroxyl groups during film formation to significantly improve mechanical strength and water resistance[7][8]. |
| Aziridines | Waterborne Polyurethane Coatings | Water Resistance | Compounds with multiple aziridine rings are effective cross-linkers for carboxylic acid-type waterborne polyurethanes, primarily to enhance water resistance. They react with carboxyl groups at room temperature[7]. |
| Keto-Hydrazide Chemistry | Waterborne Coatings | Solvent Resistance, Hardness, Adhesion | Self-crosslinking latexes using the reaction between diacetone acrylamide (DAAM) and adipic acid dihydrazide (ADH) offer a one-component system with fast cross-linking at ambient temperatures. This system can provide high gloss, excellent solvent resistance, and favorable physico-mechanical properties[9]. |
Experimental Protocol: Adhesion Testing of Industrial Coatings
A critical performance indicator for cross-linking agents in coatings is adhesion. The following is a generalized protocol for the pull-off adhesion test, based on ASTM D4541.
-
Substrate Preparation: Prepare a flat panel of the desired substrate (e.g., metal, plastic, wood) by cleaning and degreasing it to ensure a uniform surface.
-
Coating Application: Apply the coating formulated with the cross-linking agent to be tested onto the prepared substrate at a specified thickness.
-
Curing: Allow the coating to cure under controlled conditions of temperature and humidity as specified for the formulation.
-
Dolly Preparation and Adhesion: A loading fixture, or "dolly," is adhered to the cured coating surface using a suitable adhesive. It is crucial that the adhesive strength is greater than the coating's adhesion strength.
-
Pull-Off Test: A portable pull-off adhesion tester is attached to the dolly. The tester applies a perpendicular tensile force to the dolly at a controlled rate until the dolly is detached from the surface.
-
Data Recording and Analysis: The force required to pull the dolly off is recorded, and the nature of the failure (e.g., adhesive failure, cohesive failure within the coating, or failure at the coating-substrate interface) is noted.
Decision-Making Workflow for Selecting a Cross-Linking Agent
The following diagram illustrates a logical workflow for selecting an appropriate cross-linking agent for a waterborne coating system.
Coupling Agents in Polymer Composites
In polymer composites, coupling agents are crucial for enhancing the interfacial adhesion between inorganic fillers (like glass fibers or mineral fillers) and the polymer matrix. This improved adhesion leads to better mechanical properties and durability of the composite material.
Key Alternatives and Performance Data:
| Alternative Coupling Agent | Polymer Matrix | Filler/Reinforcement | Key Performance Metrics | Experimental Findings |
| Titanates | Various (e.g., Polypropylene, Epoxy) | Various (e.g., CaCO3, Glass Fiber) | Adhesion, Mechanical Strength, Hydrolytic Stability | Titanate coupling agents can form stable bonds in wet environments and are effective with non-silica fillers. They can improve filler dispersion and the mechanical properties of composites[10]. Titanates react with surface protons, which can provide a performance advantage over silanes in long-term aging[11]. |
| Zirconates | Various | Various | Adhesion, Mechanical Strength | Similar to titanates, zirconates can offer improved adhesion and are not dependent on hydroxyl groups for reaction. An amino zirconate was shown to maintain 93% of its original properties after aging, compared to 65% for an amino silane in a glass fiber-reinforced epoxy composite[11]. |
| Silanes | Various (e.g., Polypropylene, Epoxy, Polyesters) | Glass Fiber, Silica, other mineral fillers | Adhesion, Mechanical Strength (Tensile, Flexural), Moisture Resistance | Silane coupling agents form a "molecular bridge" at the interface of the filler and polymer matrix, leading to improved mechanical properties[12]. The effectiveness depends on the specific silane's functional groups and their compatibility with the polymer[12][13]. |
| Maleated Polyolefins (e.g., MAPP) | Polypropylene (PP) | Natural Fibers, Glass Fibers | Tensile Strength, Impact Resistance | The addition of maleic anhydride-grafted polypropylene (MAPP) can significantly improve the mechanical properties of PP composites. For example, the use of MAPP can increase the tensile strength of a composite by 40%[14]. |
Experimental Protocol: Evaluation of Coupling Agent Efficacy in Polymer Composites
The following protocol outlines a general procedure for evaluating the effectiveness of a coupling agent in a polymer composite.
-
Material Preparation: The polymer matrix, filler, and coupling agent are dried to remove any moisture. The filler is treated with the coupling agent according to the manufacturer's specifications. This may involve a solution-based treatment followed by drying.
-
Compounding: The treated filler is melt-compounded with the polymer matrix using an extruder to ensure homogeneous dispersion.
-
Specimen Preparation: The compounded material is then used to prepare test specimens, typically by injection molding, with standardized dimensions for various mechanical tests.
-
Mechanical Testing: The specimens undergo a series of mechanical tests, such as:
-
Tensile Test (ASTM D638): To determine tensile strength, modulus, and elongation at break.
-
Flexural Test (ASTM D790): To measure flexural strength and modulus.
-
Impact Test (ASTM D256): To assess the material's toughness and resistance to fracture.
-
-
Morphological Analysis: The fracture surfaces of the tested specimens are examined using Scanning Electron Microscopy (SEM) to visually assess the interfacial adhesion between the filler and the polymer matrix. Good adhesion is typically characterized by the presence of polymer matrix material adhering to the filler surface.
Experimental Workflow for Evaluating Coupling Agents
The diagram below outlines the experimental steps involved in comparing the performance of different coupling agents in a polymer composite.
References
- 1. GB2290545A - Printing inks containing zirconium compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Ammonium zirconium carbonate (AZC) | CAS 68309-95-5 | Connect Chemicals [connectchemicals.com]
- 4. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. carbodiimide.com [carbodiimide.com]
- 8. bio-materials.com.cn [bio-materials.com.cn]
- 9. mdpi.com [mdpi.com]
- 10. Review of titanate coupling agents and their application for dental composite fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pcimag.com [pcimag.com]
- 12. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
Cross-Validation of FT-IR and NMR Data for the Structural Elucidation of Zirconium Lactate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The comprehensive characterization of metal-organic compounds such as zirconium lactate is crucial for understanding their chemical properties and ensuring their purity and stability, which are critical factors in applications ranging from industrial catalysis to pharmaceuticals. This guide provides a comparative analysis of two powerful spectroscopic techniques, Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural analysis of zirconium lactate. Cross-validation of data from these complementary techniques provides a higher degree of confidence in the structural assignment.
Data Presentation: Comparative Spectroscopic Analysis
The coordination of lactate to the zirconium center induces characteristic shifts in both FT-IR and NMR spectra when compared to free lactic acid. The following table summarizes the expected quantitative data for zirconium lactate, based on the known behavior of lactate and related zirconium carboxylate complexes.[1]
| Analytical Technique | Parameter | Expected Value for Zirconium Lactate | Reference (Lactic Acid) | Interpretation |
| FT-IR Spectroscopy | O-H Stretch (Alcohol) | ~3400 cm⁻¹ (broad) | ~3400 cm⁻¹ (broad) | Broadening indicates involvement in hydrogen bonding and coordination to Zr. |
| C=O Stretch (Carboxylate) | ~1600-1650 cm⁻¹ (asymmetric), ~1400-1450 cm⁻¹ (symmetric) | ~1725 cm⁻¹ | Shift from carboxylic acid to carboxylate stretches confirms salt formation and coordination. | |
| C-O Stretch (Alcohol) | ~1100-1150 cm⁻¹ | ~1125 cm⁻¹ | Shift upon coordination of the alcohol group to the zirconium center. | |
| Zr-O Stretch | ~450-550 cm⁻¹ | N/A | Appearance of a new band corresponding to the zirconium-oxygen bond. | |
| ¹H NMR Spectroscopy | CH₃ (Methyl) | δ ~1.4-1.6 ppm (doublet) | δ ~1.3 ppm (doublet) | Downfield shift upon coordination of the lactate ligand to the zirconium center. |
| CH (Methine) | δ ~4.2-4.5 ppm (quartet) | δ ~4.1 ppm (quartet) | Significant downfield shift due to the proximity of the coordinated carboxylate and hydroxyl groups. | |
| OH (Alcohol) | Broad signal, may be unobservable due to exchange | Variable | Broadening or disappearance indicates involvement in coordination and/or exchange processes. | |
| ¹³C NMR Spectroscopy | CH₃ (Methyl) | δ ~20-22 ppm | δ ~21 ppm | Minor shift upon coordination. |
| CH (Methine) | δ ~70-75 ppm | δ ~69 ppm | Downfield shift due to the electron-withdrawing effect of the coordinated zirconium. | |
| C=O (Carboxylate) | δ ~180-185 ppm | δ ~179 ppm | Downfield shift confirming the coordination of the carboxylate group. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data for cross-validation.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
This method is suitable for the analysis of solid powder samples of zirconium lactate.
-
Instrument Setup:
-
Use an FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the dry zirconium lactate powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Data Acquisition:
-
Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
Perform baseline correction and normalization of the resulting spectrum as needed.
-
NMR Spectroscopy (¹H and ¹³C)
This protocol is designed for the analysis of zirconium lactate in a suitable deuterated solvent (e.g., D₂O).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the zirconium lactate sample.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., D₂O) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument for the specific solvent and sample.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
The spectral width should be sufficient to cover all expected proton signals (e.g., 0-10 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
The spectral width should encompass all expected carbon signals (e.g., 0-200 ppm).
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to an internal standard (e.g., TMS or a residual solvent peak).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of FT-IR and NMR data in the structural analysis of zirconium lactate.
Caption: Workflow for the cross-validation of FT-IR and NMR data.
The complementary nature of FT-IR and NMR spectroscopy is evident in their distinct yet corroborative insights into the structure of zirconium lactate.
Caption: Complementary nature of FT-IR and NMR spectroscopy.
References
A Researcher's Guide to Quantifying Zirconium in Crosslinked Polymers: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals working with zirconium-crosslinked polymers, accurate quantification of the metal content is crucial for understanding material properties, ensuring quality control, and meeting regulatory requirements. This guide provides a comprehensive comparison of three widely used analytical techniques: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), X-Ray Fluorescence (XRF) Spectroscopy, and Complexometric Titration. We delve into the experimental protocols, performance metrics, and operational considerations of each method to assist you in selecting the most suitable approach for your specific research needs.
This guide presents a side-by-side comparison of the analytical techniques, summarizing their key performance indicators in easily digestible tables. Detailed experimental protocols for each method are provided to ensure accurate implementation. Furthermore, visual workflows and logical relationships are illustrated using diagrams to enhance understanding of the analytical processes.
At a Glance: Comparing the Methods
The choice of analytical technique for quantifying zirconium in crosslinked polymers hinges on a balance of factors including the required sensitivity, sample throughput, budget, and the nature of the polymer matrix. The following table summarizes the key performance characteristics of ICP-MS, XRF, and Complexometric Titration.
| Feature | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | X-Ray Fluorescence (XRF) Spectroscopy | Complexometric Titration |
| Detection Limit | Very Low (ppb to ppt) | Low to Moderate (ppm)[1][2] | Moderate to High (weight %) |
| Precision | High | High | Moderate |
| Accuracy | High | High | High (if no interferences) |
| Sample Preparation | Destructive; requires complete digestion of the polymer matrix.[3][4] | Non-destructive or minimally destructive; can analyze solids directly.[1] | Destructive; requires dissolution of the polymer. |
| Throughput | High (with autosampler) | Very High | Low to Moderate |
| Cost (Instrument) | High | Moderate to High | Low |
| Cost (Per Sample) | Moderate | Low | Low |
| Interferences | Isobaric and polyatomic interferences need to be addressed.[5] | Matrix effects, particle size effects, and spectral overlap can occur. | Interference from other metal ions that can react with the titrant.[6] |
In-Depth Analysis of Techniques
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful and highly sensitive technique for elemental analysis, capable of detecting zirconium at trace and ultra-trace levels.[7] It is the method of choice when very low concentrations of zirconium need to be quantified with high precision and accuracy.
This protocol outlines the steps for the determination of zirconium in crosslinked polymers using microwave-assisted acid digestion and subsequent analysis by ICP-MS.[3][4]
-
Sample Preparation:
-
Accurately weigh approximately 0.1 - 0.5 g of the crosslinked polymer sample into a clean, microwave-transparent digestion vessel.
-
Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 5 mL HNO₃ and 2 mL HCl). For highly resistant polymers, the addition of a small amount of hydrofluoric acid (HF) may be necessary (use with extreme caution and appropriate safety measures).
-
Seal the vessels and place them in the microwave digestion system.
-
-
Microwave Digestion Program:
-
Ramp the temperature to 200-220°C over 15-20 minutes.
-
Hold at this temperature for 20-30 minutes to ensure complete digestion of the polymer matrix.
-
Allow the vessels to cool to room temperature.
-
-
Sample Dilution:
-
Carefully open the digestion vessels in a fume hood.
-
Quantitatively transfer the digested solution to a 50 mL volumetric flask.
-
Dilute to the mark with deionized water. A further dilution may be necessary to bring the zirconium concentration within the linear range of the ICP-MS calibration.
-
-
ICP-MS Analysis:
-
Prepare a series of zirconium calibration standards in a matrix that matches the diluted sample solutions.
-
Aspirate the samples and standards into the ICP-MS.
-
Monitor the isotopes of zirconium (e.g., ⁹⁰Zr, ⁹¹Zr).
-
Use an internal standard (e.g., yttrium, indium) to correct for matrix effects and instrument drift.
-
Quantify the zirconium concentration in the samples based on the calibration curve.
-
X-Ray Fluorescence (XRF) Spectroscopy
XRF is a non-destructive analytical technique that is well-suited for the rapid screening and quantification of elements in a wide range of materials, including polymers.[2] It is a particularly attractive option for quality control applications where high sample throughput is required.
The accuracy of XRF analysis is highly dependent on proper sample preparation to minimize matrix and particle size effects.[8] Two common methods for preparing polymer samples for XRF are presented below.
Method A: Pressed Pellet
-
Grinding: Cryogenically grind the crosslinked polymer sample into a fine, homogeneous powder (< 50 µm).
-
Blending: Mix the polymer powder with a binder (e.g., cellulose wax) in a specific ratio (e.g., 4:1 polymer to binder).
-
Pressing: Press the mixture in a die at high pressure (e.g., 20-30 tons) to form a flat, uniform pellet.
-
Analysis: Place the pellet in the XRF spectrometer and measure the intensity of the zirconium characteristic X-rays.
Method B: Fusion Bead
-
Mixing: Mix a known weight of the powdered polymer sample with a lithium borate flux (e.g., Li₂B₄O₇/LiBO₂ mixture) in a platinum crucible.[9][10] An oxidizing agent may be added for certain polymers.[11]
-
Fusion: Heat the mixture in a fusion apparatus to a high temperature (e.g., 1000-1100°C) until the sample is completely dissolved in the molten flux.[9]
-
Casting: Pour the molten mixture into a mold to create a homogeneous glass bead upon cooling.
-
Analysis: Analyze the fusion bead using the XRF spectrometer.
Complexometric Titration
Complexometric titration is a classical analytical method that offers a cost-effective way to determine the concentration of metal ions in a solution. While less sensitive than instrumental techniques, it can provide accurate and precise results for higher concentrations of zirconium.
This protocol is suitable for the determination of zirconium in crosslinked polymers after appropriate sample dissolution.[12]
-
Sample Dissolution:
-
Accurately weigh a sufficient amount of the crosslinked polymer to yield a titratable concentration of zirconium.
-
Dissolve the sample in a suitable solvent or digest it using a method similar to that described for ICP-MS to bring the zirconium into an acidic aqueous solution.
-
-
Depolymerization of Zirconium:
-
To the acidic solution containing zirconium, add nitric acid to achieve a concentration of approximately 1 M.
-
Boil the solution for at least 3 minutes to ensure the complete breakdown of any polymeric zirconium species.[12]
-
-
Titration:
-
Cool the solution to room temperature.
-
Add a few drops of Xylenol Orange indicator. The solution should turn red or pink in the presence of zirconium.
-
Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until the color changes from red/pink to a clear yellow, which indicates the endpoint.
-
Record the volume of EDTA solution used.
-
-
Calculation:
-
Calculate the concentration of zirconium in the original sample based on the volume and concentration of the EDTA titrant and the initial sample weight.
-
Concluding Remarks
The selection of an appropriate analytical technique for the quantification of zirconium in crosslinked polymers is a critical decision that impacts the quality and reliability of research and development outcomes. ICP-MS offers unparalleled sensitivity for trace-level analysis, XRF provides a rapid and non-destructive solution for routine screening, and complexometric titration serves as a cost-effective method for determining higher concentrations. By carefully considering the specific requirements of your application and the information presented in this guide, you can make an informed choice that best suits your analytical needs.
References
- 1. azom.com [azom.com]
- 2. optimech.co.nz [optimech.co.nz]
- 3. milestonesci.com [milestonesci.com]
- 4. milestonesci.com [milestonesci.com]
- 5. agilent.com [agilent.com]
- 6. Direct complexometric determination of zirconium(IV) in relation to polymerisation - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. milestonesci.com [milestonesci.com]
- 8. XRF plastics and polymers analysis - Specac Ltd [specac.com]
- 9. XRF and ICP analysis - Reasons why you should use Fusion to prepare your samples | Malvern Panalytical [malvernpanalytical.com]
- 10. XRF Fusion Sample Preparation - EAG Laboratories [eag.com]
- 11. resources.rigaku.com [resources.rigaku.com]
- 12. researchgate.net [researchgate.net]
Assessing the Biocompatibility of Zirconium Lactate for Medical Use: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zirconium lactate, a salt of lactic acid, is gaining attention in the medical field for a variety of potential applications, leveraging the known biocompatibility of zirconium-based materials. This guide provides an objective comparison of zirconium lactate's biocompatibility with relevant alternatives, supported by available experimental data and detailed methodologies for key assessment assays.
Executive Summary
Zirconium compounds, particularly zirconia, have a well-established history of excellent biocompatibility, making them suitable for dental and orthopedic implants.[1][2][3] Zirconium lactate is being explored for applications where its solubility and lactate component may offer unique advantages. While specific quantitative biocompatibility data for zirconium lactate is limited in publicly available literature, this guide synthesizes existing knowledge on related zirconium compounds and provides a framework for its evaluation. For comparative purposes, we will consider alternatives such as aluminum compounds, commonly used in topical applications, and other biocompatible metal lactates like zinc lactate.
Data Presentation: Comparative Biocompatibility Metrics
The following tables summarize key biocompatibility parameters for zirconium compounds and potential alternatives. It is important to note that direct comparative studies for zirconium lactate are scarce, and much of the data for zirconium is based on zirconium dioxide (zirconia).
| Material | Cytotoxicity (IC50) | Hemocompatibility (% Hemolysis) | Skin Irritation | Skin Sensitization |
| Zirconium Lactate | Data not available | Data not available | Potential for mild irritation (Zirconium granulomas reported with prolonged use in deodorants)[4] | Zirconium chloride is a non-sensitizer[5] |
| Aluminum Chlorohydrate | Data not available | Data not available | Can cause skin irritation | Generally considered a weak sensitizer |
| Zinc Lactate | Data not available | Data not available | Generally considered non-irritating | Not a known sensitizer |
| Zirconia (ZrO2) | Generally non-cytotoxic[2][6][7] | Low hemolytic potential | Non-irritating | Non-sensitizing |
| Titanium (Ti) | Generally non-cytotoxic | Low hemolytic potential | Non-irritating | Non-sensitizing |
Note: The absence of specific data for zirconium lactate highlights the need for further targeted research.
Experimental Protocols
To ensure standardized and reproducible assessment of biocompatibility, the following are detailed methodologies for key in vitro and in vivo experiments.
Cytotoxicity Assay: Neutral Red Uptake (NRU)
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red by lysosomes of living cells.
Workflow for Neutral Red Uptake Assay
Caption: Workflow of the Neutral Red Uptake cytotoxicity assay.
Hemocompatibility Assay: Hemolysis Test (ISO 10993-4)
This test evaluates the potential of a material to cause red blood cell lysis.
Workflow for Hemolysis Assay
Caption: Workflow of the in vitro hemolysis test.
In Vivo Skin Irritation Test (OECD 404)
This test assesses the potential of a substance to cause skin irritation upon a single application.
Workflow for In Vivo Skin Irritation Test
Caption: Workflow of the in vivo skin irritation test.
Signaling Pathways in Biocompatibility
The cellular response to biomaterials is mediated by complex signaling pathways. For zirconium ions, one identified pathway involves the upregulation of the Bone Morphogenetic Protein (BMP)/SMAD signaling cascade in human osteoblasts.[8] This pathway is crucial for bone formation and regeneration.
BMP/SMAD Signaling Pathway Activated by Zirconium Ions
Caption: Zirconium ions upregulate BMP2, leading to the activation of the SMAD pathway and promoting osteogenic gene expression.
Conclusion
Zirconium lactate holds promise as a biocompatible material for various medical applications. However, a comprehensive assessment of its biocompatibility requires further dedicated research to generate specific quantitative data for cytotoxicity, hemocompatibility, and skin irritation. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for conducting such evaluations. Comparison with established materials like aluminum compounds and other metal lactates will be crucial in determining the specific advantages and potential applications of zirconium lactate in the medical field. Researchers and drug development professionals are encouraged to utilize these methodologies to build a more complete biocompatibility profile for this emerging biomaterial.
References
- 1. Skin Sensitization Potential of Sensitizers in the Presence of Metal Oxide Nanoparticles In Vitro [mdpi.com]
- 2. Cytotoxicity and proinflammatory effects of titanium and zirconia particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jamdsr.com [jamdsr.com]
- 4. Zirconium lactate - Wikipedia [en.wikipedia.org]
- 5. Evaluation of skin sensitization potential of nickel, chromium, titanium and zirconium salts using guinea-pigs and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro reactions of human osteoblasts in culture with zirconia and alumina ceramics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zirconium ions up-regulate the BMP/SMAD signaling pathway and promote the proliferation and differentiation of human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Sodium zirconium lactate proper disposal procedures
Proper management and disposal of sodium zirconium lactate are crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its potential hazards and to use appropriate personal protective equipment (PPE).
1.1 Hazard Identification
This compound is classified with the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, and may be harmful if it enters the airways. It may also be harmful if inhaled.
-
Skin Irritation: Causes mild skin irritation.
-
Eye Irritation: Causes eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation, leading to symptoms like a sore throat and cough.
1.2 Recommended Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE should be worn when handling this compound:
-
Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[1]
-
Eye/Face Protection: Use safety glasses or chemical splash goggles.[2]
-
Skin and Body Protection: Wear suitable protective clothing to avoid skin contact.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] Handle in a well-ventilated area.[1]
Hazard Summary Table
| Hazard Classification | Description | GHS Code | Citations |
| Acute Toxicity (Oral) | May be harmful if swallowed. | H303 | |
| Aspiration Hazard | May be harmful if swallowed and enters airways. | H305 | |
| Skin Corrosion/Irritation | Causes mild skin irritation. | H316 | |
| Eye Damage/Irritation | Causes eye irritation. | H320 | |
| Acute Toxicity (Inhalation) | May be harmful if inhaled. | H333 |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on various factors, including its form (solid or liquid), concentration, and quantity, as well as institutional policies and local regulations.
2.1 Pre-Disposal Evaluation
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before disposal.[1]
-
Determine Waste Classification: It is the responsibility of the product user to determine at the time of disposal whether the material should be classified as hazardous waste. Processing, use, or contamination of this product may change the waste management options.
-
Check Regulations: Treatment, storage, transportation, and disposal must be in accordance with applicable Federal, State/Provincial, and Local regulations.[2] Contact your institution's Environmental Health and Safety (EHS) office or the local Environmental Protection Agency (EPA) regional office for specific guidance.[3]
2.2 Disposal Option 1: Licensed Hazardous Waste Contractor
This is the most recommended and safest method for disposal, especially for unused product, large quantities, or contaminated material.
-
Package the Waste: Place the this compound in a suitable, closed, and clearly labeled container for disposal.[1]
-
Arrange for Pickup: Contact your institution's EHS office to arrange for pickup by a licensed chemical waste disposal company.[4] The material may be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
2.3 Disposal Option 2: Sanitary Sewer (Drain) Disposal
This option is strictly limited to very small quantities of dilute, uncontaminated solutions and is permissible only if allowed by local wastewater treatment authorities.
-
Confirm Permissibility: Verify with your local wastewater treatment plant that both zirconium and lactate compounds are acceptable for drain disposal.[5]
-
Ensure Neutral pH: Before disposal, ensure the solution's pH is between 3 and 8.[5]
-
Dilute Extensively: For small spills, the product may be diluted with water and sent to the sewer if allowed by local and state regulations. Always flush with a large volume of water, at least 100 times the volume of the chemical being disposed, to ensure adequate dilution.[5]
-
Prohibited Discharges: Do not discharge to sewer systems if it contaminates water, foodstuffs, feed, or seed.[1]
Emergency Procedures: Spill and Leak Management
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area.[3] Ensure adequate ventilation.[1]
-
Wear Appropriate PPE: Before approaching the spill, wear the personal protective equipment outlined in Section 1.2.
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so.[1] Do not let the chemical enter drains.[1]
-
Clean Up:
-
Final Disposal: Dispose of the collected waste in accordance with federal, state, and local requirements.
Container Disposal
Empty containers may retain product residues and can be hazardous.
-
Decontaminate: Containers can be triple-rinsed with an appropriate solvent (or an equivalent method).[1]
-
Render Unusable: The packaging can be punctured to make it unusable for other purposes.[1]
-
Dispose or Recycle: After decontamination, containers can be offered for recycling, reconditioning, or disposed of in a sanitary landfill as per local regulations.[1]
Diagrams
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Zirconium Lactate
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Sodium Zirconium Lactate. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It can cause mild skin irritation and serious eye irritation.[1] Inhalation or ingestion of the substance may be harmful, and it may also cause respiratory irritation.[1] To mitigate these risks, the following operational, emergency, and disposal plans must be strictly followed.
Operational Plan: Safe Handling of this compound
All personnel handling this compound must be thoroughly trained on these procedures before commencing any work.
1. Engineering Controls and Personal Protective Equipment (PPE):
-
Ventilation: All handling of this compound, especially when generating dust or aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a risk, a face shield must be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant, impermeable gloves are required. Regularly inspect gloves for any signs of degradation or perforation.
-
Lab Coat: A lab coat or an impervious apron should be worn to protect from skin contact.
-
-
Respiratory Protection: In instances where engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator may be required.[2]
2. Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the required personal protective equipment as outlined above.
-
-
Dispensing:
-
Carefully open the container to avoid creating dust.
-
Use a spatula or other appropriate tool to transfer the desired amount of the solid.
-
If working with a solution, use a pipette or other liquid handling device to minimize splashing.
-
-
During Use:
-
Keep the container of this compound closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the work area.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling.
-
Clean the work area and any contaminated equipment.
-
Properly store or dispose of the this compound and any waste materials.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
1. Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
2. Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[1][2]
-
Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for disposal.[1]
-
Decontaminate: Clean the spill area with a suitable decontaminating agent and wipe dry.
-
Report: Report the incident to the appropriate safety officer.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Collection: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and compatible containers.
-
Disposal Route: Do not dispose of this compound down the drain.[3] Arrange for disposal through a licensed chemical waste disposal company.[3]
Hazard and Safety Data Summary
| Hazard Classification | GHS Hazard Statement | Personal Protective Equipment (PPE) |
| Skin Irritation | Causes mild skin irritation (H316) | Chemical-resistant gloves, Lab coat/apron |
| Eye Irritation | Causes serious eye irritation (H319)[1] | Chemical safety goggles, Face shield (if splashing) |
| Acute Toxicity (Oral) | May be harmful if swallowed (H303) | Standard laboratory PPE |
| Acute Toxicity (Inhalation) | May be harmful if inhaled (H333) | Chemical fume hood, Respirator (if needed) |
| Respiratory Irritation | May cause respiratory irritation (H335)[1] | Chemical fume hood |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
